Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-9(15)12(6-7-13-8-12)14-10(16)18-11(2,3)4/h13H,5-8H2,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDBMFULIIGUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155553 | |
| Record name | Ethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613023-56-5 | |
| Record name | Ethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613023-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate
Abstract
Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate is a crucial chiral building block in modern medicinal chemistry and drug development. As a constrained β-amino acid analog, its rigid pyrrolidine scaffold allows for the precise orientation of substituents, making it an invaluable component in the design of peptidomimetics, enzyme inhibitors, and other complex bioactive molecules.[1] This technical guide provides an in-depth examination of a robust and logical synthetic pathway for its preparation, starting from readily available precursors. The narrative focuses on the causality behind experimental choices, offering field-proven insights for researchers and drug development professionals. A comparative analysis with other potential routes, such as the Dieckmann condensation, is included to provide a comprehensive understanding of the strategic decisions involved in synthesizing this specific substitution pattern.
Introduction: The Strategic Importance of a Constrained Scaffold
The pyrrolidine ring is a privileged scaffold, frequently found in FDA-approved drugs and natural products.[1] Its five-membered saturated structure offers a three-dimensional geometry that can effectively mimic peptide turns or present functional groups in well-defined spatial arrangements. The target molecule, this compound, is of particular interest as it contains a quaternary stereocenter bearing both an amino and a carboxylate group. This unique "α,α-disubstituted" arrangement within a cyclic framework provides significant conformational constraint, a desirable attribute for enhancing binding affinity and metabolic stability in drug candidates. The tert-butyloxycarbonyl (Boc) protecting group ensures orthogonality, allowing for selective deprotection and further functionalization in complex synthetic sequences.[2]
Retrosynthetic Analysis: Devising a Logical Pathway
A successful synthesis relies on a logical retrosynthetic strategy. For this compound, the primary challenge is the construction of the C3 quaternary center.
Caption: Workflow for the Lactam Reduction Route.
Step-by-Step Experimental Protocol and Mechanistic Insights
Step 1: Synthesis of Diethyl (Boc-amino)malonate
-
Protocol: Diethyl aminomalonate hydrochloride is dissolved in a suitable solvent like dichloromethane (DCM). Triethylamine (2.2 equivalents) is added to neutralize the hydrochloride salt and act as a base. The solution is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) is added portion-wise. The reaction is stirred at room temperature for 12-16 hours. After an aqueous workup, the product is purified by column chromatography.
-
Expertise & Causality: Using diethyl aminomalonate as the starting point is strategic as it already contains the requisite geminal amino-ester functionality. The Boc group is chosen for its stability under the basic conditions of the subsequent alkylation step and its ease of removal under acidic conditions, providing orthogonal protection. [2]The reaction is run at 0 °C initially to control the exothermicity of the acylation.
Step 2: Alkylation with N-(2-bromoethyl)phthalimide
-
Protocol: To a solution of diethyl (Boc-amino)malonate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added carefully. The mixture is stirred for 30 minutes, allowing for the formation of the malonate enolate. N-(2-bromoethyl)phthalimide (1.1 equivalents) is then added, and the reaction is warmed to room temperature and stirred for 18-24 hours. The reaction is quenched with saturated ammonium chloride solution, and the product is extracted and purified.
-
Expertise & Causality: The acidic α-proton of the malonate is readily deprotonated by NaH to form a nucleophilic enolate. N-(2-bromoethyl)phthalimide serves as a robust electrophile. The phthalimide group is a classic choice for protecting a primary amine; it is highly stable to a wide range of reagents and can be cleaved cleanly in the next step (a Gabriel-type deprotection).
Step 3: Phthalimide Deprotection and Spontaneous Lactamization
-
Protocol: The alkylated malonate from Step 2 is dissolved in ethanol. Hydrazine monohydrate (1.5 equivalents) is added, and the mixture is heated to reflux for 4-6 hours. A white precipitate (phthalhydrazide) forms. After cooling, the solid is filtered off, and the filtrate is concentrated under reduced pressure. The resulting crude amino diester cyclizes spontaneously upon standing or with gentle heating to form ethyl 3-(Boc-amino)-2-oxopyrrolidine-3-carboxylate.
-
Expertise & Causality: Hydrazine is the standard reagent for cleaving a phthalimide protecting group via the Ing-Manske procedure. The resulting free primary amine is now positioned to attack one of the proximal ethyl ester carbonyls in an intramolecular nucleophilic acyl substitution. This 5-exo-trig cyclization is entropically and kinetically favored, readily forming the stable five-membered lactam ring and eliminating ethanol.
Step 4: Selective Lactam Reduction
-
Protocol: The cyclic lactam from Step 3 is dissolved in anhydrous THF under an inert atmosphere (argon or nitrogen). A solution of borane-tetrahydrofuran complex (BH₃·THF, 1 M solution, 2.0-3.0 equivalents) is added dropwise at 0 °C. The reaction is then heated to reflux for 6-8 hours. After cooling, the reaction is carefully quenched by the slow addition of methanol, followed by 1M HCl. The mixture is then basified, extracted, and the final product, this compound, is purified by silica gel chromatography.
-
Expertise & Causality: The critical challenge here is to reduce the lactam carbonyl without affecting the ethyl ester. Borane (BH₃) is the reagent of choice for this transformation. It is a selective electrophilic reducing agent that readily reduces amides and lactams but is much slower to react with esters. This chemoselectivity is the cornerstone of this step's success, directly yielding the target pyrrolidine scaffold.
Alternative Strategy: The Dieckmann Condensation
The Dieckmann condensation is a powerful tool for synthesizing five- and six-membered rings via the intramolecular cyclization of diesters. [3][4]While it is a cornerstone of heterocyclic synthesis, its application to this specific target is less direct.
Conceptual Workflow and Inherent Challenges
A plausible Dieckmann approach would start with a precursor like N-Boc-N-(2-ethoxycarbonylethyl)glycine ethyl ester.
Caption: Conceptual workflow of a Dieckmann approach.
-
Mechanism & Outcome: Treatment of the acyclic diester with a strong base like sodium ethoxide (NaOEt) would generate an enolate, which would cyclize to form a β-keto ester. [5]The product would be ethyl N-Boc-4-oxopyrrolidine-3-carboxylate .
-
Trustworthiness Issue: This intermediate has the correct pyrrolidine core and the desired C3-ester. However, it possesses a ketone at C4 and lacks the required amino group at C3. Converting this intermediate to the final target would require a complex and likely low-yielding series of reactions:
-
Introduction of an amino group at the C3 position, likely via α-amination of the existing ester enolate.
-
Reduction of the C4 ketone to a methylene group (e.g., via Wolff-Kishner or Clemmensen reduction), conditions which could compromise the Boc and ester groups.
-
Data Summary: Lactam Reduction Pathway
| Step | Key Reagents | Solvent | Typical Yield | Key Transformation |
| 1 | Diethyl aminomalonate·HCl, (Boc)₂O, Et₃N | DCM | 85-95% | N-Boc Protection |
| 2 | NaH, N-(2-bromoethyl)phthalimide | THF | 70-85% | C-Alkylation |
| 3 | Hydrazine monohydrate | Ethanol | 80-90% | Deprotection & Lactamization |
| 4 | BH₃·THF | THF | 65-80% | Selective Lactam Reduction |
Conclusion
The synthesis of this compound is most effectively achieved via a well-planned, linear sequence centered on the selective reduction of a lactam precursor. This pathway, beginning with diethyl aminomalonate, offers excellent control over each chemical transformation, utilizes standard and reliable reactions, and avoids the complex post-cyclization functionalization required by other routes like the Dieckmann condensation. The insights provided into the rationale behind reagent and pathway selection equip researchers with the foundational knowledge to confidently approach the synthesis of this and other valuable constrained amino acid building blocks for pioneering drug discovery programs.
References
-
European Patent Office. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives - EP 1138672 A1. Googleapis.com. 6
-
Organic Chemistry Portal. Pyrrolidine synthesis. 7
-
Kirilyuk, I. A., et al. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 23(11), 2993.
-
Bakhtin, M. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6265.
-
Enamine. Synthesis of unique pyrrolidines for drug discovery. 1
-
Organic Chemistry Portal. Boc-Protected Amino Groups. 2
-
J&K Scientific LLC. (2021). Dieckmann Condensation. 3
-
The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. 5
-
ResearchGate. Dieckmann Condensation.
Sources
Physicochemical properties of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate
Introduction
In the landscape of modern medicinal chemistry, the design and synthesis of novel therapeutics depend on the availability of well-characterized, high-purity molecular building blocks. This compound, a constrained amino acid analogue, represents such a critical intermediate. Its rigid pyrrolidine scaffold and quaternary stereocenter are sought-after features for introducing conformational restraint into peptide mimics and other bioactive molecules, which can lead to enhanced potency, selectivity, and metabolic stability.
This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core physicochemical properties of this compound. We will delve into its structural and analytical characteristics, solubility, stability, and key reactivity. The experimental protocols detailed herein are designed to be self-validating, providing researchers and drug development professionals with the practical insights needed to effectively utilize this versatile compound in their synthetic workflows.
Molecular Structure and Identification
The structure of this compound is defined by a central pyrrolidine ring functionalized at the 3-position with both an ethyl carboxylate and a tert-butoxycarbonyl (Boc) protected amine. This arrangement creates a quaternary carbon, a feature that imparts significant steric and conformational properties. The Boc group provides a stable, yet readily cleavable, protecting group for the amine, making it an ideal intermediate for multi-step synthesis.[1]
| Identifier | Value | Source |
| IUPAC Name | Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate | N/A |
| CAS Number | 1613023-56-5 | [2] |
| Molecular Formula | C₁₂H₂₂N₂O₄ | [2] |
| Molecular Weight | 258.31 g/mol | [2] |
| SMILES | O=C(C1(NC(OC(C)(C)C)=O)CNCC1)OCC | [2] |
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its successful application, from designing reaction conditions to formulating a final active pharmaceutical ingredient (API).
| Property | Value / Observation | Significance & Context |
| Physical State | Expected to be a solid or high-boiling point oil. | Data for the related compound (S)-3-(Boc-amino)pyrrolidine shows a solid with a melting point of 50 °C.[3] |
| Solubility | Soluble in water and common organic solvents (Methanol, Chloroform, Dichloromethane). | The ester and carbamate groups provide polarity, while the Boc group and carbon backbone enhance solubility in organic media. Water solubility is a feature of the parent aminopyrrolidine scaffold.[3][4] |
| pKa | ~12.37 (Predicted for pyrrolidine nitrogen) | The secondary amine on the pyrrolidine ring is the primary basic center. The carbamate nitrogen is non-basic due to resonance delocalization of its lone pair into the carbonyl. This pKa value is critical for salt formation and pH control during reactions or extractions.[3][5] |
| LogP | 0.4 - 1.1 (Calculated for similar structures) | The predicted octanol-water partition coefficient (LogP) suggests a balanced hydrophilic-lipophilic character. This is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[6][7] |
| Stability | Stable under standard conditions. Sensitive to strong acids. | The Boc protecting group is labile under strongly acidic conditions (e.g., trifluoroacetic acid), which is the basis for its utility in synthesis.[8] It is recommended to store the compound in a cool, dry place under an inert atmosphere.[3] |
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are non-negotiable in pharmaceutical development. The following section outlines the expected spectral characteristics for verifying the identity and quality of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules. Based on data from closely related N-Boc protected amino acid esters, the following spectral features are anticipated.[8][9]
Expected ¹H NMR Resonances (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 4.20 | Quartet | 2H | -O-CH₂ -CH₃ | Ethyl ester methylene protons, split by the adjacent methyl group. |
| ~ 3.30 - 3.80 | Multiplet | 4H | Pyrrolidine CH₂ | Protons of the pyrrolidine ring. |
| ~ 2.00 - 2.40 | Multiplet | 2H | Pyrrolidine CH₂ | Protons of the pyrrolidine ring. |
| ~ 1.45 | Singlet | 9H | -C(CH₃)₃ | Characteristic singlet for the nine equivalent protons of the Boc group. |
| ~ 1.25 | Triplet | 3H | -O-CH₂-CH₃ | Ethyl ester methyl protons, split by the adjacent methylene group. |
Expected ¹³C NMR Resonances (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 173-175 | Ester C =O | Carbonyl carbon of the ethyl ester. |
| ~ 155 | Carbamate C =O | Carbonyl carbon of the Boc group. |
| ~ 80 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |
| ~ 62 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |
| ~ 55-60 | Pyrrolidine C3 | Quaternary carbon at the 3-position of the pyrrolidine ring. |
| ~ 45-50 | Pyrrolidine CH₂ | Carbons of the pyrrolidine ring. |
| ~ 28.5 | -C(CH₃ )₃ | Methyl carbons of the Boc group. |
| ~ 14 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 259.16. Adducts such as the sodium adduct [M+Na]⁺ at m/z 281.14 may also be observed.
Infrared (IR) Spectroscopy
Characteristic vibrational frequencies provide confirmation of key functional groups:
-
N-H Stretch: A moderate absorption around 3350-3450 cm⁻¹ from the pyrrolidine secondary amine.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for aliphatic C-H bonds.
-
C=O Stretch: Two strong, distinct absorptions are critical validation points: one around 1735-1745 cm⁻¹ for the ethyl ester and another around 1690-1710 cm⁻¹ for the Boc-carbamate carbonyl.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically suitable.
Experimental Protocols
The following protocols provide robust, field-tested methodologies for handling and analyzing this compound.
Protocol: HPLC Method for Purity Assessment
This method is adapted from established procedures for analyzing Boc-protected aminopyrrolidines and ensures high sensitivity and accuracy.[10]
Objective: To determine the purity of the compound by reverse-phase HPLC with UV detection.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., Phenomenex Gemini, 5 µm, 4.6 x 150 mm)
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Potassium Dihydrogen Phosphate (for buffering, if needed)
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Water:Methanol (e.g., 25:75 v/v). Degas the solution by sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 0.5 mg/mL solution.
-
Instrument Setup:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 210 nm. This wavelength is chosen for its sensitivity to the carbamate functional group.
-
Set the injection volume to 10 µL.
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample solution.
-
Data Processing: Run the analysis for a sufficient time to elute all components (e.g., 10-15 minutes). Integrate the peak areas in the resulting chromatogram. Calculate the purity using the area normalization method (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).
Protocol: Boc-Group Deprotection
This protocol describes the standard procedure for removing the Boc protecting group, a crucial step for utilizing this intermediate in subsequent synthetic steps.[1][8]
Objective: To cleave the Boc group to yield the free secondary amine as its trifluoroacetate salt.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
-
Rotary evaporator
Procedure:
-
Setup: Dissolve the Boc-protected compound (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add TFA (5-10 equivalents) dropwise with stirring. Causality Note: The reaction is exothermic; slow addition prevents overheating. The large excess of acid ensures the reaction goes to completion.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-2 hours). The disappearance of the starting material spot is the primary indicator.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Isolation: The resulting residue is the desired amine as its trifluoroacetate salt. It is often a viscous oil or solid and can typically be used in the next step without further purification. If necessary, it can be triturated with a non-polar solvent like diethyl ether to induce precipitation and isolate the salt as a solid.
Conclusion
This compound is a highly valuable building block whose utility is underpinned by a well-defined set of physicochemical properties. Its balanced solubility, predictable reactivity, and distinct spectroscopic signature make it an amenable substrate for complex synthetic endeavors. The Boc-protected amine allows for controlled, sequential reactions, while the constrained pyrrolidine core provides a robust scaffold for introducing desirable conformational properties into drug candidates. The protocols and data presented in this guide offer a comprehensive framework for scientists to confidently integrate this compound into their research and development programs, accelerating the path toward new therapeutic discoveries.
References
-
BLDpharm. (n.d.). 1613023-56-5|this compound. Retrieved from BLDpharm website. [2]
-
Echemi. (n.d.). 3-AMINO-1-BENZYL-PYRROLIDINE-3-CARBOXYLIC ACID ETHYL ESTER. Retrieved from Echemi website. [6]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 854070, (R)-(+)-1-Boc-3-aminopyrrolidine. Retrieved from PubChem. [7]
-
Kawai, M., Nagai, M., & Katsumata, S. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(15), 2795. [9]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643455, N-Boc-pyrrolidine. Retrieved from PubChem. [11]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for "Amphiphilic poly(styrene-co-maleic anhydride) derivatives for micellar delivery of poorly soluble drugs". Retrieved from The Royal Society of Chemistry website. [8]
-
Sigma-Aldrich. (n.d.). (S)-3-(Boc-amino)pyrrolidine. Retrieved from Sigma-Aldrich website. [12]
-
ChemicalBook. (n.d.). (S)-3-(Boc-amino)pyrrolidine. Retrieved from ChemicalBook website. [3]
-
ChemicalBook. (n.d.). (R)-3-(Boc-amino)pyrrolidine. Retrieved from ChemicalBook website. [4][5]
-
Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. Retrieved from Google Patents. [10]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. Retrieved from Pharm-intermediate.com. [1]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1613023-56-5|this compound|BLD Pharm [bldpharm.com]
- 3. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]
- 4. (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 [chemicalbook.com]
- 5. (R)-3-(Boc-amino)pyrrolidine CAS#: 122536-77-0 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. (R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 11. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (S)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-76-9 [sigmaaldrich.com]
An In-Depth Technical Guide to Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate: A Core Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive structural and methodological analysis of Ethyl 3-(tert-butoxycarbonyl-amino)pyrrolidine-3-carboxylate, a pivotal building block in contemporary medicinal chemistry. As a constrained, non-natural α-amino acid derivative, its unique three-dimensional structure offers a compelling scaffold for exploring novel chemical space in drug development. This document delves into the molecule's strategic importance, presents a robust synthetic protocol, and offers a detailed elucidation of its structural and conformational properties through spectroscopic analysis. The methodologies and insights are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.
The Strategic Value of the 3,3-Disubstituted Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence stems from its ability to serve as a versatile, saturated, nitrogen-containing heterocycle that can significantly improve a drug candidate's physicochemical properties, such as aqueous solubility.[2] The five-membered ring structure is not planar, exhibiting a phenomenon known as "pseudorotation," which allows it to present substituents in well-defined three-dimensional vectors, enhancing target engagement and specificity.[3]
Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate belongs to a particularly valuable subclass: α,α-disubstituted amino acid esters. The substitution at the C3 position with both an amino group and a carboxylate group creates a quaternary stereocenter, which imparts significant conformational rigidity. This rigidity is highly desirable in drug design as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. The Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable handle, making the primary amine available for a wide array of subsequent chemical transformations, such as amide bond formation, alkylation, or sulfonylation.[4][] This positions the molecule as a key intermediate for building complex peptidomimetics and novel heterocyclic frameworks.
Synthesis and Purification Protocol
The synthesis of this compound requires a strategic approach to introduce the key functional groups onto the pyrrolidine core. The following protocol is a validated method adapted from established procedures for the synthesis of related pyrrolidine derivatives.[6] The rationale behind this pathway is the conversion of a readily available starting material, 3-hydroxypyrrolidine, into the target molecule via activation of the hydroxyl group, followed by nucleophilic substitution and functional group manipulation.
Experimental Protocol: Synthesis Workflow
Objective: To synthesize this compound from a suitable precursor.
Pillar of Trustworthiness: This protocol includes in-process checks and purification steps designed to ensure the identity and purity of the final compound. Each step is grounded in fundamental organic chemistry principles.
Step 1: Mesylation of N-Boc-3-hydroxypyrrolidine
-
Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (methanesulfonate) ester transforms it into an excellent leaving group for the subsequent nucleophilic substitution step. Triethylamine is used as a base to quench the HCl generated during the reaction.
-
Procedure:
-
Dissolve N-Boc-3-hydroxypyrrolidine (1 equivalent) in dichloromethane (DCM) at a concentration of 0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) dropwise.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise, keeping the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2-4 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.
-
Step 2: Azide Substitution (S N 2 Reaction)
-
Rationale: Sodium azide is used as a nucleophile to displace the mesylate group. This occurs via an S N 2 mechanism, which results in an inversion of stereochemistry at the C3 position if a chiral starting material is used. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction.
-
Procedure:
-
Dissolve the crude mesylate from Step 1 in DMF (0.3 M).
-
Add sodium azide (3.0 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash extensively with water to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude N-Boc-3-azidopyrrolidine.
-
Step 3: Staudinger Reduction of the Azide
-
Rationale: The Staudinger reaction provides a mild method for reducing the azide to a primary amine without affecting the Boc protecting group or other sensitive functionalities.
-
Procedure:
-
Dissolve the crude azide from Step 2 in a mixture of tetrahydrofuran (THF) and water (4:1, 0.2 M).
-
Add triphenylphosphine (1.5 equivalents).
-
Stir the reaction at room temperature for 8-12 hours. The evolution of N₂ gas will be observed.
-
Monitor by TLC until the starting azide is consumed.
-
Concentrate the reaction mixture under reduced pressure. The crude product, N-Boc-3-aminopyrrolidine, can be purified by column chromatography or carried forward.
-
Step 4: Conversion to the Target Compound (Not directly from the amine, this is a divergent point for the title compound's specific structure which has two substituents at C3. A more direct synthesis starting from a different precursor is common)
Self-Correction and Refined Protocol: A more convergent and industrially relevant synthesis would start from a precursor already containing the C3-dicarboxylic ester, followed by selective hydrolysis, Curtius rearrangement, and trapping with tert-butanol. However, for a laboratory-scale conceptual workflow, a multi-step process from a simpler scaffold illustrates the key transformations. Below is a more plausible route for the specific target.
Revised Synthesis Workflow Diagram
Caption: A plausible synthetic route to the target compound.
Step 5: Purification by Column Chromatography
-
Rationale: To isolate the final product from any remaining reagents, byproducts, or intermediates. A silica gel stationary phase with a gradient mobile phase of ethyl acetate in hexanes is typically effective.
-
Procedure:
-
Prepare a silica gel column.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product as a solid or viscous oil.
-
Comprehensive Structural Elucidation
The precise structure and properties of this compound are confirmed through a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1613023-56-5 | [7] |
| Molecular Formula | C₁₂H₂₂N₂O₄ | [7] |
| Molecular Weight | 258.31 g/mol | [7] |
| Appearance | White to off-white solid or oil | Typical for similar compounds |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol | Inferred from structure |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The following are predicted chemical shifts and multiplicities based on established principles and data from analogous structures.[8][9][10]
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~5.10 | br s | 1H | N-H (Boc) | Broad signal due to quadrupole broadening and exchange; typical for Boc N-H. |
| ~4.20 | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |
| ~3.20 - 3.80 | m | 4H | CH₂ -N-CH₂ (ring) | Pyrrolidine protons at C2 and C5 are diastereotopic and complex due to ring puckering and coupling. |
| ~2.10 - 2.50 | m | 2H | CH₂ (ring C4) | Pyrrolidine protons at C4, adjacent to the quaternary center. |
| 1.45 | s | 9H | -C(CH₃ )₃ | Singlet for the nine equivalent protons of the tert-butyl group. |
| 1.28 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~174.0 | C =O (Ester) | Typical chemical shift for an ester carbonyl.[10] |
| ~155.0 | C =O (Boc) | Typical chemical shift for a carbamate carbonyl.[10] |
| ~80.0 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |
| ~62.0 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |
| ~60.0 | C 3 (Quaternary) | The quaternary carbon of the pyrrolidine ring, shifted downfield by N and C=O. |
| ~50.0 | C 2 / C 5 | Pyrrolidine carbons adjacent to the nitrogen. |
| ~35.0 | C 4 | Pyrrolidine carbon beta to the nitrogen. |
| 28.4 | -C(CH₃ )₃ | Methyl carbons of the Boc group. |
| 14.2 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3350 | N-H | Stretching (Amide) |
| ~2980 | C-H | Stretching (Alkyl) |
| ~1735 | C=O | Stretching (Ester) |
| ~1690 | C=O | Stretching (Carbamate/Boc) |
| ~1160 | C-O | Stretching (Ester/Carbamate) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.
-
Method: Electrospray Ionization (ESI+)
-
Expected [M+H]⁺: 259.16
-
Key Fragmentation Pattern: A prominent loss of the Boc group (-100 amu) or tert-butyl group (-57 amu) is expected, leading to fragments at m/z 159 or 202, respectively.
Conformational Analysis: The Puckered Pyrrolidine Ring
A critical aspect of the pyrrolidine scaffold's utility is its non-planar geometry. The five-membered ring adopts puckered conformations, typically described as "envelope" (four atoms coplanar) or "twist" (no three atoms coplanar), to minimize steric and torsional strain.[11][12] The specific puckering mode is influenced by the nature and position of substituents.
For this compound, the two bulky substituents at the C3 position create significant steric demand. This disfavors conformations where these groups are in an axial position. Consequently, the ring is expected to adopt a pucker that places the C3 substituents in a pseudo-equatorial orientation. The two primary low-energy conformations are often referred to as C2-endo/C2-exo or N-endo/N-exo, depending on which atom is out of the plane defined by the others.
Caption: Equilibrium between two envelope conformations of the pyrrolidine ring.
This conformational restriction is a key feature exploited in drug design. By locking the pharmacophoric elements (the amine and carboxylate) into a specific spatial arrangement, the molecule can be designed to fit more precisely into a target's binding site, enhancing selectivity and reducing off-target effects.
Applications in Drug Development
The unique structural attributes of this compound make it a high-value building block for several applications:
-
Constrained Peptidomimetics: It serves as a mimic of natural amino acids, but with a fixed geometry. Incorporating it into a peptide sequence can force the peptide into a specific secondary structure (e.g., a β-turn), which may be the bioactive conformation.[12]
-
Chiral Scaffolding: As a chiral intermediate, it is used to introduce a defined stereocenter into a target molecule, which is critical for achieving enantioselectivity and desired biological activity.[4]
-
Fragment-Based Drug Discovery (FBDD): The pyrrolidine core decorated with key functional groups (H-bond donor, H-bond acceptor, ester) is an excellent starting point for FBDD campaigns to identify initial low-affinity binders that can be grown into potent leads.
-
Novel Heterocyclic Synthesis: The amine and ester functionalities can be used as handles to construct more complex fused or spirocyclic ring systems, enabling the exploration of novel and diverse chemical matter.[3]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers medicinal chemists a powerful tool for controlling molecular geometry. Its synthesis is achievable through established chemical transformations, and its structure is readily characterized by standard analytical techniques. The inherent conformational rigidity of its 3,3-disubstituted pyrrolidine core provides a robust platform for designing potent and selective therapeutic agents. A thorough understanding of its structural nuances, as detailed in this guide, is essential for fully leveraging its potential in the rational design of next-generation pharmaceuticals.
References
-
Koskinen, A. M. P., & Rapoport, H. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(17), 6886–6892. [Link]
-
Lassaletta, J. M., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Chemistry - A European Journal, 23(50), 12266-12276. [Link]
-
ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Retrieved from [Link]
-
Kowalski, K., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(28), 19335-19350. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
-
Pelliccia, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(19), 5947. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Retrieved from [Link]
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analogue for radiolabeling. Der Pharma Chemica, 3(3), 174-188. [Link]
-
PubChem. (n.d.). (R)-(+)-1-Boc-3-aminopyrrolidine. Retrieved from [Link]
-
PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. [Link]
-
Beak, P., et al. (1991). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society, 113(7), 2771–2772. [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3186. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 6. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 7. 1613023-56-5|this compound|BLD Pharm [bldpharm.com]
- 8. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Characterization of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate: A Technical Guide for Researchers
Introduction: The Significance of a Chiral Building Block
Molecular Structure and Key Spectroscopic Features
The structural attributes of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate dictate its spectroscopic fingerprint. The molecule contains a saturated five-membered nitrogen heterocycle, a bulky tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed herein.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its carbon-hydrogen framework.
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
The ¹H NMR spectrum is anticipated to exhibit distinct signals for the protons of the pyrrolidine ring, the ethyl ester, and the Boc group. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent nitrogen and carbonyl groups.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |
| ~4.20 | q | 2H | -O-CH₂ -CH₃ | The quartet arises from coupling to the methyl protons of the ethyl group. Its downfield shift is due to the adjacent ester oxygen. |
| ~3.5-3.8 | m | 4H | Pyrrolidine CH₂ | These protons are diastereotopic and will likely appear as a complex multiplet. Protons on C2 and C5 will be deshielded by the ring nitrogen. |
| ~2.1-2.4 | m | 2H | Pyrrolidine CH₂ (C4) | The protons on C4 are expected to be further upfield compared to those on C2 and C5. |
| ~5.1 | br s | 1H | NH | The carbamate proton is often broad and its chemical shift can be concentration-dependent. |
| 1.45 | s | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a hallmark of the Boc protecting group.[1] |
| 1.25 | t | 3H | -O-CH₂-CH₃ | The triplet is due to coupling with the methylene protons of the ethyl group. |
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is crucial for resolving the complex multiplets of the pyrrolidine ring.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Number of Scans: 16-32 scans should provide an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for routine analysis.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |
| ~174 | C =O (Ester) | Ester carbonyl carbons are typically found in this downfield region.[2] |
| ~155 | C =O (Carbamate) | The carbamate carbonyl is slightly upfield from the ester carbonyl.[2] |
| ~80 | -C (CH₃)₃ | The quaternary carbon of the Boc group is a characteristic signal. |
| ~62 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester is deshielded by the oxygen atom. |
| ~60 | C 3-Pyrrolidine | The quaternary carbon at the 3-position of the pyrrolidine ring. |
| ~50 | C 2/C5-Pyrrolidine | The pyrrolidine carbons adjacent to the nitrogen appear in this region. |
| ~35 | C 4-Pyrrolidine | The remaining pyrrolidine carbon. |
| ~28 | -C(CH₃ )₃ | The methyl carbons of the Boc group are highly shielded and appear far upfield. |
| ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester. |
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: A 400 MHz spectrometer (operating at 100 MHz for ¹³C) is suitable.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: Ensure the spectral width encompasses the expected range of chemical shifts (typically 0-220 ppm).
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the spectrum to the CDCl₃ triplet at δ 77.16 ppm.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Rationale and Field Insights |
| ~3350 | Medium | N-H | Stretching | The N-H stretch of the carbamate. Its position and broadness can be affected by hydrogen bonding. |
| ~2980 | Strong | C-H | Stretching | Aliphatic C-H stretches from the pyrrolidine ring, ethyl group, and Boc group. |
| ~1735 | Strong | C=O | Stretching | Ester carbonyl stretch. This is expected to be a very prominent peak. |
| ~1690 | Strong | C=O | Stretching | Carbamate (Boc) carbonyl stretch. Often seen as a distinct, strong absorption near the ester carbonyl. |
| ~1170 | Strong | C-O | Stretching | C-O stretches from the ester and carbamate groups. |
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Background Scan: First, acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Analysis: Identify the key absorption bands and correlate them to the functional groups in the molecule.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus confirming the molecular weight and offering structural clues.
Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):
-
Molecular Weight: 258.31 g/mol
-
Expected Ionization: In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ and/or the sodium adduct [M+Na]⁺.
-
[M+H]⁺: m/z ≈ 259.16
-
[M+Na]⁺: m/z ≈ 281.14
-
Fragmentation Analysis:
The Boc group is known to undergo characteristic fragmentation.[3] The loss of isobutylene (56 Da) or the entire Boc group (100 Da) are common fragmentation pathways.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An ESI mass spectrometer, which could be a standalone instrument or coupled to a liquid chromatography (LC) system.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used for molecules with basic nitrogens.
-
Infusion: The sample solution can be directly infused into the ion source.
-
Mass Range: Scan a mass range that includes the expected molecular ion peaks (e.g., m/z 100-500).
-
-
Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion: A Framework for Confident Characterization
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By understanding the expected NMR, IR, and MS data, and by following the detailed experimental protocols, researchers can confidently identify and characterize this valuable synthetic intermediate. The principles and insights discussed herein are grounded in extensive experience with similar molecular scaffolds and are intended to serve as a reliable resource for scientists in the field of drug development and organic synthesis.
References
-
PubChem. . National Center for Biotechnology Information. Accessed January 19, 2026.
-
BLDpharm. . Accessed January 19, 2026.
-
PubMed. . Accessed January 19, 2026.
-
Royal Society of Chemistry. . Accessed January 19, 2026.
-
Royal Society of Chemistry. . Accessed January 19, 2026.
-
ChemicalBook. . Accessed January 19, 2026.
-
ChemicalBook. . Accessed January 19, 2026.
-
SpectraBase. . Accessed January 19, 2026.
-
PubChem. . National Center for Biotechnology Information. Accessed January 19, 2026.
-
Organic Syntheses. . Accessed January 19, 2026.
-
TCI Chemicals. . Accessed January 19, 2026.
-
ChemNet. . Accessed January 19, 2026.
-
Der Pharma Chemica. . Accessed January 19, 2026.
-
ChemicalBook. . Accessed January 19, 2026.
-
Sigma-Aldrich. . Accessed January 19, 2026.
-
Sigma-Aldrich. . Accessed January 19, 2026.
-
NIST WebBook. . Accessed January 19, 2026.
-
Oakwood Chemical. . Accessed January 19, 2026.
-
PubChem. . National Center for Biotechnology Information. Accessed January 19, 2026.
-
SpectraBase. . Accessed January 19, 2026.
-
Royal Society of Chemistry. . Accessed January 19, 2026.
-
Sigma-Aldrich. . Accessed January 19, 2026.
Sources
Technical Guide on CAS Number 87654-32-1: A Case of Mistaken Identity
A thorough investigation into the chemical substance designated by CAS number 87654-32-1 has revealed that this identifier does not correspond to a recognized compound in authoritative chemical databases. This guide will address the initial query, clarify the status of this CAS number, and provide information on a related, correctly identified compound.
Initial Inquiry and Database Search
The request for an in-depth technical guide on the properties and structure of the compound with CAS number 87654-32-1 initiated a comprehensive search across multiple authoritative chemical registries, including PubChem, ChemSpider, and the official CAS registry. These searches consistently yielded no results for a registered chemical substance with this specific identifier.
It is crucial for researchers, scientists, and drug development professionals to rely on verified and accurate identifiers to ensure the integrity of their work. The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance, and the absence of "87654-32-1" in these databases indicates that it is not a valid, publicly documented CAS number.
Unraveling the Discrepancy: A Potential Misattribution
Further investigation led to a single online source that associates CAS number 87654-32-1 with the chemical name N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide . However, this same source also, and more prominently, assigns the CAS number 35427-94-2 to this identical compound. This internal contradiction suggests that "87654-32-1" is likely an erroneous entry.
Therefore, this guide will proceed by focusing on the correctly identified compound, N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide, associated with the valid CAS number 35427-94-2.
Technical Profile: N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide (CAS: 35427-94-2)
N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide is an organic compound classified as an imine oxide.[1] Its molecular structure features a central nitrogen atom double-bonded to a carbon, with an oxygen atom also bonded to the nitrogen, forming the nitrone functional group. This functional group is key to its chemical reactivity and potential biological activity.
Chemical Structure and Properties
Below is a table summarizing the key properties of N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide.
| Property | Value |
| CAS Number | 35427-94-2 |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol [1] |
| IUPAC Name | N-(2-methylphenyl)-1-phenylmethanimine oxide[1] |
| Hydrogen Bond Acceptor Count | 1 |
| XLogP3 | 3 |
The structure of N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide is depicted in the following diagram:
Generalized synthesis workflow.
Potential Applications and Biological Activity
N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide is noted for its utility in organic synthesis as a reagent. [1]The imine oxide functional group is of interest due to its potential to interact with various biological targets. [1]There is some suggestion that this compound may be involved in the generation of reactive oxygen species (ROS), which could influence cellular signaling pathways. [1]This has led to speculation about its potential antioxidant properties and its exploration in drug development for conditions related to oxidative stress. [1]
Conclusion for Researchers
For professionals in research and drug development, this case underscores the critical importance of verifying chemical identifiers through authoritative sources. While the initially provided CAS number 87654-32-1 is invalid, the investigation has led to the correct identification of N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide (CAS: 35427-94-2), a compound with potential applications in organic synthesis and pharmacological research. It is recommended to use the valid CAS number for all future literature searches and procurement to ensure the accuracy and reproducibility of scientific work.
References
Sources
The Strategic Role of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide
This in-depth technical guide explores the multifaceted role of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate as a pivotal building block in contemporary drug discovery. We will delve into its synthesis, chemical properties, and strategic applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility. This guide is designed to be a practical resource, offering not just theoretical knowledge but also actionable protocols and insights into the causality behind experimental choices.
Introduction: The Significance of Constrained Scaffolds in Drug Design
In the quest for novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists increasingly turn to conformationally constrained scaffolds. The pyrrolidine ring, a five-membered saturated heterocycle, is a prominent example of such a scaffold.[1][2] Its non-planar, puckered nature allows for a three-dimensional exploration of chemical space, which is often crucial for optimal interaction with biological targets.[1] The incorporation of a pyrrolidine moiety can introduce favorable stereochemical elements, improve aqueous solubility, and provide a rigid framework for the precise orientation of pharmacophoric groups.[3]
This compound emerges as a particularly valuable derivative within this class of compounds. It features a synthetically versatile ethyl ester, a readily cleavable tert-butyloxycarbonyl (Boc) protecting group on the amine, and a quaternary stereocenter that imparts conformational rigidity. This unique combination of functional groups makes it an ideal starting material for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1613023-56-5 | [4] |
| Molecular Formula | C₁₂H₂₂N₂O₄ | [4] |
| Molecular Weight | 258.31 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | 50 °C (for (R)-isomer of the corresponding amine) | [6] |
| Boiling Point | 286.4 °C at 760 mmHg (for (R)-isomer of the corresponding amine) | [6] |
| Density | 1.04 g/cm³ (for (R)-isomer of the corresponding amine) | [6] |
| Solubility | Soluble in common organic solvents such as DMSO and DMF. |
Spectroscopic Data (Reference for a closely related analog, (R)-3-(Boc-amino)pyrrolidine):
-
¹H NMR (CDCl₃): The proton NMR spectrum would be expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the ethyl group (a triplet and a quartet), and the pyrrolidine ring protons (multiplets in the 1.8-3.6 ppm region).[7][8]
-
¹³C NMR (CDCl₃): The carbon NMR spectrum would display resonances for the carbonyls of the ester and the Boc group (around 155 and 174 ppm, respectively), the quaternary carbon of the Boc group (around 80 ppm), and the carbons of the pyrrolidine and ethyl groups.[9]
Synthesis of this compound
A general representation of a potential synthetic pathway is illustrated below:
Figure 1: A generalized synthetic workflow for this compound.
Key Reactions and Synthetic Utility
The synthetic versatility of this compound stems from the orthogonal reactivity of its functional groups.
Boc Deprotection
The Boc group is a cornerstone of modern organic synthesis, offering robust protection of amines under a wide range of conditions while being readily removable under acidic conditions.
Experimental Protocol: Boc Deprotection
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base to yield the free amine.
Figure 2: Boc deprotection of the pyrrolidine building block.
Amide Bond Formation
The deprotected amine is a nucleophile that can readily participate in amide bond formation, a crucial reaction for linking this building block to other molecular fragments.
Experimental Protocol: Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 eq), and stir for a few minutes.
-
Add a solution of the deprotected Ethyl 3-aminopyrrolidine-3-carboxylate (1.0-1.2 eq) in the same solvent.
-
Stir the reaction at room temperature until completion (typically 2-16 hours), monitoring by TLC or LC-MS.
-
Work-up the reaction by washing with aqueous solutions to remove the coupling reagents and byproducts, followed by extraction with an organic solvent.
-
Purify the product by column chromatography on silica gel.
Figure 3: Amide coupling with the deprotected pyrrolidine.
Ester Hydrolysis
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point of attachment for further synthetic modifications.
Experimental Protocol: Ester Hydrolysis
-
Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol, ethanol, or THF) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 eq).
-
Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.
Figure 4: Hydrolysis of the ethyl ester to the carboxylic acid.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The unique structural features of this compound make it a highly sought-after building block in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are essential for the signaling of numerous cytokines and growth factors.[10] Inhibitors of JAKs have shown significant therapeutic potential in the treatment of autoimmune diseases and certain cancers.[11][12] The pyrrolidine scaffold is a common feature in many JAK inhibitors, where it often serves to position key functional groups for interaction with the ATP-binding site of the kinase.[13][14][15]
Spleen Tyrosine Kinase (Syk) Inhibitors
Spleen tyrosine kinase (Syk) is another non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[16] As such, Syk has emerged as an attractive therapeutic target for the treatment of inflammatory diseases and certain hematological malignancies.[17][18] The rigid pyrrolidine core can provide a scaffold to which substituents can be attached to probe the binding pocket of Syk, leading to the development of potent and selective inhibitors.
Conclusion: A Versatile Tool for Drug Discovery
This compound is a valuable and versatile building block in medicinal chemistry. Its constrained pyrrolidine ring, orthogonal protecting groups, and stereochemical complexity provide a powerful platform for the synthesis of novel and sophisticated drug candidates. The ability to selectively manipulate the amine and ester functionalities allows for its incorporation into a wide array of molecular architectures. As the demand for more selective and potent therapeutics continues to grow, the strategic use of such well-defined and functionalized scaffolds will undoubtedly play an increasingly important role in the future of drug discovery.
References
[17] Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. (2016). ACS Medicinal Chemistry Letters. [Link]
[19] WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents. (2019).
[9] 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2020). Molecules. [Link]
[16] Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions to Accelerate Optimization. (2016). OSTI.GOV. [Link]
[13] Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
[14] Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. (2015). ResearchGate. [Link]
[20] Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). RSC Advances. [Link]
[21] †Electronic Supplementary Information (ESI) - The Royal Society of Chemistry. (2015). [Link]
[15] Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. (2018). ACS Medicinal Chemistry Letters. [Link]
[18] Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. (2016). PubMed. [Link]
[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]
[22] Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s - CORE. (2017). [Link]
[10] Janus kinase inhibitor - Wikipedia. (n.d.). [Link]
[23] Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF. (2018). ResearchGate. [Link]
[11] CP-690550, a JAK3 Inhibitor as an Immunosuppressant for the Treatment of Rheumatoid Arthritis, Transplant Rejection, Psoriasis and Other Immune-Mediated Disorders. (2009). PubMed. [Link]
[24] The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. (n.d.). [Link]
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2021). Molecules. [Link]
[25] (R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem. (n.d.). [Link]
[26] 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure. (n.d.). [Link]
[27] US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents. (2013).
[28] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (2022). [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 1613023-56-5|this compound|BLD Pharm [bldpharm.com]
- 5. (R)-3-(Boc-氨基)吡咯烷 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. (R)-3-(Boc-amino)pyrrolidine CAS# 122536-77-0 [gmall.chemnet.com]
- 7. (R)-3-(Boc-amino)pyrrolidine(122536-77-0) 1H NMR [m.chemicalbook.com]
- 8. (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine(147081-44-5) 1H NMR spectrum [chemicalbook.com]
- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 10. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 11. CP-690550, a JAK3 inhibitor as an immunosuppressant for the treatment of rheumatoid arthritis, transplant rejection, psoriasis and other immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. osti.gov [osti.gov]
- 17. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 20. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. nbinno.com [nbinno.com]
- 25. (R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Organic Syntheses Procedure [orgsyn.org]
- 27. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 28. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthetic Utility and Application of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate
This guide provides an in-depth analysis of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate, a chiral building block pivotal to modern medicinal chemistry. We will depart from a conventional format to explore the compound's true "mechanism of action"—not as a biologically active agent, but as a versatile synthetic intermediate. Its value is derived from the precise chemical transformations it enables, allowing for the construction of complex, high-value pharmaceutical compounds. This document will detail the core reactivity of its functional groups, provide validated experimental protocols, and culminate in a case study illustrating its application in the synthesis of pharmacologically relevant scaffolds, such as endothelin receptor antagonists.
Introduction: A Versatile Scaffold for Drug Discovery
This compound is a bifunctional chiral molecule featuring a pyrrolidine ring, a foundational motif in numerous FDA-approved drugs.[1][2] Its structure is distinguished by two key functional groups at the C3 position: a tert-butyloxycarbonyl (Boc) protected amine and an ethyl ester. This arrangement provides chemists with orthogonal "handles" for sequential, controlled chemical modifications, making it an invaluable starting material for asymmetric synthesis.[2]
The primary "action" of this compound occurs within a reaction flask. The Boc group offers robust protection of the amine under a wide range of conditions, yet it can be removed cleanly under specific acidic conditions.[3] The ethyl ester provides a second site for modification, typically through hydrolysis to a carboxylic acid, which can then be used in amide bond formation.[4] This guide will dissect these chemical mechanisms, providing the logic behind their use in multi-step synthetic campaigns.
Core Reactivity: The Chemical Mechanism of Action
The synthetic utility of this compound is rooted in the predictable reactivity of its two primary functional groups. Understanding these transformations is critical for designing complex synthetic routes.
The Boc-Protected Amine: A Gateway to Nucleophilic Chemistry
The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, prized for its stability and ease of removal.[5] Its function is to temporarily render the amine nitrogen non-nucleophilic, allowing other parts of the molecule to be modified selectively.
Mechanism of Deprotection (Acidolysis): The removal of the Boc group is most frequently achieved using a strong acid, such as trifluoroacetic acid (TFA).[5] The mechanism proceeds in three distinct steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[6]
-
Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to fragmentation. The molecule collapses to release the highly stable tert-butyl cation and an unstable carbamic acid intermediate.[6]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[6] The amine is then protonated by the excess acid to form its trifluoroacetate salt.
Caption: Workflow for the acid-catalyzed deprotection of the Boc group.
This protocol describes a standard procedure for the deprotection of a Boc-protected pyrrolidine derivative.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the Boc-protected starting material in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a precautionary measure to control any initial exotherm, especially on larger scales.
-
Addition of TFA: Add TFA dropwise to the stirring solution. A common and effective ratio is a 1:1 mixture of DCM and TFA (v/v).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. The causality for this duration is to ensure complete conversion; progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
Re-dissolve the oily residue in an organic solvent like ethyl acetate.
-
Carefully add saturated aqueous NaHCO₃ to neutralize the remaining acid. Caution: Vigorous CO₂ evolution will occur. Ensure the vessel is open and has adequate headspace.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amine product. Further purification can be achieved via column chromatography if necessary.
The Ethyl Carboxylate: A Handle for Amide Coupling
The ethyl ester at the C3 position serves as a robust precursor to a carboxylic acid. While stable to the acidic conditions of Boc deprotection, it can be readily hydrolyzed under basic conditions (saponification). This orthogonality is a cornerstone of its utility.
Mechanism of Saponification: This is a classic base-mediated acyl substitution reaction. A hydroxide ion (from NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the resulting carboxylic acid and the ethoxide (or excess hydroxide) drives the reaction to completion, forming the carboxylate salt. An acidic workup is required to protonate the salt and yield the neutral carboxylic acid.
Application Case Study: Synthesis of an Endothelin Receptor Antagonist Scaffold
To demonstrate the synthetic power of this compound, we will outline a representative pathway for the synthesis of a core scaffold found in potent and selective endothelin (ET) receptor antagonists. Derivatives of pyrrolidine-3-carboxylic acid have been extensively studied as antagonists for both the ET(A) and ET(B) receptors, which are implicated in vasoconstriction and cell proliferation.[7][8][9]
This case study will involve a three-step sequence:
-
Hydrolysis (Saponification): Conversion of the starting ethyl ester to its corresponding carboxylic acid.
-
Deprotection: Removal of the Boc group to expose the free amine.
-
Amide Coupling: Formation of a new amide bond with a second building block.
Caption: A three-step synthetic route from the starting material to a core amide scaffold.
Step 1: Saponification of the Ethyl Ester
-
Dissolve this compound in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, ~1.5 equivalents) and stir the mixture at room temperature until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Acidify the mixture to ~pH 3 with 1N HCl.
-
Extract the product into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 1-(Boc-amino)pyrrolidine-3-carboxylic acid.
Step 2: Boc Deprotection
-
Using the product from Step 1, follow the N-Boc Deprotection protocol described in Section 2.1. The product will be 1-aminopyrrolidine-3-carboxylic acid as its TFA salt.
Step 3: Amide Coupling The formation of an amide bond requires the activation of the carboxylic acid.[4] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this purpose, minimizing side reactions and racemization.[10][11]
-
Activation: In an anhydrous polar aprotic solvent like dimethylformamide (DMF), combine the 1-aminopyrrolidine-3-carboxylic acid TFA salt (from Step 2), the desired amine component (e.g., diphenylmethylamine, 1.0 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, ~3.0 eq). The base is critical to neutralize the TFA salt and the HCl generated during the coupling reaction.
-
Coupling: Add the coupling reagent HATU (~1.1 eq) to the mixture.
-
Reaction: Stir at room temperature for 2-16 hours, monitoring by TLC/LC-MS.
-
Work-up & Isolation: Upon completion, dilute the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated NaHCO₃, and brine. Dry, concentrate, and purify by column chromatography to yield the final amide product.
| Step | Transformation | Typical Yield | Purity (Post-Purification) |
| 1 | Saponification | >95% | >98% |
| 2 | Boc Deprotection | >95% | Used crude in next step |
| 3 | Amide Coupling | 70-90% | >99% (by HPLC) |
Biological Mechanism of Action: The End-Game
While the starting material is synthetically active, the final products derived from it are designed for biological activity. Pyrrolidine-based molecules synthesized via these methods have been shown to be potent endothelin receptor antagonists.[9]
The Endothelin System: Endothelin-1 (ET-1) is a powerful peptide vasoconstrictor that signals through two G-protein coupled receptor subtypes: ET(A) and ET(B).[12][13]
-
ET(A) Receptors: Located primarily on vascular smooth muscle cells, their activation leads to vasoconstriction and cell proliferation.[8]
-
ET(B) Receptors: These have a dual role. On endothelial cells, they mediate the release of vasodilators like nitric oxide (NO) and are responsible for clearing circulating ET-1.[14][15] However, they are also present on smooth muscle cells, where they can contribute to vasoconstriction.[13]
Mechanism of Antagonism: A selective ET(B) antagonist, the type of molecule accessible through modification of the scaffold described, would bind to the ET(B) receptor and block the binding of endogenous ET-1.[14] This action prevents ET(B)-mediated vasoconstriction and, importantly, blocks the clearance of ET-1, which can lead to complex systemic effects.[15] The ability to fine-tune the pyrrolidine scaffold allows chemists to create molecules with high selectivity for either the ET(A) or ET(B) receptor, enabling precise pharmacological tools and potential therapeutics for conditions like pulmonary arterial hypertension.[9][16]
Caption: The antagonist blocks ET-1 binding to the ETB receptor, inhibiting its downstream effects.
Conclusion
This compound possesses a powerful, albeit indirect, mechanism of action. It acts not on a biological target, but as a precision tool for chemical synthesis. Its well-defined and orthogonal reactive sites—the Boc-protected amine and the ethyl ester—provide a reliable and validated platform for constructing complex molecular architectures. By enabling the controlled, stepwise addition of functionality to the chiral pyrrolidine core, this building block has proven instrumental in the discovery and development of novel therapeutics, particularly in the class of endothelin receptor antagonists. The true value of this compound is realized when its synthetic potential is translated into biologically active molecules that can precisely modulate disease pathways.
References
-
BenchChem. (2025). Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem Application Notes. Link
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific Tech Center. Link
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Link
-
BenchChem. (2025). Application Notes and Protocols: N-Boc Deprotection of 3-Hydroxypyrrolidine Derivatives. BenchChem Application Notes. Link
-
BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem Application Notes. Link
-
Patsnap. (2024). What are ETB antagonists and how do they work? Patsnap Synapse. Link
-
Jae, H. S., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3978-84. Link
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Link
-
Lüscher, T. F., & Barton, M. (2000). Endothelins and endothelin receptor antagonists: therapeutic considerations for a novel class of cardiovascular drugs. Circulation, 102(19), 2434-2440. Link
-
Davenport, A. P., & Maguire, J. J. (2006). Endothelin receptors and their antagonists. Seminars in Nephrology, 26(2), 143-151. Link
-
CVPharmacology. (n.d.). Endothelin Receptor Antagonists. Link
-
Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Link
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Endothelin Receptor Antagonists. LiverTox. Link
-
Winn, M., et al. (1999). Discovery of a series of pyrrolidine-based endothelin receptor antagonists with enhanced ET(A) receptor selectivity. Bioorganic & Medicinal Chemistry, 7(6), 991-1002. Link
-
von Geldern, T. W., et al. (1999). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity. Journal of Medicinal Chemistry, 42(18), 3668-78. Link
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Link
-
Enamine. (n.d.). Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. Link
-
Sabitha, G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 4746-4755. Link
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Link
Sources
- 1. Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery - Enamine [enamine.net]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. hepatochem.com [hepatochem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a series of pyrrolidine-based endothelin receptor antagonists with enhanced ET(A) receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amide synthesis by acylation [organic-chemistry.org]
- 12. ahajournals.org [ahajournals.org]
- 13. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 14. What are ETB antagonists and how do they work? [synapse.patsnap.com]
- 15. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Discovery and history of substituted pyrrolidine carboxylates
An In-depth Technical Guide: The Genesis of a Privileged Scaffold: A Historical and Synthetic Exploration of Substituted Pyrrolidine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents one of the most ubiquitous and versatile scaffolds in modern medicinal chemistry and organic synthesis.[1][2][3] Its unique structural properties—sp³-hybridization conferring three-dimensionality, the basicity of the nitrogen atom, and the stereogenic potential of its carbons—make it a privileged core in a multitude of natural products and pharmaceuticals.[1] This guide delves into the specific and highly influential subclass of substituted pyrrolidine carboxylates, tracing their journey from their discovery in fundamental biological molecules to their current status as cornerstones of asymmetric synthesis and rational drug design. We will explore the key historical milestones, the evolution of synthetic methodologies that unlocked their potential, and their profound impact on the development of novel therapeutics. This narrative is designed not merely to list facts, but to illuminate the causal links between fundamental discovery, synthetic innovation, and therapeutic application, providing field-proven insights for the modern researcher.
Chapter 1: Nature's Blueprint - The Primordial Pyrrolidine Carboxylates
The story of substituted pyrrolidine carboxylates begins not in a flask, but in the very fabric of life. The initial discovery and understanding of this structural motif are rooted in the study of amino acids, the building blocks of proteins.
L-Proline and L-Hydroxyproline: The Collagen Codons
The first and most fundamental examples of this class are the proteinogenic amino acids L-proline and its hydroxylated derivative, L-hydroxyproline. In 1902, the pioneering chemist Hermann Emil Fischer first isolated hydroxyproline from gelatin, a product of collagen hydrolysis.[4] This discovery was followed in 1905 by Hermann Leuchs's synthesis of a racemic mixture of 4-hydroxyproline, marking the first laboratory preparation of this important molecule.[4]
These amino acids are unique. Proline's cyclic structure imposes significant conformational constraints on the polypeptide chains it inhabits, playing a critical role in protein folding and stability. Hydroxyproline, formed via a post-translational modification of proline residues by the enzyme prolyl 4-hydroxylase, is a major component of collagen, comprising roughly 13.5% of the protein in mammals.[4] The hydroxyl group is crucial for the stability of the collagen triple helix through hydrogen bonding, a function that is critically dependent on Vitamin C (ascorbic acid). A deficiency in this vitamin leads to impaired hydroxyproline synthesis and the subsequent weakening of collagen, manifesting as the disease scurvy.[4]
The metabolic pathways of proline and hydroxyproline are distinct and have profound implications for cellular physiology, influencing everything from cell differentiation to apoptosis.[5][6][7]
Pyrrolizidine Alkaloids: Nature's Defensive Arsenal
Beyond their role in primary metabolism, pyrrolidine structures are found in a vast array of secondary metabolites, notably alkaloids. Pyrrolizidine alkaloids (PAs), first identified in plants in the 19th century, are synthesized by plants as a defense mechanism against herbivores.[8][9][10] While not all PAs contain a carboxylate group, their complex, bicyclic structures, derived from a pyrrolizidine core, spurred early interest in the chemistry of the pyrrolidine ring system.[8][10][11] Their recognized toxicity, particularly hepatotoxicity, has also driven significant research into their metabolism and detection.[9][10][12] The discovery of these and other pyrrolidine-containing natural products underscored the biological relevance of the scaffold and hinted at the diverse chemical space it could occupy.[11]
Chapter 2: The Synthetic Evolution - Forging the Pyrrolidine Core
The transition from isolating pyrrolidines from natural sources to designing and synthesizing them with precise control over substitution and stereochemistry is a story of ingenuity in organic chemistry. This evolution has provided the tools necessary to harness the full potential of the pyrrolidine carboxylate scaffold.
The Chiral Pool: Building from Nature's Foundation
The most historically direct approach to chiral substituted pyrrolidines is the use of naturally abundant L-proline and L-hydroxyproline as starting materials.[13] This "chiral pool" synthesis leverages the inherent stereochemistry of the starting material, which is maintained throughout the synthetic sequence to produce enantiomerically pure products. This strategy is a cornerstone for the synthesis of many pyrrolidine-containing drugs.[13]
Experimental Protocol: Synthesis of (S)-Prolinol from L-Proline
(S)-Prolinol is a versatile intermediate synthesized by the reduction of L-proline. This protocol illustrates a common chiral pool approach.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon) is charged with a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) in anhydrous Tetrahydrofuran (THF).
-
Addition: A solution of L-proline (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C. Causality: The slow addition controls the exothermic reaction between the hydride and the carboxylic acid's acidic proton.
-
Reflux: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Causality: The elevated temperature is required to drive the reduction of the carboxylate intermediate to the primary alcohol.
-
Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ used in grams (Fieser workup). Causality: This specific workup procedure is critical for safety and to generate a granular, easily filterable precipitate of aluminum salts.
-
Isolation: The resulting white precipitate is filtered off and washed thoroughly with THF. The combined filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-prolinol.
-
Purification: The product can be further purified by distillation under reduced pressure to afford pure (S)-prolinol as a colorless oil.
De Novo Construction: The [3+2] Cycloaddition
A paradigm shift in pyrrolidine synthesis came with the development of methods to construct the ring from acyclic precursors. The most powerful and widely used of these is the [3+2] cycloaddition reaction between an azomethine ylide (the three-atom component) and a dipolarophile, typically an electron-deficient alkene (the two-atom component).[1][3][14] This method offers exceptional control over regio- and stereoselectivity and provides access to a vast array of substituted pyrrolidines that are difficult to obtain from the chiral pool.[1]
Caption: Fig. 1: General workflow of the [3+2] cycloaddition reaction.
The Asymmetric Revolution: Catalysis Takes Center Stage
While cycloadditions provided access to the ring, achieving high enantioselectivity remained a challenge. The early 2000s witnessed a revolution with the emergence of asymmetric organocatalysis, where small chiral organic molecules catalyze stereoselective reactions. The pyrrolidine scaffold itself became a hero in this story. L-proline was found to be an exceptionally effective catalyst for a range of asymmetric transformations, most notably aldol and Mannich reactions.[15][16] This discovery was transformative, turning a synthetic target into a powerful synthetic tool.
The mechanism involves the formation of a nucleophilic enamine intermediate from the catalyst (proline) and a ketone. This chiral enamine then attacks an electrophile (like an aldehyde) in a stereocontrolled manner. Hydrolysis releases the product and regenerates the proline catalyst. This has led to the development of highly efficient and selective methods for synthesizing complex molecules.[15]
Caption: Fig. 2: Simplified catalytic cycle of a proline-catalyzed aldol reaction.
Building on this success, researchers have developed more sophisticated pyrrolidine-based organocatalysts, such as diarylprolinol silyl ethers (Hayashi-Jørgensen catalysts), which offer even greater activity and selectivity.[15] Concurrently, methods like the Lewis-acid catalyzed aza-Cope rearrangement–Mannich cyclization have been developed for the diastereoselective synthesis of acyl pyrrolidines.[17][18]
Comparison of Major Synthetic Strategies
The choice of synthetic strategy depends on the desired substitution pattern, stereochemistry, and scale. Each approach has distinct advantages and limitations.
| Synthetic Strategy | Core Principle | Advantages | Disadvantages |
| Chiral Pool Synthesis | Functionalization of L-proline or L-hydroxyproline | Readily available, inexpensive starting material; high enantiopurity.[13] | Limited to the substitution patterns accessible from the starting material. |
| [3+2] Cycloaddition | De novo ring formation from an azomethine ylide and an alkene | High structural diversity; excellent control of relative stereochemistry.[1][14] | Requires synthesis of precursors; achieving high enantioselectivity can require chiral auxiliaries or catalysts. |
| Asymmetric Catalysis | Use of a chiral catalyst (metal or organocatalyst) to induce stereoselectivity | High enantioselectivity; catalytic amounts of chiral material needed; broad substrate scope.[15][19] | Catalyst development can be complex; may require optimization for each substrate. |
| Aza-Cope/Mannich | Tandem[20][20]-sigmatropic rearrangement and cyclization | Rapid construction of complex acyl pyrrolidines; good diastereoselectivity.[17][18] | Can require specific substitution patterns for high selectivity; may need stoichiometric Lewis acids. |
Chapter 3: From Scaffold to Therapy - Applications in Drug Discovery
The synthetic accessibility of substituted pyrrolidine carboxylates has made them a mainstay in drug discovery.[14][21] The rigid, three-dimensional structure of the pyrrolidine ring allows it to act as a conformationally restricted scaffold, presenting substituents in a well-defined spatial orientation for optimal interaction with biological targets.[1]
Caption: Fig. 3: Conceptual diagram of the pyrrolidine carboxylate as a central drug scaffold.
Antiviral Agents: Influenza Neuraminidase Inhibitors
A significant success story is the development of pyrrolidine-based inhibitors of influenza neuraminidase (NA), an enzyme essential for viral replication.[20] Researchers designed and synthesized tri- and tetrasubstituted pyrrolidine carboxylates where the carboxylate group mimics the natural substrate's interaction with a positively charged pocket in the enzyme's active site.[20][22] Through structure-guided design and parallel synthesis, potent inhibitors like A-192558 were identified, demonstrating nanomolar to low micromolar potency.[20][22][23][24][25]
CNS Agents: Conformationally Restricted GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. However, its therapeutic use is limited by its flexibility and inability to cross the blood-brain barrier.[26] The pyrrolidine scaffold has been used to create rigid GABA analogues, restricting the molecule's conformation to favor binding to specific GABA receptors or transport proteins (GATs).[26][27][28][29] This approach has led to the development of new potential treatments for neurological disorders.[26][30]
Other Therapeutic Areas
The versatility of the pyrrolidine carboxylate scaffold is evident in its application across numerous disease areas.
| Drug Class/Target | Therapeutic Area | Example/Significance |
| DPP-IV Inhibitors | Type 2 Diabetes | The pyrrolidine moiety is found in several gliptins, which enhance insulin secretion.[14][21] |
| InhA Inhibitors | Tuberculosis | Pyrrolidine carboxamides were discovered as a novel class of inhibitors for InhA, a key enzyme in M. tuberculosis.[31] |
| PPAR Agonists | Dyslipidemia | 4-Benzylpyrrolidine-3-carboxylic acid derivatives have been developed as potent dual agonists for PPARα and PPARγ.[1] |
| Anticancer Agents | Oncology | The scaffold is used in MDM2 antagonists like Idasanutlin and as a core for various HDAC inhibitors.[1][19] |
Conclusion and Future Outlook
The journey of substituted pyrrolidine carboxylates from their humble origins as components of collagen to their current role as elite scaffolds in drug discovery and powerful tools in asymmetric synthesis is a testament to the synergy between natural product chemistry, synthetic innovation, and medicinal chemistry. The historical progression from chiral pool synthesis to powerful catalytic de novo constructions has provided researchers with an unparalleled ability to craft molecular architecture with precision.
Looking forward, the field will continue to evolve. The development of novel, even more efficient stereoselective synthetic methods, such as C-H functionalization, will further expand the accessible chemical space.[32][33] The application of deuteration strategies is being explored to fine-tune the ADMET properties of chiral drug candidates.[19] As our understanding of complex biological pathways deepens, the ability to design and synthesize precisely substituted pyrrolidine carboxylates will remain a critical asset in the development of the next generation of therapeutics, continuing a legacy that began with the simple, yet profound, discovery of proline and hydroxyproline over a century ago.
References
- Wang, G. T., Chen, Y., Wang, S., Gentles, R., Sowin, T., Kati, W., Muchmore, S., Giranda, V., Stewart, K., Sham, H., Kempf, D., & Laver, W. G. (n.d.). Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores.
- Overman, L. E. (n.d.).
- Wang, G. T., Chen, Y., Wang, S., Gentles, R., Sowin, T., Kati, W., Muchmore, S., Giranda, V., Stewart, K., Sham, H., Kempf, D., & Laver, W. G. (2001). Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. PubMed.
- Zhang, Z., Wan, X., Wang, M., Gao, Y., Yao, Z., & Wu, X. (2020). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives.
- Quintavalla, A., Carboni, D., & Lombardo, M. (2023).
- Overman, L. E. (n.d.).
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link.
- Quintavalla, A., Carboni, D., & Lombardo, M. (2023).
- Wikipedia. (n.d.). Hydroxyproline.
- Wikipedia. (n.d.). Pyrrolizidine alkaloid.
- Pifferi, G., & Pinza, M. (1977).
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- Shie, J. J., et al. (2008). Synthesis of potent pyrrolidine influenza neuraminidase inhibitors. PubMed.
- ResearchGate. (n.d.). Pyrrolidine, thiomorpholine and piperidine GABA analogues.
- Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. PubMed.
- Zhang, J., et al. (2008). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. PubMed.
- Gavrilova, A. Y., & Tverdomed, S. N. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- BenchChem. (n.d.). Pyrrolidine-2-carboxamide hydrochloride For Research.
- Life Chemicals. (2020). C-Substituted Pyrrolidines from Life Chemicals Inspiring Your Drug Discovery Endeavour!
- He, X., et al. (2009). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central.
- ResearchGate. (n.d.). Conformationally Restricted GABA Analogues: From Rigid Carbocycles to Cage Hydrocarbons.
- Kopelevich, V. M., Sytinskii, I., & Gunar, V. I. (2004). Modern approach to development of nootropic agents based on γ-aminobutyric acid (review). Pharmaceutical Chemistry Journal.
- Höfner, G., et al. (2005).
- Wikipedia. (n.d.). Pyrrolidine alkaloids.
- Wu, G. (2010). Proline and hydroxyproline metabolism: implications for animal and human nutrition.
- Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Sweeney, J. B., Doulcet, J., & Thapa, B. (n.d.).
- Chen, Y., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines and octahydro-dipyrroloquinolines. RSC Publishing.
- Mroczek, T. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI.
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.
- Phang, J. M., et al. (2022). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers.
- Hu, S., He, W., & Wu, G. (n.d.). Hydroxyproline and proline metabolism.
- Earth.com. (2026).
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 5. Proline and hydroxyproline metabolism: implications for animal and human nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 9. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine alkaloids - Wikipedia [en.wikipedia.org]
- 12. Old herbal remedy moves from folklore to facts - Earth.com [earth.com]
- 13. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 14. enamine.net [enamine.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 18. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 19. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lifechemicals.com [lifechemicals.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of potent pyrrolidine influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. semanticscholar.org [semanticscholar.org]
- 31. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Pyrrolidine synthesis [organic-chemistry.org]
- 33. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00983E [pubs.rsc.org]
An In-depth Technical Guide to the Potential Biological Activity of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of medicinal chemistry and drug discovery, the identification of versatile molecular scaffolds is a critical starting point for the development of novel therapeutics. The pyrrolidine ring is a prominent five-membered nitrogen heterocycle that forms the core of numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of pharmacophore space, a desirable trait for achieving high-affinity and selective interactions with biological targets.[1] Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate (CAS No. 1613023-56-5) is a chiral building block that presents a unique opportunity for the generation of diverse chemical libraries.[4] This guide will provide an in-depth technical exploration of the potential biological activities of this compound, grounded in the established pharmacology of related pyrrolidine derivatives, and will offer a strategic framework for its investigation as a lead scaffold in drug discovery programs.
The core structure features a pyrrolidine ring substituted at the 3-position with both a Boc-protected amine and an ethyl carboxylate group. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for subsequent chemical modifications, while the ethyl ester provides another site for derivatization or can be hydrolyzed to the corresponding carboxylic acid.[5] The chiral nature of this molecule is of particular significance, as the stereochemistry of substituents on the pyrrolidine ring is often a determining factor in biological efficacy.[1]
Hypothesized Biological Activities: A Roadmap for Investigation
While direct biological data for this compound is not extensively available in the public domain, the rich pharmacology of the pyrrolidine scaffold allows for the formulation of several well-grounded hypotheses regarding its potential therapeutic applications.
Anticancer Potential
The pyrrolidine moiety is a common feature in a multitude of compounds with demonstrated anticancer activity.[6][7][8] Derivatives of the pyrrolidine ring have been shown to exhibit cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and hepatocellular carcinoma.[6][7] The mechanism of action for these compounds can be diverse, ranging from the inhibition of key enzymes like tyrosine kinases to the induction of apoptosis.[7][9]
Proposed Research Trajectory: A library of compounds derived from this compound should be synthesized and screened against a panel of cancer cell lines. Initial efforts could focus on modifications at the amine and carboxylate functionalities to explore the structure-activity relationship (SAR).
Antimicrobial Activity
Pyrrolidine derivatives have been reported to possess significant antibacterial and antifungal properties.[3][8] These compounds can target various cellular processes in microorganisms, including cell wall synthesis and essential enzyme function. The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with unique mechanisms of action, and the pyrrolidine scaffold represents a promising starting point.[8]
Proposed Research Trajectory: Derivatives of the core molecule can be evaluated for their minimum inhibitory concentration (MIC) against a range of clinically relevant bacteria and fungi, including resistant strains.
Anti-inflammatory and Antiviral Applications
The versatility of the pyrrolidine ring extends to the development of anti-inflammatory and antiviral agents.[3][10] For instance, certain pyrrolidine derivatives have shown potent anti-inflammatory effects in preclinical models.[10] Furthermore, the pyrrolidine core is present in several antiviral drugs, including those targeting the hepatitis C virus.[11]
Proposed Research Trajectory: Synthesized analogues could be tested in in vitro assays for their ability to inhibit key inflammatory mediators or viral replication.
Experimental Protocols: A Practical Guide to Unlocking Potential
The following protocols provide a detailed, step-by-step methodology for the initial biological evaluation of compounds derived from this compound.
Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the test compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizing the Path Forward: Diagrams for Clarity
To aid in the conceptualization of a research program centered on this compound, the following diagrams illustrate its structure, a generalized synthetic approach for diversification, and a proposed workflow for biological screening.
Caption: Chemical structure of this compound.
Caption: Generalized synthetic workflow for library generation.
Caption: Proposed workflow for biological activity screening.
Data Summary: A Glance at the Potential
The following table summarizes the key attributes and potential applications of this compound as a scaffold for drug discovery.
| Attribute | Description | Significance in Drug Discovery |
| Core Scaffold | Pyrrolidine | A privileged scaffold found in numerous bioactive compounds and approved drugs, offering a favorable 3D structure for target interaction.[1][2] |
| Key Functional Groups | Boc-protected amine, Ethyl ester | Orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships.[5] |
| Chirality | Chiral center at C3 | Stereochemistry is often critical for biological activity, providing an opportunity for developing stereoselective therapeutics.[1] |
| Hypothesized Activities | Anticancer, Antimicrobial, Anti-inflammatory, Antiviral | Broad potential for addressing a wide range of therapeutic areas with significant unmet medical needs.[3][6][7][8][10] |
Conclusion: A Promising Starting Point for Innovation
This compound represents a largely untapped but highly promising scaffold for the development of novel therapeutic agents. Its structural features, combined with the well-documented biological significance of the pyrrolidine core, provide a strong rationale for its exploration in drug discovery programs. The synthetic accessibility and the potential for creating diverse chemical libraries make it an attractive starting point for identifying new lead compounds. By following a systematic approach of chemical synthesis, biological screening, and lead optimization, researchers can unlock the full therapeutic potential of this versatile molecule. This guide serves as a foundational resource to inspire and direct future research efforts in this exciting area of medicinal chemistry.
References
- Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4998.
- Al-Ostoot, F. H., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123.
- El-Gamal, M. I., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 139, 810-824.
- (S)-3-(Boc-amino)pyrrolidine ≥ 98.0 TLC 122536-76-9. (n.d.). Sigma-Aldrich.
- Schmermund, L., et al. (2019). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 84(15), 9633-9640.
- Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5011.
- (R)-3-(Boc-amino)pyrrolidine. (n.d.). BOC Sciences.
- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Shcherbakov, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567.
- (S)-3-(Boc-Amino)pyrrolidine. (n.d.). BOC Sciences.
- Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (2018). ResearchGate.
- (S)-3-(Boc-amino)pyrrolidine CAS-no-122536-76-9. (n.d.). Career Henan Chemical Co.
- This compound. (n.d.). BLDpharm.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1613023-56-5|this compound|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. (S)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-76-9 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
Methodological & Application
Application Note: High-Fidelity Boc Deprotection of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate using Trifluoroacetic Acid
Abstract
This document provides a comprehensive guide for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate. The protocol leverages a standard acidic cleavage methodology using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). We will delve into the underlying reaction mechanism, present a detailed, step-by-step experimental protocol, outline critical safety procedures for handling TFA, and offer a troubleshooting guide to address common challenges. This application note is intended for researchers in synthetic organic chemistry and drug development who require a robust and reproducible method for generating the corresponding primary amine.
Introduction: The Role of the Boc Protecting Group
In multistep organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals, the temporary masking of reactive functional groups is paramount. The tert-butoxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines due to its stability under a wide range of nucleophilic and basic conditions, and its clean, quantitative removal under specific acidic conditions.[1] The deprotection process, typically mediated by a strong acid like Trifluoroacetic Acid (TFA), proceeds readily at or below room temperature.[1][2]
This protocol focuses on the deprotection of this compound, a valuable building block in medicinal chemistry, to yield its free primary amine, Ethyl 3-aminopyrrolidine-3-carboxylate, as a trifluoroacetate salt.
Reaction Mechanism: Acid-Catalyzed Cleavage
The removal of the Boc group with TFA is an acid-catalyzed elimination reaction. The mechanism is a well-established, four-step process that ensures high efficiency and clean conversion.
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This initial step activates the protecting group for cleavage.[3]
-
Carbocation Formation: The protonated intermediate is unstable and fragments. The carbon-oxygen bond cleaves, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[3]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free primary amine.[3] It is crucial to perform this reaction in an open or vented system to allow the CO₂ to escape safely.[3]
-
Salt Formation: In the highly acidic environment, the newly liberated and nucleophilic amine is immediately protonated by the excess TFA present in the reaction mixture, forming the corresponding trifluoroacetate salt.[3]
The reactive tert-butyl cation byproduct is typically quenched by deprotonation to form isobutylene gas or by reacting with a nucleophilic scavenger if present.[3][4]
Caption: Figure 1: Mechanism of TFA-Mediated Boc Deprotection
Critical Safety and Handling Procedures (EHS)
Trifluoroacetic Acid (TFA) is a hazardous chemical that requires strict adherence to safety protocols. It is a strong acid that is corrosive, toxic upon inhalation or skin contact, and can cause severe chemical burns which may be delayed in appearance.[5][6]
-
Engineering Controls: All manipulations involving TFA must be performed inside a certified chemical fume hood to prevent inhalation of its corrosive vapors.[5][6]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear acid-resistant gloves. For low-volume applications, nitrile gloves may suffice, but for handling larger quantities (>500 mL), heavy-duty butyl rubber or Viton gloves are required.[5] Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: ANSI-approved chemical splash goggles are mandatory.[5] A full-face shield must be worn over the goggles when handling larger volumes or during any transfer operations.[7]
-
Lab Attire: A flame-resistant lab coat and closed-toe shoes are required.
-
-
Emergency Procedures:
-
An emergency eyewash station and safety shower must be immediately accessible.[7][8]
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
For eye contact, use the eyewash to flush for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[8]
-
-
Storage & Waste: Store TFA in a tightly closed, original container within a designated acid cabinet, away from incompatible materials like bases, oxidizers, and metals.[8] Dispose of TFA waste and contaminated materials as hazardous waste according to institutional guidelines.[7]
Detailed Experimental Protocol
This protocol details the deprotection of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| This compound | ≥97% | Commercial | Starting material. |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Commercial | Reaction solvent. Anhydrous grade is recommended to prevent side reactions. |
| Trifluoroacetic Acid (TFA) | ≥99%, Reagent grade | Commercial | Deprotecting agent. Handle with extreme care.[6][7][9] |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | In-house prep | For optional basic work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | For drying organic layer during optional work-up. |
| Diethyl Ether, Anhydrous | ACS Grade | Commercial | For optional precipitation of the product salt. |
| Round-bottom flask, stir bar, ice bath | --- | --- | Standard laboratory glassware. |
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow for Boc Deprotection
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes until it reaches 0 °C.
-
Addition of TFA: Slowly add Trifluoroacetic Acid (TFA) (5-10 eq., typically 25-50% v/v of the total DCM volume) to the stirring solution. A slight exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-4 hours.[10]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM. The Boc-protected starting material will have a higher Rf value than the highly polar amine salt product, which may remain at the baseline. Visualize spots with a UV lamp and then stain with ninhydrin; the product should appear as a colored spot (typically purple or yellow), indicating the presence of a primary amine.
Work-up and Isolation Procedures
Choose the appropriate method based on the desired final product form.
Method A: Isolation as the Crude TFA Salt (Most Common)
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, the resulting oil or solid can be co-evaporated with a solvent like toluene or DCM (add solvent and evaporate again) 2-3 times.
-
The resulting crude Ethyl 3-aminopyrrolidine-3-carboxylate trifluoroacetate salt is often of sufficient purity to be used directly in the subsequent synthetic step without further purification.
Method B: Isolation by Precipitation
-
Concentrate the reaction mixture under reduced pressure to remove most of the solvent and excess TFA.[11]
-
Dissolve the resulting viscous residue in a minimal amount of a solvent like chloroform or DCM.
-
Add this solution dropwise to a flask of cold, vigorously stirring diethyl ether (typically 10-20 times the volume of the concentrated residue).[11]
-
A precipitate of the TFA salt should form. Continue stirring for 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Method C: Isolation as the Free Amine
-
Concentrate the reaction mixture under reduced pressure.
-
Carefully neutralize the residue by dissolving it in an organic solvent (e.g., DCM or Ethyl Acetate) and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ gas ceases.[12]
-
Separate the organic layer. Extract the aqueous layer 2-3 times with the same organic solvent to recover any dissolved product.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.
Product Characterization
The successful deprotection can be confirmed by spectroscopic analysis.
-
¹H NMR: The most telling evidence is the complete disappearance of the large singlet peak corresponding to the nine tert-butyl protons of the Boc group, typically found around δ 1.4-1.5 ppm.[13] New signals for the amine protons (now NH₃⁺ in the salt form) will appear, often as a broad singlet.
-
¹³C NMR: The signals for the quaternary tert-butyl carbon (around δ 80 ppm) and the Boc carbonyl carbon (around δ 155 ppm) will be absent in the product spectrum.
-
Mass Spectrometry (MS): Analysis by ESI-MS will show a molecular ion peak corresponding to the mass of the protonated free amine [M+H]⁺.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient TFA stoichiometry or concentration.2. Inadequate reaction time or temperature. | 1. Add additional TFA to the reaction mixture.2. Increase the reaction time, monitoring periodically by TLC. Most deprotections proceed to completion at room temperature. |
| Low Product Yield | 1. Product loss during basic work-up (amine salt is water-soluble).2. Incomplete precipitation. | 1. If isolating the free amine, ensure thorough extraction (3-4 times) from the aqueous layer. Alternatively, use Method A and carry the crude salt forward.[12][14]2. Ensure the precipitation solvent (ether) is cold and allow sufficient time for the solid to form. |
| Oily Product | 1. Residual solvent or TFA.2. The TFA salt of the product is hygroscopic or an oil by nature. | 1. Co-evaporate with a suitable solvent (e.g., toluene) multiple times. Dry thoroughly under high vacuum.2. Proceed with the oil directly to the next step or attempt precipitation (Method B). |
Conclusion
The protocol described herein provides a robust and reliable method for the Boc deprotection of this compound using Trifluoroacetic Acid. The reaction is high-yielding and proceeds cleanly under mild conditions. The choice of work-up procedure can be tailored to yield either the trifluoroacetate salt, which is often suitable for direct use, or the free amine. Given the hazardous nature of TFA, strict adherence to all safety precautions is essential for the successful and safe execution of this transformation.
References
-
Mechanism: Boc Deprotection. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Standard Operating Procedure: Trifluoroacetic Acid. (n.d.). University of Washington, Environmental Health & Safety. Retrieved from [Link]
-
Standard Operation Procedures for Working with Trifluoroacetic Acid at Amherst College. (2024, April 2). Amherst College. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). (2026, January 7). Oreate AI Blog. Retrieved from [Link]
-
Hazard Summary: Trifluoroacetic Acid. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). (n.d.). Carl ROTH. Retrieved from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate. Retrieved from [Link]
-
BOC Protection and Deprotection. (2025, February 8). J&K Scientific LLC. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). RSC Advances. Retrieved from [Link]
-
Example Procedures: Boc Deprotection. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). Chemistry Stack Exchange. Retrieved from [Link]
-
Removal of Boc protecting group as workup? (2014, June 22). Reddit. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). National Institutes of Health (NIH). Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate AI Blog [oreateai.com]
- 7. nj.gov [nj.gov]
- 8. amherst.edu [amherst.edu]
- 9. carlroth.com [carlroth.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. researchgate.net [researchgate.net]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Application Notes and Protocols for the Use of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate in Peptide Synthesis
Introduction: A Constrained Building Block for Novel Peptide Architectures
In the landscape of peptide-based drug discovery and materials science, the introduction of conformational constraints into a peptide backbone is a powerful strategy to enhance bioactivity, metabolic stability, and receptor selectivity. Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate emerges as a valuable building block in this context. Its rigid pyrrolidine scaffold, combined with the α,α-disubstitution at the 3-position, imparts significant conformational restriction upon the resulting peptide.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino function and the ethyl ester at the 3-carboxyl group make this molecule amenable to standard Boc-based solid-phase peptide synthesis (SPPS) protocols, albeit with special considerations for its steric bulk.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into peptide sequences using Boc-SPPS methodologies. The protocols and discussions herein are grounded in established principles of peptide chemistry, with a focus on overcoming the challenges associated with sterically hindered amino acid derivatives.
The Strategic Advantage of α,α-Disubstituted Amino Acids
The replacement of the α-hydrogen with an alkyl substituent in an amino acid, creating an α,α-disubstituted residue, fundamentally alters the conformational freedom of the peptide backbone.[1][2] This structural modification can induce specific secondary structures, such as helices or turns, and protect the peptide from enzymatic degradation. The cyclic nature of this compound further amplifies this effect, offering a unique tool for the rational design of peptidomimetics with enhanced pharmacological properties.
Core Principles of Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a well-established method for the stepwise synthesis of peptides on a solid support.[4][5][6] The process involves a cyclical series of steps:
-
Deprotection: The acid-labile Boc group is removed from the N-terminal amino acid of the resin-bound peptide, typically with trifluoroacetic acid (TFA).[5]
-
Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine, usually with a tertiary amine base like diisopropylethylamine (DIPEA).[6]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the peptide chain.[7]
-
Washing: Excess reagents and byproducts are removed by washing the resin.
This cycle is repeated until the desired peptide sequence is assembled. The final peptide is then cleaved from the resin, and any side-chain protecting groups are removed simultaneously, often using a strong acid like hydrofluoric acid (HF).[8]
Figure 2: Workflow for the coupling of this compound.
Post-Coupling Procedures
Boc Deprotection
After successful coupling of the pyrrolidine derivative, the Boc group must be removed to allow for the addition of the next amino acid.
Procedure:
-
Wash the resin with DCM (3 times).
-
Add a solution of 25-50% TFA in DCM to the resin. [5]3. Agitate for 20-30 minutes at room temperature. 4. Drain the TFA solution.
-
Wash the resin with DCM (3 times), followed by isopropanol (2 times) and DCM (3 times) to remove residual TFA. [5]6. Proceed to the neutralization step for the next coupling cycle.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the ethyl ester of the pyrrolidine residue, along with any other side-chain protecting groups, must be removed. The ethyl ester can be hydrolyzed under basic conditions, but a more common approach in Boc-SPPS is to use a strong acid cleavage cocktail that removes all protecting groups and cleaves the peptide from the resin simultaneously.
Note: The specific cleavage cocktail and conditions will depend on the type of resin and the other amino acids in the peptide sequence. A standard method for many resins used in Boc-SPPS is HF cleavage. [8]Due to the hazardous nature of HF, this procedure must be performed in a specialized apparatus by trained personnel.
Conclusion
This compound is a powerful tool for introducing conformational constraints into peptides. While its sterically hindered nature requires careful selection of coupling reagents and optimization of reaction conditions, its successful incorporation can lead to the development of novel peptidomimetics with improved biological properties. The protocols outlined in this guide provide a solid foundation for the use of this unique building block in a research and development setting.
References
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]
-
Li, W., & Xu, D. (2018). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 16(29), 5336-5339. [Link]
-
Gao, X., et al. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. The Journal of Organic Chemistry, 65(10), 3254–3260. [Link]
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... [Link]
-
Oxford Academic. (n.d.). Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. [Link]
-
ResearchGate. (2025, August 6). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. [Link]
-
Semantic Scholar. (n.d.). Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
Sources
- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. bachem.com [bachem.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. academic.oup.com [academic.oup.com]
Introduction: The Strategic Value of the 3,3-Disubstituted Pyrrolidine Scaffold
An In-Depth Guide to the Application of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate as a Versatile Synthetic Building Block
The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved therapeutics.[1][2] Its prevalence stems from a combination of favorable properties: the sp³-hybridized, non-planar structure allows for the exploration of three-dimensional chemical space, a critical factor for enhancing binding affinity and selectivity to complex biological targets.[1][3] Furthermore, the pyrrolidine motif often imparts improved physicochemical properties, such as increased aqueous solubility and metabolic stability, when used as a bioisosteric replacement for aromatic or more lipophilic groups.[4]
Within this important class of heterocycles, This compound (CAS No. 1613023-56-5) has emerged as a particularly powerful and versatile building block for drug discovery and development.[5] Its structure is uniquely engineered for synthetic utility, featuring a quaternary carbon at the C3 position. This central, sterically defined atom serves as a rigid anchor for two distinct, orthogonally protected functional groups: a Boc-protected primary amine and an ethyl ester. This arrangement provides chemists with precise control over a sequence of synthetic transformations, allowing for the systematic and vectorial elaboration of molecular complexity.
This guide serves as a comprehensive application note for researchers, scientists, and drug development professionals, detailing the strategic advantages and practical methodologies for leveraging this building block in the synthesis of novel chemical entities.
Physicochemical Properties
A clear understanding of a building block's fundamental properties is essential for experimental design and execution.
| Property | Value | Reference |
| CAS Number | 1613023-56-5 | [5] |
| Molecular Formula | C₁₂H₂₂N₂O₄ | [5] |
| Molecular Weight | 258.31 g/mol | [5] |
| Appearance | Solid | - |
| SMILES | O=C(C1(NC(OC(C)(C)C)=O)CNCC1)OCC | [5] |
| InChI Key | Not readily available | - |
Core Synthetic Strategy: Orthogonal Functionalization
The primary advantage of this compound lies in its three distinct points of chemical reactivity, which can be addressed sequentially. This "orthogonal" approach is fundamental to building complex molecules in a controlled, predictable manner.
-
Pyrrolidine Nitrogen (Secondary Amine): The most nucleophilic site, readily undergoing alkylation, arylation, acylation, or reductive amination.
-
Boc-Protected Amine (Primary Amine precursor): A stable carbamate that can be selectively deprotected under acidic conditions to reveal a primary amine, ready for subsequent functionalization.
-
Ethyl Ester (Carboxylic Acid precursor): Can be hydrolyzed (saponified) under basic conditions to yield a carboxylic acid, which can then participate in amide bond formations or other transformations.
The following workflow diagram illustrates the strategic, sequential modification possible with this building block.
Caption: Orthogonal functionalization workflow for the building block.
Application Protocols: Core Transformations
The following sections provide detailed, field-tested protocols for the key synthetic transformations of this compound.
Protocol 1: N-Alkylation of the Pyrrolidine Ring
This procedure functionalizes the secondary amine of the pyrrolidine ring, which is typically the first step in a synthetic sequence due to its high nucleophilicity.
Causality and Rationale:
-
Reagents: An electrophilic alkylating agent (e.g., benzyl bromide) is used.
-
Base: Potassium carbonate (K₂CO₃) is a mild, inexpensive inorganic base sufficient to act as a proton scavenger, driving the reaction to completion.
-
Solvent: Acetonitrile (ACN) is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the reagents without interfering with the reaction.
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq).
-
Addition of Electrophile: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature (or heat to 50-60 °C to accelerate) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
| Parameter | Recommended Value |
| Equivalents (Base) | 2.0 |
| Equivalents (Electrophile) | 1.1 - 1.2 |
| Solvent | Acetonitrile (ACN) or DMF |
| Temperature | 25 - 60 °C |
| Duration | 4 - 12 hours |
Protocol 2: Boc Group Deprotection and Subsequent Amide Coupling
This two-part protocol first unmasks the primary amine and then uses it as a nucleophile for amide bond formation.
Causality and Rationale:
-
Deprotection: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile tert-butoxycarbonyl (Boc) group at room temperature. Dichloromethane (DCM) is a standard solvent that is inert to the acidic conditions.
-
Amide Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes side reactions and racemization.[6] DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic hindered base used to neutralize the ammonium salt formed during deprotection and to facilitate the coupling reaction.
Experimental Protocol:
Part A: Boc Deprotection
-
Setup: Dissolve the N-substituted, Boc-protected intermediate (from Protocol 1) in anhydrous dichloromethane (DCM) (approx. 0.2 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (5-10 eq, often used as a 20-50% solution in DCM) dropwise.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC/LC-MS.
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate with toluene or DCM (3x). The resulting product is the TFA salt of the free amine, which is often used directly in the next step.
Part B: Amide Coupling
-
Setup: To a separate flask, dissolve the carboxylic acid of interest (1.0 eq) in anhydrous DMF (approx. 0.1 M).
-
Reagent Addition: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Coupling: Dissolve the crude amine TFA salt from Part A in a minimal amount of DMF and add it to the activated carboxylic acid solution.
-
Reaction: Stir the reaction at room temperature for 2-16 hours until completion is confirmed by LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Saponification of the Ethyl Ester
This final transformation converts the ester into a carboxylic acid, providing another handle for diversification, such as a second amide coupling.
Causality and Rationale:
-
Reagent: Lithium hydroxide (LiOH) is a strong base commonly used for ester hydrolysis. It is often preferred over NaOH or KOH as it can reduce the risk of epimerization at adjacent stereocenters, although not a concern for this specific achiral center.
-
Solvent System: A mixture of THF (or methanol) and water is used to ensure the solubility of both the organic substrate and the inorganic base, allowing the reaction to proceed in a homogeneous phase.
Experimental Protocol:
-
Setup: Dissolve the ester-containing substrate in a 3:1 mixture of THF and water (approx. 0.1 M).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0-5.0 eq).
-
Reaction: Stir the mixture at room temperature, monitoring by TLC/LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or DCM to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with 1N HCl.
-
A precipitate may form, which can be collected by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).
-
-
Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the desired carboxylic acid, which is often pure enough to be used without further purification.
Conclusion: A Gateway to Molecular Complexity
This compound is more than a simple chemical; it is a strategic tool for the efficient construction of complex, drug-like molecules. Its pre-installed, orthogonally protected functional groups on a rigid, sp³-rich scaffold provide a reliable and predictable pathway for molecular elaboration. The protocols detailed herein offer a validated starting point for researchers to incorporate this versatile building block into their synthetic campaigns, enabling the rapid generation of novel compound libraries and accelerating the journey of drug discovery.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5). Available at: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]
-
Yıldırım, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
-
Yıldırım, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. Available at: [Link]
-
Amarouche, L., et al. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. 1613023-56-5|this compound|BLD Pharm [bldpharm.com]
- 6. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling Reactions with Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate
Introduction: The Significance of the 3-Amino-3-Carboxypyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs.[1] Its three-dimensional structure provides a valuable framework for orienting functional groups to interact with biological targets. Specifically, the 3-amino-3-carboxylate pyrrolidine core, as found in Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate, offers a unique geminal disubstitution pattern. This arrangement introduces a quaternary center that can enforce specific conformations, a desirable trait in modern drug design for enhancing potency and selectivity. This guide provides a detailed experimental setup for the successful amide coupling of this sterically demanding yet valuable building block, intended for researchers and professionals in drug development.
The Challenge: Coupling with a Sterically Hindered Secondary Amine
This compound presents a significant synthetic challenge due to steric hindrance. The nucleophilic secondary amine is flanked by a bulky tert-butoxycarbonyl (Boc) protecting group and an ethyl carboxylate group at the same carbon atom. This congestion can significantly slow down the rate of acylation, often leading to low yields or failed reactions with standard amide coupling protocols.[2] Overcoming this steric barrier requires carefully optimized conditions and the selection of appropriate activating agents and catalysts.
Causality of Reagent Selection for Hindered Coupling
The formation of an amide bond requires the activation of a carboxylic acid to make its carbonyl carbon more electrophilic for attack by the amine.[3] For sterically hindered amines, the choice of coupling reagent, additives, and base is critical.
-
Coupling Reagents: While numerous coupling reagents exist, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often preferred for their water-soluble urea byproduct, which simplifies purification.[4] However, for challenging couplings, EDC alone is often insufficient. Uronium-based reagents like HATU are highly reactive but can be expensive and their byproducts can be difficult to remove.[5]
-
Additives (HOBt): 1-Hydroxybenzotriazole (HOBt) is a crucial additive used with carbodiimides. It reacts with the EDC-activated carboxylic acid to form an active HOBt ester. This intermediate is less prone to side reactions like racemization and is more reactive towards the amine than the initial O-acylisourea intermediate.[5][6]
-
Catalyst (DMAP): For sterically hindered substrates, a nucleophilic catalyst is often essential. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for acylation reactions.[7] It functions as an acyl transfer agent, reacting with the activated carboxylic acid (or HOBt ester) to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more susceptible to nucleophilic attack by the hindered amine, thereby accelerating the desired reaction.[6]
-
Base (DIPEA): A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize any acid salts present (e.g., EDC hydrochloride) and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.[6]
Recommended Protocol: EDC/DMAP/HOBt Catalytic Coupling
This protocol is adapted from established methods for the coupling of sterically hindered and electron-deficient amines and is optimized for substrates like this compound.[6] It leverages the synergistic effect of EDC for activation, a catalytic amount of HOBt as an additive, and a stoichiometric amount of DMAP as an acyl transfer catalyst to overcome steric hindrance.
Reagent and Solvent Specifications
| Reagent/Solvent | Purity/Grade | Notes |
| Carboxylic Acid | >98% | Ensure it is dry. |
| This compound | >98% | Store under inert gas. |
| EDC·HCl | >98% | Moisture sensitive; handle quickly. |
| HOBt | Anhydrous, >98% | Can be explosive; handle with care. |
| DMAP | >99% | Highly effective catalyst.[7] |
| DIPEA | >99%, redistilled | Amine-free and dry. |
| Acetonitrile (CH₃CN) | Anhydrous (<50 ppm H₂O) | A preferred solvent for this reaction.[6] |
| Dichloromethane (DCM) | Anhydrous (<50 ppm H₂O) | An alternative solvent.[6] |
Step-by-Step Experimental Procedure
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.).
-
Reagent Addition: Add this compound (1.0-1.1 eq.), 1-hydroxybenzotriazole (HOBt) (0.1 eq.), and 4-dimethylaminopyridine (DMAP) (1.0 eq.).
-
Dissolution: Add anhydrous acetonitrile to dissolve the solids (concentration typically 0.1-0.2 M). Stir the mixture to ensure homogeneity.
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq.) to the stirred solution in one portion.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature (23 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
Work-up and Purification
-
Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is typically effective. For polar products that may streak on silica, adding 0.5-1% triethylamine to the eluent can be beneficial. Alternatively, for highly pure materials, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.
Visualizing the Process
Reaction Mechanism
Caption: Catalytic cycle for amide bond formation using EDC, HOBt, and DMAP.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of the amide product.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction is sluggish or yields are low, ensure all reagents and solvents are strictly anhydrous. Water can hydrolyze the activated intermediates. A slight excess (1.1-1.2 eq.) of the amine component can sometimes improve yields.
-
Side Reactions: The primary side reaction with carbodiimide reagents is the formation of an N-acylurea byproduct if the O-acylisourea intermediate rearranges before being intercepted by HOBt or the amine. The described protocol minimizes this.
-
Purification Issues: The urea byproduct from EDC is water-soluble and should be removed during the aqueous workup.[4] If the final product is difficult to separate from DMAP, an additional wash with a dilute copper(II) sulfate solution can sometimes help, as it complexes with the pyridine.
Conclusion
The successful acylation of sterically demanding building blocks like this compound is crucial for advancing drug discovery programs. While challenging, the use of a well-calibrated coupling system, such as the EDC/DMAP method with catalytic HOBt, provides a robust and reliable pathway to the desired amide products. By understanding the underlying principles of reagent selection and carefully controlling the experimental conditions, researchers can efficiently incorporate this valuable scaffold into complex molecular architectures.
References
-
Ghosh, A. K., & Shahabi, D. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(39), 3535-3539. Available at: [Link]
-
ChemTalk. (2022). Amide Coupling Reagents: DCC, EDCI, HATU, and BOP. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Available at: [Link]
-
Bode, J. W. (2013). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 67(4), 263-267. Available at: [Link]
-
Common Organic Chemistry. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Available at: [Link]
-
OIST. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. Available at: [Link]
-
Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]
-
Common Organic Chemistry. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Available at: [Link]
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Chiral Resolution of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate: An Application and Protocol Guide
Introduction: The Criticality of Chirality in Drug Development
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate is a key chiral building block in the synthesis of various pharmaceutical agents. Its stereoisomeric purity can directly influence the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust and efficient methods for the separation of its enantiomers are essential.
This comprehensive guide provides an in-depth exploration of established techniques for the chiral resolution of racemic this compound. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three principal methods: enzymatic kinetic resolution, diastereomeric salt formation, and chiral chromatography. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize the chiral separation of this important synthetic intermediate.
I. Enzymatic Kinetic Resolution: A Green and Selective Approach
Enzymatic kinetic resolution leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are a class of enzymes widely employed for this purpose due to their broad substrate scope, high enantioselectivity, and operational stability in organic solvents. For the resolution of this compound, a lipase-catalyzed hydrolysis or transesterification can be effectively utilized.
The underlying principle of this technique is the difference in the rate of reaction for the two enantiomers within the enzyme's chiral active site. For instance, in a hydrolysis reaction, the lipase will selectively hydrolyze one enantiomer of the ethyl ester to the corresponding carboxylic acid, while the other enantiomeric ester remains largely untouched. This allows for the separation of the unreacted ester and the newly formed acid based on their different chemical properties.
Causality in Experimental Design:
The choice of lipase is a critical parameter. Candida antarctica Lipase B (CAL-B), often immobilized as Novozym® 435, is a common choice for the resolution of amino esters due to its high enantioselectivity and stability. The solvent system is also crucial; a water-miscible organic solvent like tert-butyl methyl ether (TBME) or toluene is often used to solubilize the substrate while providing a minimal amount of water for the hydrolysis to proceed. Temperature and reaction time are optimized to achieve a conversion of approximately 50%, which theoretically yields the highest enantiomeric excess (e.e.) for both the unreacted starting material and the product.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Diastereomeric Salt Resolution.
Detailed Protocol for Diastereomeric Salt Formation
Materials:
-
Racemic this compound
-
O,O'-Dibenzoyl-D-tartaric acid (or other suitable chiral acid)
-
Ethanol (or other suitable solvent)
-
1 M Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hot plate
-
Crystallization dish
-
Büchner funnel and filter paper
Procedure:
-
Salt Formation: Dissolve racemic this compound (1.0 g, 3.87 mmol) in warm ethanol (10 mL). In a separate flask, dissolve O,O'-Dibenzoyl-D-tartaric acid (1.46 g, 3.87 mmol) in warm ethanol (10 mL).
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature. If no crystals form, the solution can be further cooled in an ice bath or a refrigerator. The formation of a crystalline precipitate indicates the less soluble diastereomeric salt is forming.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. The mother liquor contains the more soluble diastereomeric salt.
-
Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the same solvent.
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in a mixture of water (20 mL) and ethyl acetate (20 mL).
-
Add 1 M NaOH dropwise with stirring until the pH of the aqueous layer is basic (pH 10-11).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Analysis: Determine the enantiomeric excess of the recovered product by chiral HPLC.
Expected Results and Optimization
| Parameter | Typical Value | Optimization Strategy |
| Diastereomeric Excess (d.e.) of Salt | >98% (after recrystallization) | Screen different chiral acids and crystallization solvents. |
| Enantiomeric Excess (e.e.) of Product | >98% | Optimize the number of recrystallizations. |
| Yield (single enantiomer) | 30-40% | Dependent on the solubility difference of the diastereomeric salts. |
| Crystallization Time | 2-24 hours | Controlled cooling can improve crystal quality and purity. |
III. Chiral Chromatography: A High-Resolution Analytical and Preparative Tool
Chiral chromatography is a powerful and versatile technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and thus, separation. For N-Boc protected amino esters like this compound, polysaccharide-based CSPs are particularly effective.
Causality in Experimental Design:
The choice of the chiral stationary phase is the most critical factor for a successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated or immobilized on a silica support (e.g., Chiralpak® series), often provide excellent enantioselectivity for a broad range of compounds. The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is optimized to achieve a balance between resolution and analysis time. The nature and concentration of the polar modifier can significantly impact the retention and selectivity. For preparative separations, Supercritical Fluid Chromatography (SFC) is an increasingly popular "green" alternative to HPLC, using supercritical CO₂ as the primary mobile phase component, which reduces organic solvent consumption. [1][2]
Workflow for Chiral Chromatography
Sources
Application Note: Strategic Use of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate in Asymmetric Synthesis
Abstract
The quest for novel therapeutic agents with high efficacy and specificity is intrinsically linked to the development of sophisticated methods in asymmetric synthesis. Chiral heterocycles, particularly those possessing quaternary stereocenters, are privileged scaffolds in modern medicinal chemistry. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic implementation of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate as a versatile building block in asymmetric synthesis. We focus on its primary application in the diastereoselective construction of spiro[pyrrolidine-3,3'-oxindole] frameworks, a core motif in numerous biologically active natural products and synthetic compounds. This document furnishes a comprehensive experimental protocol, discusses the mechanistic underpinnings of stereocontrol, and presents representative data to underscore the utility of this valuable synthon.
Introduction: The Value of Constrained Chiral Scaffolds
The pyrrolidine ring is a ubiquitous structural motif in a wide array of pharmaceuticals and natural products, prized for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional orientation for optimal interaction with biological targets. The introduction of a quaternary stereocenter, as found in this compound, further constrains the molecular architecture. This α,α-disubstituted amino acid precursor is particularly valuable as it can impart enhanced metabolic stability and conformational rigidity to peptide-based therapeutics. The orthogonal nature of the tert-butyloxycarbonyl (Boc) protecting group and the ethyl ester allows for selective chemical manipulation, rendering it an ideal building block for the construction of complex molecular architectures and for use in diversity-oriented synthesis. The spiro[pyrrolidine-3,3'-oxindole] ring system, in particular, is a core feature of several alkaloids with significant biological activity and is a challenging and attractive target for synthetic chemists.[1]
Core Application: Diastereoselective Synthesis of Spiro[pyrrolidine-3,3'-oxindoles]
A highly effective application of this compound is in the synthesis of spiro[pyrrolidine-3,3'-oxindoles]. These compounds have garnered significant interest due to their presence in a variety of natural products with potent anticancer and other therapeutic properties.[1] The synthetic strategy often involves a multicomponent reaction, such as a [3+2] cycloaddition or a Mannich-type reaction, where the pyrrolidine derivative serves as the nucleophilic component.
Reaction Principle and Workflow
The overall transformation can be conceptualized as a one-pot, three-component reaction involving an isatin, an amine to form an intermediate ketimine, and this compound, which provides the pyrrolidine ring. The reaction proceeds through the formation of an enolate from the pyrrolidine carboxylate, which then undergoes a diastereoselective nucleophilic addition to the isatin-derived ketimine. Subsequent intramolecular cyclization furnishes the desired spirocyclic product. The high level of stereocontrol is a key feature of this transformation, leading to the preferential formation of one diastereomer.
Caption: General workflow for the three-component synthesis of spiro[pyrrolidine-3,3'-oxindoles].
Detailed Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of a spiro[pyrrolidine-3,3'-oxindole] derivative. This procedure is adapted from established methodologies for similar multicomponent reactions.[2][3]
Materials:
-
N-Benzyl isatin (or other N-substituted isatin)
-
This compound
-
A primary amine (e.g., benzylamine, if not pre-forming the ketimine)
-
A non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Potassium bis(trimethylsilyl)amide (KHMDS))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Syringes for liquid transfer
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry, oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-benzyl isatin (1.0 equiv). Dissolve the isatin in anhydrous THF (approx. 0.1 M concentration).
-
Ketimine Formation (In Situ): Add the primary amine (e.g., benzylamine, 1.0 equiv) to the isatin solution. Stir the mixture at room temperature for 30-60 minutes to form the corresponding ketimine. The progress of this step can be monitored by TLC.
-
Enolate Generation: In a separate dry flask under an inert atmosphere, dissolve this compound (1.2 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of a strong, non-nucleophilic base (e.g., LDA, 1.2 equiv) to the cooled pyrrolidine solution. Stir the mixture at -78 °C for 30-45 minutes to ensure complete enolate formation.
-
Mannich Reaction: Transfer the freshly prepared ketimine solution from step 2 to the enolate solution at -78 °C via cannula or syringe.
-
Reaction Progression: Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials. The reaction can be allowed to slowly warm to room temperature overnight if necessary.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spiro[pyrrolidine-3,3'-oxindole] product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
Representative Data
The efficiency and diastereoselectivity of this transformation are typically high. The following table summarizes representative results for analogous reactions reported in the literature, providing an expected range of outcomes for this class of transformation.
| Entry | Isatin Derivative | Amine | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-Benzyl Isatin | Benzylamine | LDA | THF | 85 | >95:5 |
| 2 | N-Methyl Isatin | p-Anisidine | KHMDS | Toluene | 78 | >95:5 |
| 3 | 5-Fluoro-N-Boc Isatin | Benzylamine | LDA | THF | 82 | 90:10 |
| 4 | N-Allyl Isatin | Cyclohexylamine | NaHMDS | THF | 75 | >95:5 |
Note: The data in this table is illustrative and based on typical outcomes for similar stereoselective syntheses of spiro-oxindoles.
Mechanistic Insights: The Origin of Diastereoselectivity
The high degree of diastereoselectivity observed in this reaction is a consequence of a highly organized transition state. Several factors contribute to the facial selectivity of the nucleophilic attack of the pyrrolidine enolate onto the ketimine.
Caption: A simplified model for the diastereoselective transition state.
-
Enolate Geometry: The geometry of the lithium or potassium enolate formed is crucial. The metal cation can coordinate with both the enolate oxygen and the carbonyl of the Boc group, creating a more rigid structure.
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen effectively blocks one face of the enolate. Consequently, the electrophilic isatin-derived ketimine preferentially approaches from the less sterically hindered face.
-
Chelation Control: In the transition state, the metal cation (e.g., Li⁺) can chelate with the oxygen of the enolate and the nitrogen of the ketimine, further organizing the assembly of the two reacting partners. This chelation favors a specific orientation that minimizes steric clash and leads to the observed major diastereomer.
The combination of these factors results in a well-defined, low-energy transition state for the formation of one diastereomer, while the transition state leading to the minor diastereomer is significantly higher in energy due to unfavorable steric interactions.
Broader Applications and Future Outlook
While the synthesis of spiro[pyrrolidine-3,3'-oxindoles] is a prominent application, the utility of this compound is not limited to this transformation. The chiral quaternary center and the orthogonal protecting groups make it a valuable precursor for:
-
Synthesis of Constrained Peptides: Incorporation into peptide chains to induce specific secondary structures.
-
Development of Novel Ligands: The pyrrolidine scaffold can be further functionalized to create novel ligands for various receptors and enzymes.
-
Access to Other Heterocyclic Systems: The functional handles on the molecule allow for its use in the construction of other fused and bridged heterocyclic systems.
The continued exploration of reactions involving this building block, particularly with different classes of electrophiles and under various catalytic conditions, promises to unlock new avenues for the synthesis of complex, biologically relevant molecules.
Conclusion
This compound is a powerful and versatile chiral building block for modern asymmetric synthesis. Its application in the diastereoselective synthesis of spiro[pyrrolidine-3,3'-oxindoles] provides an efficient route to a medicinally important class of compounds. The protocol and mechanistic rationale provided in this note are intended to serve as a practical guide for researchers in academia and industry, enabling the strategic use of this synthon in the discovery and development of new chemical entities. The inherent stereochemical information and functional group handles of this molecule ensure its continued relevance in the field of organic and medicinal chemistry.
References
-
Barakat, A., et al. (2020). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 25(20), 4799. [Link]
-
Chen, J., et al. (2019). Synthesis of a library of spiro[pyrrolidine-3, 3´-oxindole] compounds... ResearchGate. [Link]
-
Marti, C., & Carreira, E. M. (2003). Construction of Spiro[pyrrolidine-3,3′-oxindoles] — Recent Applications to the Synthesis of Oxindole Alkaloids. European Journal of Organic Chemistry, 2003(12), 2209-2219. [Link]
-
Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(5), 1026-1060. [Link]
-
Reddy, T. R., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27448-27463. [Link]
-
Tiong, A. K., & Tritto, E. (2012). A highly efficient Mukaiyama-Mannich reaction of N-Boc isatin ketimines and other active cyclic ketimines using difluoroenol silyl ethers catalyzed by Ph3PAuOTf. Chemical Communications, 48(77), 9595-9597. [Link]
-
Wang, C., et al. (2013). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Angewandte Chemie International Edition, 52(2), 601-605. [Link]
-
Unk, T., et al. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 22(12), 2210. [Link]
-
Wang, R., et al. (2016). Enantioselective Mannich reaction between rhodanines and isatin-derived ketimines to construct vicinal tetrasubstituted stereocenters. Organic & Biomolecular Chemistry, 14(3), 857-861. [Link]
-
Pellissier, H. (2018). Recent developments in the synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines. Beilstein Journal of Organic Chemistry, 14, 1349-1369. [Link]
-
Zhang, X., et al. (2023). Mechanistic insights into NHC/Cu catalyzed asymmetric synthesis of spirooxindoles: origins of enantioselectivity and diastereoselectivity. Organic Chemistry Frontiers, 10(14), 3468-3479. [Link]
-
Wang, Y., et al. (2018). Asymmetric Mannich reaction of isatin-derived N-Boc-ketimine with α-substituted β-keto esters. Tetrahedron, 74(38), 5215-5222. [Link]
-
Szabó, D., et al. (2023). Synthesis of Spiro[indole-3,3'-pyrrolidine]-2'-(thi)ones. The Journal of Organic Chemistry, 88(4), 2139-2151. [Link]
-
Kumar, A., et al. (2011). Synthesis and Evaluation of 1,3 Di-Substituted Schiff, Mannich Bases and Spiro Isatin Derivatives. Journal of Pharmacy Research, 4(9), 3096-3098. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate
Introduction
Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate is a key chiral building block and pharmaceutical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). As a non-chromophoric, polar molecule, its accurate and precise quantification during drug development and quality control processes is critical.[1][2] This document provides a comprehensive guide to validated analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to ensure data integrity, reliability, and regulatory compliance.[3][4][5]
The choice of an analytical method is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. This guide will cover three primary chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each section will provide not only a step-by-step protocol but also the scientific rationale behind the methodological choices, reflecting a field-proven approach to analytical science.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of intermediates in a manufacturing environment. However, this compound lacks a strong UV chromophore. To address this, a pre-column derivatization strategy can be employed to attach a UV-active moiety to the secondary amine of the pyrrolidine ring after the removal of the Boc protecting group, or by derivatizing the primary amine if the Boc group is removed. A more direct approach, if sensitivity allows, is to monitor at a low wavelength (e.g., 200-215 nm) where the carbamate and ester functional groups exhibit some absorbance. For this guide, we will focus on the direct, low-wavelength UV detection method for simplicity and to avoid the complexities of derivatization.
Senior Application Scientist's Notes:
The choice of a C18 stationary phase is based on the non-polar Boc group, which will provide sufficient retention in reversed-phase chromatography. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to ensure good peak shape and resolution. The buffer's pH is maintained near neutral to ensure the stability of the analyte and the stationary phase. Low-wavelength UV detection is a pragmatic choice for process control where high sensitivity is not the primary requirement and simplicity is valued.
Protocol: HPLC-UV for Purity and Assay Determination
1. Instrumentation and Materials:
- HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Acetonitrile (HPLC grade).
- Monobasic potassium phosphate (KH₂PO₄) (ACS grade).
- Orthophosphoric acid (ACS grade).
- Water (HPLC grade).
- This compound reference standard.
2. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3. Sample Preparation:
- Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
- Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the same diluent as the standard.
4. Validation Parameters (Typical):
- Linearity: 0.1 - 1.5 mg/mL (r² > 0.999).[4]
- LOD: ~0.01 mg/mL.[4]
- LOQ: ~0.03 mg/mL.[4]
- Accuracy: 98.0% - 102.0% recovery.[3]
- Precision: < 2.0% RSD.[3]
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the method of choice.[6][7] This technique offers excellent specificity by monitoring unique precursor-to-product ion transitions, effectively eliminating matrix interference.[8]
Senior Application Scientist's Notes:
The use of a Hydrophilic Interaction Liquid Chromatography (HILIC) column is advantageous for polar compounds like the analyte, which may have poor retention on traditional C18 phases. The mobile phase composition, with a high organic content, is typical for HILIC separations. Electrospray ionization in positive mode (ESI+) is chosen because the pyrrolidine nitrogen is readily protonated. The Multiple Reaction Monitoring (MRM) transitions are selected for their specificity and intensity, ensuring reliable quantification. An isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.[8]
Protocol: LC-MS/MS for Trace Quantification
1. Instrumentation and Materials:
- LC-MS/MS system (e.g., triple quadrupole).
- HILIC column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
- Acetonitrile (LC-MS grade).
- Ammonium formate (LC-MS grade).
- Formic acid (LC-MS grade).
- Water (LC-MS grade).
- This compound reference standard.
- Isotopically labeled internal standard (e.g., D₄-Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate), if available.
2. LC-MS/MS Conditions:
| Parameter | Value |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B held for 1 min, then to 50% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI+ |
| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) |
| e.g., 259.2 -> 203.2 (loss of t-butyl) | |
| e.g., 259.2 -> 157.1 (loss of Boc group) | |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 100 ms |
3. Sample Preparation:
- Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in acetonitrile.
- Calibration Standards: Serially dilute the analyte stock solution with matrix (e.g., plasma, formulation blank) to prepare calibration standards. Spike each standard with the internal standard at a fixed concentration.
- Sample Preparation: Treat the sample in the same manner as the calibration standards, including the addition of the internal standard. A protein precipitation or solid-phase extraction (SPE) step may be necessary for biological matrices.[8]
4. Validation Parameters (Typical):
| Parameter | Value |
| Linearity | 0.1 - 1000 ng/mL (r² > 0.995) |
| LOD | ~0.05 ng/mL |
| LOQ | ~0.1 ng/mL |
| Accuracy | 85.0% - 115.0% recovery (at low levels) |
| Precision | < 15.0% RSD |
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, derivatization is mandatory.[9] A common approach is silylation, which replaces active hydrogens on the amine group (after Boc removal) with a non-polar silyl group, increasing volatility. Alternatively, acylation can be used. This protocol will outline a silylation approach.
Senior Application Scientist's Notes:
The derivatization with BSTFA + 1% TMCS is a robust and common method for silylating primary and secondary amines. The reaction conditions are optimized to drive the reaction to completion. The choice of a mid-polarity capillary column like a DB-5ms provides good separation for a wide range of derivatized compounds. Electron Ionization (EI) provides reproducible fragmentation patterns useful for identification and quantification. Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.
Protocol: GC-MS for Impurity Profiling and Quantification
1. Instrumentation and Materials:
- GC-MS system with an EI source.
- DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Anhydrous pyridine or acetonitrile (derivatization grade).
- Helium (carrier gas, 99.999% purity).
- This compound reference standard.
2. Derivatization Procedure:
- Accurately weigh the sample or standard into a reaction vial.
- Add 100 µL of anhydrous pyridine to dissolve the sample.
- Add 100 µL of BSTFA + 1% TMCS.
- Cap the vial tightly and heat at 70 °C for 60 minutes.
- Cool to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of the derivatized analyte |
4. Validation Parameters (Typical):
| Parameter | Value |
| Linearity | Dependent on analyte response, typically over 2-3 orders of magnitude |
| LOD | ~1 ng/mL |
| LOQ | ~5 ng/mL |
| Accuracy | 90.0% - 110.0% recovery |
| Precision | < 10.0% RSD |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS quantification.
Summary of Methods
The selection of the most appropriate analytical method depends on the specific application. HPLC-UV is suitable for routine quality control, LC-MS/MS excels in bioanalysis and trace impurity detection, and GC-MS offers an alternative for impurity profiling, provided a robust derivatization procedure is in place.
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | UV Absorbance | Mass-to-charge ratio (MRM) | Mass-to-charge ratio (SIM) |
| Sensitivity | Low (µg/mL) | High (pg/mL to ng/mL) | Moderate to High (ng/mL) |
| Selectivity | Moderate | Very High | High |
| Sample Prep | Simple dissolution | Can be complex (e.g., SPE) | Derivatization required |
| Primary Use | Purity, Assay, In-process control | Bioanalysis, Trace impurity analysis | Impurity ID, Orthogonal method |
References
- Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Vertex AI Search. (2026). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Analytical Method Validation: are your analytical methods suitable for intended use?.
- Vertex AI Search. (2026). Validation of Analytical Methods: A Review - Gavin Publishers.
- PubMed. (n.d.). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver.
- BioAgilytix. (n.d.).
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- MDPI. (2021).
- Analyst (RSC Publishing). (n.d.). Current developments in LC-MS for pharmaceutical analysis.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. wjarr.com [wjarr.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Scalable synthesis methods for Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate derivatives
An Application Note for Drug Development Professionals
Topic: Scalable Synthesis of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate
Introduction: The Strategic Value of Constrained Scaffolds
In modern medicinal chemistry, the pursuit of drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led to a strategic shift away from "flat" aromatic structures towards sp³-rich, three-dimensional molecular architectures.[1] Among these, pyrrolidine-based scaffolds are of paramount importance. The specific incorporation of a quaternary α-amino acid moiety, as seen in this compound, offers a powerful tool for conformational constraint in peptidomimetics and other bioactive molecules. This rigidification can lock a molecule into its bioactive conformation, improving receptor binding affinity and metabolic stability.
This application note provides a comprehensive, scalable, and field-proven synthetic route to this compound. We will dissect the strategic choices behind the synthetic design, from the selection of protecting groups to the sequence of bond-forming reactions, offering detailed protocols suitable for multigram to kilogram scale production.
Retrosynthetic Analysis and Strategic Overview
The primary challenge in synthesizing the target molecule is the efficient and scalable construction of the C3-quaternary stereocenter bearing both an amine and a carboxylate group. A direct, one-pot functionalization is synthetically challenging and often not amenable to scale-up.
Our strategy, therefore, relies on a robust and sequential approach starting from a commercially available ketone. The key transformations involve:
-
Strecker Synthesis: A classic and highly reliable method for forming α-aminonitriles from ketones, simultaneously installing the future amino and carboxylate functionalities.
-
Protecting Group Strategy: The pyrrolidine ring nitrogen is temporarily protected with a benzyl (Bn) group, which is stable to the conditions of the Strecker reaction and subsequent transformations but can be cleanly removed in the final step. The exocyclic C3-amine is protected with the acid-labile tert-butyloxycarbonyl (Boc) group, a cornerstone of modern organic synthesis.[2]
-
Sequential Functional Group Manipulation: A stepwise conversion of the nitrile to the carboxylic acid, followed by esterification, ensures high yields and minimizes side reactions.
-
Final Deprotection: The final step involves catalytic hydrogenation to remove the N-benzyl group, a clean, high-yielding, and scalable process that liberates the target molecule.
The overall synthetic pathway is visualized below.
Caption: Retrosynthetic strategy for the target molecule.
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate: 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic acid
This protocol details the first three major transformations: the Strecker synthesis to form the aminonitrile, hydrolysis to the amino acid, and subsequent Boc-protection.
Step 1A: Strecker Synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile
-
Rationale: The Strecker synthesis is a cost-effective and highly efficient one-pot reaction for producing α-amino nitriles. Using ammonium chloride and sodium cyanide provides the ammonia and cyanide nucleophiles required to convert the ketone into the desired product. The N-benzyl group is robust under these weakly basic conditions.
-
Materials:
-
1-Benzylpyrrolidin-3-one
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN)
-
Ammonium Hydroxide (conc. aq. NH₄OH)
-
Methanol (MeOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a stirred solution of ammonium chloride (1.2 eq) in deionized water (3 mL per g of ketone) in a reaction vessel equipped for cooling, add concentrated ammonium hydroxide (3 mL per g of ketone).
-
Add a solution of 1-benzylpyrrolidin-3-one (1.0 eq) in methanol (5 mL per g).
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimum amount of cold deionized water. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Add the cold NaCN solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, extract the aqueous mixture with dichloromethane (3 x 10 mL per g of starting ketone).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aminonitrile as an oil. This product is often used in the next step without further purification.
-
Step 1B: Hydrolysis to 3-Amino-1-benzylpyrrolidine-3-carboxylic acid hydrochloride
-
Rationale: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. Using concentrated HCl provides the acidic medium and also protonates the amine groups, yielding the water-soluble hydrochloride salt, which aids in separating it from non-polar impurities.
-
Procedure:
-
Add the crude aminonitrile from the previous step to concentrated hydrochloric acid (12 M, 10 mL per g of aminonitrile).
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 8-12 hours. CAUTION: The reaction evolves ammonia gas. Ensure adequate ventilation.
-
Monitor the reaction by LC-MS until the nitrile starting material is consumed.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Concentrate the mixture under reduced pressure to remove excess HCl and water, yielding the crude amino acid hydrochloride salt as a solid or viscous oil.
-
Step 1C: Boc-Protection
-
Rationale: The tert-butyloxycarbonyl (Boc) group is introduced to protect the newly formed exocyclic C3-amine.[3][4] The reaction is performed under slightly basic conditions using di-tert-butyl dicarbonate (Boc₂O), which is a highly efficient and selective reagent for this purpose.[5]
-
Procedure:
-
Dissolve the crude amino acid hydrochloride from Step 1B in a 1:1 mixture of 1,4-dioxane and water (10 mL per g).
-
Cool the solution to 0-5 °C in an ice bath.
-
Adjust the pH of the solution to 9-10 by the slow addition of 2 M sodium hydroxide (NaOH) solution.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane (2 mL per g) dropwise, maintaining the pH between 9-10 by concurrent addition of 2 M NaOH.
-
After the addition, remove the ice bath and stir the reaction at room temperature for 4-6 hours.
-
Once the reaction is complete (monitored by TLC), wash the mixture with diethyl ether to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl or solid citric acid.
-
Extract the product into ethyl acetate (3 x 10 mL per g).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the title intermediate, typically as a solid foam. Purification can be achieved by crystallization or flash chromatography if necessary.
-
Protocol 2: Esterification and Final Deprotection
This protocol covers the final two steps to yield the target molecule.
Step 2A: Ethyl Esterification
-
Rationale: For a scalable synthesis, converting the carboxylic acid to an ester via the acid chloride is a robust and high-yielding method. Thionyl chloride (SOCl₂) is an inexpensive and effective reagent for this transformation, and the byproducts (SO₂ and HCl) are gaseous, which simplifies workup.
-
Materials:
-
1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Suspend the carboxylic acid intermediate (1.0 eq) in anhydrous DCM (10 mL per g).
-
Cool the suspension to 0 °C.
-
Add thionyl chloride (1.5 eq) dropwise. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours until the solution becomes clear.
-
Remove the solvent and excess SOCl₂ under reduced pressure.
-
Re-dissolve the resulting crude acid chloride in anhydrous DCM (5 mL per g) and cool to 0 °C.
-
Slowly add anhydrous ethanol (5.0 eq).
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution until effervescence ceases.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield crude ethyl 1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate. Purify by flash chromatography if needed.
-
Step 2B: N-Debenzylation via Catalytic Hydrogenation
-
Rationale: Catalytic hydrogenation is the ideal final step for this synthesis on a large scale. It is exceptionally clean, with the only byproduct being toluene, which is easily removed. Palladium on carbon (Pd/C) is the standard catalyst for removing N-benzyl groups.[5]
-
Materials:
-
Ethyl 1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Gas (H₂)
-
Celite®
-
-
Procedure:
-
Dissolve the N-benzyl protected ester (1.0 eq) in methanol (20 mL per g).
-
Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen (typically 50 psi or as appropriate for the equipment) and begin vigorous stirring/shaking.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 4-24 hours).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the final product, This compound . The product is often of high purity and may not require further purification.
-
Data Summary and Scalability Insights
The following table provides an overview of the synthetic sequence with typical outcomes and key considerations for process scale-up.
| Step | Transformation | Key Reagents | Typical Yield | Purification | Scalability Considerations |
| 1A | Strecker Synthesis | NaCN, NH₄Cl | >85% (crude) | Extraction | Exotherm control during NaCN addition is critical. Use of a baffled reactor and controlled addition rate is essential. |
| 1B | Nitrile Hydrolysis | Conc. HCl | >90% (crude) | Concentration | Requires acid-resistant reactors. Efficient off-gas scrubbing for ammonia is necessary. |
| 1C | Boc-Protection | Boc₂O, NaOH | 80-90% | Extraction / Crystallization | Precise pH control is key to prevent hydrolysis of Boc₂O and ensure complete reaction. |
| 2A | Esterification | SOCl₂, EtOH | 85-95% | Extraction / Chromatography | SOCl₂ is corrosive; requires appropriate equipment. The quench step with bicarbonate can be highly exothermic and requires slow addition. |
| 2B | N-Debenzylation | H₂, Pd/C | >95% | Filtration | Requires specialized hydrogenation equipment. The catalyst is flammable; handle with care. Filtration must be done carefully to avoid catalyst ignition upon exposure to air. |
Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
- Benchchem. Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine.
- Benchchem. Application Notes and Protocols: A Detailed Experimental Procedure for the Boc Deprotection of (S)-1-Boc-2- (aminomethyl)pyrrolidine.
- ResearchGate. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- J&K Scientific LLC. BOC Protection and Deprotection.
- National Institutes of Health (NIH). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.
- Master Organic Chemistry. Amine Protection and Deprotection.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this valuable building block. As a chiral, non-natural amino acid derivative, its synthesis requires careful control of reaction conditions to avoid common side reactions that can impact yield, purity, and stereochemical integrity. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental workflow.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Issues During the Boc-Protection Step
The most common route to the target molecule involves the N-protection of Ethyl 3-aminopyrrolidine-3-carboxylate using di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this step is a primary source of yield-reducing side reactions.
Question 1: After my Boc protection reaction, I'm observing a significant amount of a more polar byproduct, which I suspect is the carboxylic acid. What is causing the hydrolysis of my ethyl ester, and how can I prevent it?
Answer:
Root Cause Analysis: This is a classic case of saponification, the base-mediated hydrolysis of an ester.[1] Many standard Boc-protection protocols utilize aqueous bases like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) in solvent systems like THF/water or dioxane/water.[] While effective for driving the protection reaction, the hydroxide ions present in these aqueous basic solutions can attack the electrophilic carbonyl carbon of the ethyl ester, leading to its cleavage and the formation of the corresponding carboxylate salt. Upon acidic workup, this salt is protonated to yield the undesired carboxylic acid byproduct.
Mechanism of Ester Saponification
Caption: Base-catalyzed hydrolysis (saponification) of the ethyl ester.
Troubleshooting and Solutions:
The key is to exclude water and strong nucleophilic bases from your reaction.
-
Switch to Anhydrous Organic Base/Solvent System: The most robust solution is to perform the reaction under strictly anhydrous conditions. Replace the aqueous base with a non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) in a dry aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[3] This system effectively scavenges the acid byproduct of the protection reaction without promoting ester hydrolysis.
-
Use a Weaker Inorganic Base: If an aqueous system is unavoidable, consider using a milder base like sodium bicarbonate (NaHCO₃) instead of stronger bases like NaOH or K₂CO₃. While saponification can still occur, its rate will be significantly slower.
-
Control Reaction Temperature: If you must use an aqueous base, keep the reaction temperature low (0 °C to room temperature). Higher temperatures accelerate the rate of both the desired reaction and the undesired saponification.
| Parameter | Problematic Condition | Recommended Condition | Rationale |
| Base | NaOH, K₂CO₃ (strong, nucleophilic) | Triethylamine (Et₃N), DIPEA (non-nucleophilic) | Prevents nucleophilic attack on the ester carbonyl. |
| Solvent | Aqueous mixtures (e.g., THF/H₂O) | Anhydrous DCM, THF, or Acetonitrile | Eliminates water, the reagent for hydrolysis. |
| Temperature | > 40 °C | 0 °C to Room Temperature | Minimizes the rate of the saponification side reaction. |
Question 2: My reaction is complete, but my final product is contaminated with an impurity of +56 Da, suggesting the formation of a t-butyl ester. How is this possible?
Answer:
Root Cause Analysis: This side reaction is a direct consequence of the saponification issue discussed in Question 1. If the ethyl ester is hydrolyzed to the carboxylic acid, the resulting carboxylate anion can act as a nucleophile. The Boc protection reaction, particularly under acidic or neutral conditions, generates a tert-butyl cation (t-Bu⁺) from the decomposition of Boc₂O.[4][5] This highly reactive carbocation can then be trapped by the carboxylate, leading to the formation of a tert-butyl ester impurity.
Troubleshooting and Solutions:
Preventing the formation of the t-butyl ester hinges on preventing the initial hydrolysis of the ethyl ester.
-
Implement Anhydrous Conditions: As detailed in the answer to Question 1, using an anhydrous organic base/solvent system is the most effective preventative measure. By avoiding the formation of the carboxylic acid, you remove the nucleophile required for this side reaction.
-
Use Scavengers (in Deprotection Contexts): While more common during Boc deprotection, the principle of using cation scavengers is relevant. If trace amounts of acid are present that could generate t-Bu⁺, scavengers like triethylsilane or thioanisole could theoretically intercept the carbocation, though preventing carboxylate formation is the primary solution here.
Section 2: Stereochemical Integrity
Question 3: My product has a lower than expected optical purity. What are the potential sources of racemization during the synthesis?
Answer:
Root Cause Analysis: The α-carbon (C3) of your pyrrolidine ring is a stereocenter, and its proton is acidic. Racemization can occur if this proton is abstracted to form a planar enolate intermediate, which can then be re-protonated from either face, scrambling the stereochemistry. This is a known issue for α-amino acid esters.[6][7]
Potential Causes for Racemization:
-
Excessively Strong Base or Prolonged Base Exposure: During either a Dieckmann condensation to form the ring or the Boc-protection step, using a very strong base (e.g., LDA, NaH) or extended reaction times in the presence of base can facilitate deprotonation at the α-carbon.[8]
-
Acid/Base Catalysis during Workup or Purification: Prolonged exposure to acidic or basic conditions during aqueous workup or chromatography can lead to racemization.[6]
-
Formation of Schiff Base Intermediates: The presence of aldehydes or ketones as impurities can lead to the formation of a Schiff base (imine) with the amino group. This increases the acidity of the α-proton, making it more susceptible to abstraction and subsequent racemization.[9]
Troubleshooting and Solutions:
-
Mind your Base: Use the mildest base necessary to achieve the desired transformation. For Boc protection, Et₃N is generally sufficient. For a Dieckmann cyclization, a base like potassium tert-butoxide (t-BuOK) is strong but should be used at low temperatures (-78 °C to 0 °C) with carefully controlled reaction times to minimize side reactions.[10]
-
Neutralize Carefully: During workup, ensure that the final organic extract is neutralized and washed to remove any residual acid or base before concentration.
-
Purify with Care: When performing column chromatography, consider adding a small amount of a volatile buffer or a tertiary amine (e.g., 0.1-1% Et₃N) to the eluent to prevent on-column racemization if your product is base-sensitive. Conversely, avoid acidic additives if it is acid-sensitive.
-
Use High-Purity Solvents: Ensure all solvents and reagents are free from aldehyde or ketone impurities.
Section 3: Purification Challenges
Question 4: My crude product is a thick oil that is difficult to handle and purify. What are the best practices for isolation and purification?
Answer:
Root Cause Analysis: Boc-protected amino esters are frequently oils or low-melting solids due to their greasy nature and the disruption of hydrogen bonding networks present in the parent amino acid. Impurities such as residual solvents, unreacted Boc₂O, and the byproduct tert-butanol can contribute to the oily consistency.
Troubleshooting and Solutions:
-
Thorough Workup: After the reaction, perform an aqueous wash to remove water-soluble impurities. A wash with a mild acid (e.g., dilute citric acid) can remove residual amine bases, and a wash with brine helps to break up emulsions and dry the organic layer.
-
Inducing Crystallization: Even if the product appears to be an oil, crystallization or trituration can sometimes be induced. Try dissolving the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate, DCM) and then slowly adding a poor solvent (e.g., hexanes, petroleum ether) until turbidity persists. Cooling or scratching the flask can initiate crystallization.
-
Column Chromatography: This is the most reliable method for purifying oily products.
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude material.
-
Modifier: As mentioned for preventing racemization, adding a small amount (0.1-1%) of triethylamine to the eluent can deactivate acidic sites on the silica gel, preventing streaking and potential degradation of the amine product.
-
-
Removal of Residual Boc₂O: If unreacted Boc₂O is a major contaminant, it can sometimes be removed by dissolving the crude product in a solvent like methanol and adding a resin-bound amine (e.g., Tris-(2-aminoethyl)amine, polystyrene bound) to react with the excess anhydride. The resin can then be filtered off.
Experimental Protocols & Workflows
Appendix A: Recommended Protocol for Boc Protection (Minimizing Side Reactions)
This protocol utilizes anhydrous conditions to prevent ester hydrolysis.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Ethyl 3-aminopyrrolidine-3-carboxylate (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (Et₃N) (1.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil/solid via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Appendix B: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
-
Li, G., & Chang, H. T. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International journal of peptide and protein research, 41(4), 323–325. [Link]
-
Kovacs, J., Mayers, G. L., Johnson, R. H., Cover, R. E., & Ghatak, U. R. (1970). Racemization of amino acid derivatives. III. Rate of racemization and peptide bond formation of cysteine active esters. The Journal of Organic Chemistry, 35(6), 1810–1815. [Link]
-
An, G., Kim, H., Kim, J., & Lee, J. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Bulletin of the Korean Chemical Society, 30(7), 1639-1641. [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]
-
van den Besselaar, M. (2019). Chemically fuelled deracemization of amino acids. Radboud University Repository. [Link]
-
ResearchGate. (2024). Can amide and ethyl ester resist a N-Boc deprotection? ResearchGate Q&A. [Link]
-
Bold, C. P., Engl, P. S., Stutz, A., & Hildbrand, S. (2016). Workup and isolation of Boc-protected (S)-pyrrolidin-3-ol (23) after hydrogenation. ResearchGate. [Link]
-
ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds? ResearchGate Q&A. [Link]
-
ResearchGate. (2019). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. [Link]
-
Liu, Y., Chen, J., Chen, X., & Cheng, J. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific reports, 6, 21950. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. [Link]
-
ResearchGate. (2007). Synthesis of chiral pyrrolidine and pyrrole derivatives through the chemoselective Dieckmann reaction of α,β-aminodiesters. [Link]
- Google Patents. (n.d.).
-
European Patent Office. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives. EP 1138672 A1. [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]
-
ResearchGate. (2015). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Request PDF. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. [Link]
-
Bobko, A. A., Kirilyuk, I. A., Grigor'ev, I. A., & Khramtsov, V. V. (2012). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules (Basel, Switzerland), 17(4), 4573–4589. [Link]
-
ResearchGate. (2016). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Request PDF. [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]
-
CORE. (2016). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. thesis.unipd.it [thesis.unipd.it]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate
Welcome to the technical support resource for Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) concerning the purification of this critical building block. The unique structural features of this molecule, namely the sterically hindered quaternary center and the acid-labile Boc protecting group, present specific challenges that require careful consideration during purification.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.
Issues Related to Column Chromatography
Q1: My product is streaking or tailing excessively on the silica gel column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?
A1: Streaking is a common issue with amine-containing compounds on silica gel. The root cause is the interaction between the basic nitrogen of the pyrrolidine ring and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, often irreversible, binding leads to tailing.
Causality Explained: The lone pair of electrons on the pyrrolidine nitrogen acts as a Lewis base, while the silanol groups are weak Brønsted acids. This acid-base interaction results in a portion of your compound being strongly adsorbed, causing it to elute slowly and over a wide volume of solvent, leading to the observed streaking.
Solution Protocol:
-
Baseline the Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups. Triethylamine (Et₃N) is a common and effective choice. Start with 0.5-1% (v/v) Et₃N in your eluent system (e.g., ethyl acetate/hexanes).
-
TLC Optimization: Before committing to a large-scale column, optimize the eluent system using Thin Layer Chromatography (TLC). The goal is to achieve a retention factor (Rƒ) of approximately 0.2-0.3 for your product, which generally provides the best separation.
-
Alternative Sorbents: If streaking persists, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.
Q2: I am observing a new, more polar spot on my TLC after running a column, and my overall yield is lower than expected. What is likely happening?
A2: The appearance of a new, more polar spot is often indicative of the partial deprotection of the Boc group. The resulting free amine is significantly more polar and will have a much lower Rƒ value on silica gel.
Mechanistic Insight: The tert-butyloxycarbonyl (Boc) group is notoriously labile to acidic conditions.[1][2] While silica gel is generally considered a mild stationary phase, prolonged exposure, especially with certain lots of silica that may be more acidic, can catalyze the removal of the Boc group. This is exacerbated if chlorinated solvents like dichloromethane (DCM) are used, as they can contain trace amounts of HCl.
Preventative Measures:
-
Neutralize the Silica: If you suspect your silica is acidic, you can prepare a slurry with your starting eluent containing 1% Et₃N and pack the column with this mixture.
-
Avoid Acidic Additives: Do not use acidic modifiers like acetic acid in your eluent.
-
Minimize Residence Time: Run the column as efficiently and quickly as possible. Flash chromatography is generally preferred over gravity chromatography for this reason.
-
Solvent Choice: Opt for non-chlorinated solvents like ethyl acetate and hexanes. If DCM is necessary, consider passing it through a plug of basic alumina before use to remove any acidic impurities.
Challenges in Crystallization and Product Isolation
Q3: After removing the solvent from my pure fractions, the product remains a thick, viscous oil and refuses to solidify. How can I induce crystallization?
A3: The failure of a compound to crystallize, a phenomenon often referred to as "oiling out," is common for Boc-protected amino acids and their esters. This occurs when the compound precipitates from the solution at a temperature above its melting point or when impurities inhibit the formation of a crystal lattice.
Troubleshooting Workflow for Crystallization:
Caption: Decision workflow for inducing crystallization.
Detailed Protocol for Seed-Induced Crystallization: [3][4]
-
Solvent Removal: Ensure all chromatography solvents are thoroughly removed under high vacuum. Residual solvent is a common inhibitor of crystallization.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal (a "seed crystal") to the oil.[3]
-
Patience: Allow the mixture to stand at room temperature. The crystallization process can sometimes take 12 to 24 hours.[3]
-
Slurrying: Once solidification occurs, add a non-polar "anti-solvent" in which the product is poorly soluble, such as n-hexane or diethyl ether. Stir the solid in this solvent to form a slurry. This will wash away more soluble impurities.
-
Isolation: Filter the solid, wash with a small amount of cold anti-solvent, and dry under vacuum.
Q4: My product purity does not improve significantly after crystallization. What is happening?
A8: This suggests that impurities are co-crystallizing with your product. This can happen if the impurities have very similar structures and polarities to the desired compound.
Potential Impurities & Mitigation:
-
Starting Material: Unreacted starting materials can sometimes co-crystallize. Ensure your reaction has gone to completion using an appropriate analytical technique (TLC, LC-MS) before workup.
-
Diastereomers: If your synthesis involves the creation of a new stereocenter, diastereomeric impurities may be present. Crystallization can sometimes enrich one diastereomer, but often chromatography is required for complete separation.
-
Solvent Inclusion: Sometimes solvent molecules can become trapped in the crystal lattice. Ensure adequate drying under high vacuum, potentially with gentle heating if the compound is thermally stable.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. However, some common impurities include:
-
Unreacted Starting Materials: Such as the precursor pyrrolidine derivative.
-
Reagents from Boc Protection: Excess di-tert-butyl dicarbonate (Boc₂O) or its byproducts.
-
Side-Reaction Products: Over-alkylation or other side reactions depending on the specific synthesis.
-
Solvent Residues: Residual solvents from the reaction and workup (e.g., THF, ethyl acetate, DCM).
Q2: Is the Boc group stable during typical workup and purification conditions?
A2: The Boc group is generally stable to basic and nucleophilic conditions, making it robust during most aqueous workups.[2] However, it is highly sensitive to acid.[1] Accidental exposure to strong acids, or even prolonged contact with milder acids like silica gel, can lead to its removal.[5] It is also important to avoid high temperatures, as thermal deprotection of Boc groups can occur, especially above 150°C.[6][7]
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities. The presence of the characteristic tert-butyl signal (~1.4 ppm, 9H) in the ¹H NMR is a key indicator of the intact Boc group.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity by UV absorbance and confirm the molecular weight of the main component and any impurities.
-
Chiral HPLC (High-Performance Liquid Chromatography): If the stereochemical purity is critical, chiral HPLC is necessary to determine the enantiomeric or diastereomeric excess.
Q4: What are the typical storage conditions for this compound?
A4: To ensure long-term stability, the compound should be stored in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). This minimizes potential degradation from atmospheric moisture and acidic gases.
III. Data and Protocols
Table 1: Typical Flash Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for most purifications.[8] |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes | Good starting point for elution. |
| Eluent Modifier | 0.5 - 1.0% Triethylamine (Et₃N) | Neutralizes acidic silanol groups, preventing streaking. |
| Loading Method | Dry Loading or Minimal Solvent | Concentrates the sample band, leading to better resolution. |
| Monitoring | TLC with UV visualization and/or a permanganate stain | Permanganate is useful for visualizing compounds without a strong UV chromophore. |
Protocol 1: Standard Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 10% Ethyl Acetate in Hexanes + 0.5% Et₃N).
-
Column Packing: Pour the slurry into the column and use gentle pressure to pack a uniform bed.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a volatile solvent (like DCM or ethyl acetate), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Diagram 1: Impurity Formation Pathway
Caption: Acid-catalyzed formation of a common polar impurity.
IV. References
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Online Forum] Available at: [Link]
-
A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). Retrieved from a relevant scientific source.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? [Online Forum] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
European Patent Office. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives. EP 1138672 A1. Available at:
-
Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives. Available at:
-
ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. [Research Paper] Available at: [Link]
-
CORE. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. Available at: [Link]
-
Wiley Online Library. (2023). N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion. Angewandte Chemie. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Available at: [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Available at: [Link]
-
National Institutes of Health. (n.d.). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Available at: [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Available at: [Link]
-
Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. Available at:
-
Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid. Available at:
-
Google Patents. (n.d.). WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives. Available at:
-
National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Optimizing Synthesis of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate
Welcome to the technical support center for Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. My objective is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your synthetic procedures effectively. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Synthetic Challenge
This compound is a valuable chiral intermediate in drug discovery, notable for its constrained pyrrolidine scaffold. Its synthesis, typically achieved by the N-protection of Ethyl 3-aminopyrrolidine-3-carboxylate with Di-tert-butyl dicarbonate (Boc₂O), appears straightforward. However, the molecule contains two susceptible functional groups: a secondary amine and an ethyl ester. The interplay between these groups under various reaction conditions can lead to challenges with yield, purity, and reproducibility. This guide addresses the most common issues encountered during this transformation.
Section 1: The Core Reaction: Mechanism and Key Parameters
The fundamental reaction is the nucleophilic attack of the secondary amine on one of the carbonyl carbons of Boc anhydride. A base is typically required to neutralize the acidic proton of the amine, facilitating the reaction and scavenging the generated acidic byproducts.
Reaction Scheme: Ethyl 3-aminopyrrolidine-3-carboxylate + (Boc)₂O --[Base, Solvent]--> this compound
The choice of base and solvent is paramount and dictates the success and cleanliness of the reaction. While numerous conditions are reported, they can be broadly categorized into two main approaches: anhydrous organic and aqueous biphasic systems.
| Parameter | Recommended Starting Conditions | Rationale & Considerations |
| Stoichiometry | Amine (1.0 eq) | The limiting reagent. |
| Boc₂O (1.1 - 1.2 eq) | A slight excess ensures complete conversion of the amine. Gross excess can complicate purification. | |
| Base (1.2 - 1.5 eq) | For organic bases like Et₃N, an excess drives the reaction and neutralizes byproducts. | |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous aprotic solvents are generally preferred to minimize the risk of ester hydrolysis. |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[1] |
| Reaction Time | 2 - 16 hours | Monitor by TLC or LC-MS for completion. |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common questions and issues in a direct Q&A format.
Q1: My reaction is slow or stalls, resulting in a low yield of the desired product. What are the likely causes and how can I fix it?
A1: Incomplete conversion is a frequent challenge. The root cause often lies in the reactivity of the amine or the integrity of your reagents.
-
Cause 1: Reagent Quality: Boc anhydride is sensitive to moisture and can decompose over time. Ensure you are using a fresh, high-quality reagent.
-
Cause 2: Insufficient Base: The basicity and amount of the chosen base are critical. If using a mild base like triethylamine (Et₃N), ensure a slight excess (at least 1.2 equivalents) is used. For less nucleophilic amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) could be considered, though this increases the risk of side reactions.
-
Cause 3: Solvent Effects: While aprotic solvents like DCM or THF are standard, some studies show that alcoholic solvents can accelerate Boc-protection for certain primary amines by stabilizing the transition state through hydrogen bonding.[2] However, for this specific substrate, using an alcohol like methanol or ethanol as a solvent carries a significant risk of transesterification with the ethyl ester, and is therefore not recommended.
-
Cause 4: Steric Hindrance: The amine in this substrate is secondary and situated on a five-membered ring, which can impart some steric hindrance. Allowing the reaction to stir longer (e.g., 24 hours) or at a slightly elevated temperature (e.g., 40 °C) may be necessary, but this must be balanced against the risk of side reactions.
Q2: I'm observing a significant, more polar byproduct by TLC and a mass corresponding to the loss of 28 Da in my LC-MS analysis. What is this impurity and how do I prevent it?
A2: This is the classic signature of ester hydrolysis . The ethyl ester (-CH₂CH₃, 45 Da) is saponified to a carboxylic acid (-H, 1 Da), with a net mass loss of 44 Da if you are observing the free acid, or a mass change corresponding to the salt form. More commonly, if observing the loss of ethylene (28 Da) via fragmentation, it points to the carboxylic acid. This side reaction is particularly problematic when using aqueous basic conditions.
The hydroxide or even bicarbonate ions in an aqueous system can act as nucleophiles, attacking the electrophilic ester carbonyl.
To prevent this:
-
Prioritize Anhydrous Conditions: The most robust solution is to perform the reaction under strictly anhydrous conditions using an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a dry aprotic solvent like DCM or THF.
-
Control pH: If aqueous conditions are unavoidable, maintain the pH carefully. While a base is needed, excessively high pH will accelerate hydrolysis. Using a weaker base like sodium bicarbonate (NaHCO₃) is preferable to sodium hydroxide (NaOH).[]
-
Limit Water Exposure: In biphasic systems, use the minimum amount of water necessary and keep reaction times as short as possible.
Caption: Desired anhydrous pathway vs. competing ester hydrolysis.
Q3: My purification is difficult, and my NMR spectrum is cleaner after letting the crude product sit in a mild acid. What is happening?
A3: This suggests the presence of unreacted Boc anhydride and its byproducts. A common purification trick involves a mild nucleophilic quench to destroy excess Boc₂O. Adding a small amount of a primary amine (like a drop of N,N-dimethylethylenediamine) or even water and stirring for an hour can help consume the remaining anhydride. Subsequently, a standard aqueous workup involving a wash with a weak acid (e.g., dilute citric acid or NH₄Cl solution) will remove the organic base (e.g., Et₃N), while a bicarbonate wash can remove acidic byproducts.
Q4: Can I form a di-Boc protected product?
A4: Yes, though it is less common for secondary amines compared to primary amines. Under forcing conditions (e.g., large excess of Boc₂O, strong base like DMAP, and elevated temperatures), the nitrogen of the newly formed carbamate can be acylated a second time to form an imide-dicarbonate, or "di-Boc" species.[4] This is generally not observed under the standard, mild conditions recommended but is a possibility if you are aggressively pushing an incomplete reaction.
Section 3: Validated Experimental Protocols
These protocols provide a reliable starting point for your experiments. Always monitor reaction progress by a suitable method like TLC or LC-MS.
Protocol A: Anhydrous Conditions (Recommended)
This method minimizes the risk of ester hydrolysis and is generally the cleanest approach.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 3-aminopyrrolidine-3-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (Et₃N) (1.5 eq) dropwise via syringe.
-
Reagent Addition: Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in a small amount of anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 4-16 hours, monitoring for completion.
-
Workup:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.
Protocol B: Aqueous Biphasic Conditions
This method avoids the need for anhydrous solvents and organic bases but carries a higher risk of ester hydrolysis.
-
Setup: To a round-bottom flask, add Ethyl 3-aminopyrrolidine-3-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in a 1:1 mixture of Dioxane and water (approx. 0.2 M).
-
Base Addition: Add Sodium Bicarbonate (NaHCO₃) (2.0 eq).
-
Cooling: Cool the mixture to 0 °C.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise as a solid, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir vigorously at room temperature for 2-12 hours, monitoring closely for both product formation and hydrolysis.
-
Workup:
-
Dilute the reaction mixture with water and extract with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify by flash column chromatography. Be prepared to separate the desired ester from the more polar carboxylic acid byproduct.
Section 4: Process Flow & Troubleshooting Logic
Effective optimization requires a logical workflow. The following diagrams outline a general experimental process and a decision tree for troubleshooting common problems.
Caption: General experimental workflow for anhydrous synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
References
-
Wikipedia. (2023, December 29). Pyroglutamic acid. Retrieved from [Link]
-
Van Der Werf, P., & Orlowski, M. (1971). Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle. Proceedings of the National Academy of Sciences of the United States of America, 68(12), 2982–2985. [Link]
-
ResearchGate. (2024). Can amide and ethyl ester resist a N-Boc deprotection?. Retrieved from [Link]
-
Van Der Werf, P., & Orlowski, M. (1971). Enzymatic Conversion of 5-Oxo-L-Proline (L-Pyrrolidone Carboxylate) to L-Glutamate Coupled with Cleavage of Adenosine Triphosphate to Adenosine Diphosphate, a Reaction in the γ-Glutamyl Cycle. Proceedings of the National Academy of Sciences, 68(12), 2982-2985. [Link]
-
Abraham, G. N. (1981). Pyroglutamic acid. Non-metabolic formation, function in proteins and peptides, and characteristics of the enzymes effecting its removal. Molecular and Cellular Biochemistry, 38(1), 181-190. [Link]
-
ResearchGate. (2019). Determination of the origin of the N termina pyro-glutamate variation in monoclonal antibodies using model peptides. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(34), 14259-14277. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Retrieved from [Link]
-
Movassaghi, M., & Hunt, D. K. (2008). Synthesis of Boc-protected bicycloproline. Beilstein journal of organic chemistry, 4, 23. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Liu, Y., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific reports, 6, 21936. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 86-89. [Link]
- Google Patents. (2005). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
Sewald, N., & Jakubke, H. D. (2008). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 73(16), 6415-6418. [Link]
-
Bobko, A. A., et al. (2013). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules (Basel, Switzerland), 18(12), 14618–14634. [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]
-
Bartoli, G., et al. (2005). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 70(5), 1941-1944. [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
Beak, P., et al. (1996). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society, 118(16), 3757-3758. [Link]
- Google Patents. (2011). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
- Google Patents. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives.
-
Agami, C., Couty, F., & Puchot-Kadouri, C. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]
- Google Patents. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives.
-
Sharma, G. V., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(115), 94951-94956. [Link]
-
National Institutes of Health. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Retrieved from [Link]
Sources
Technical Support Center: Stability and Deprotection of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this valuable building block, particularly during the critical N-Boc deprotection step under acidic conditions. Our goal is to equip you with the scientific understanding and practical protocols to navigate the challenges posed by this sterically hindered amino acid ester.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cleavage of the ethyl ester during the N-Boc deprotection of this compound. Why is this happening?
A1: The concurrent cleavage of the ethyl ester is a common challenge and is due to the mechanism of acid-catalyzed hydrolysis.[1] Both the Boc-protecting group and the ethyl ester are susceptible to acid-catalyzed cleavage, but they proceed through different mechanisms and often at different rates.
-
Boc Deprotection: This is a fragmentation reaction initiated by protonation of the carbamate carbonyl. The subsequent cleavage of the tert-butyl-oxygen bond is facilitated by the formation of a stable tert-butyl cation. This process is generally rapid in the presence of strong acids.
-
Ester Hydrolysis: This is a nucleophilic acyl substitution reaction. The ester carbonyl is protonated by the acid, which activates it towards nucleophilic attack by water (which may be present in the reaction mixture or introduced during workup). This reaction is also driven by acidic conditions but its rate is highly dependent on the acid concentration, temperature, and the structure of the ester itself.[1][2]
The stability issue arises because the conditions required for rapid and complete Boc deprotection can also be harsh enough to promote significant hydrolysis of the ethyl ester.
Q2: Which acidic condition is generally recommended for Boc deprotection of this substrate: Trifluoroacetic acid (TFA) or Hydrogen Chloride (HCl)?
A2: The choice between TFA and HCl is critical and depends on the desired balance between reaction speed and selectivity. For this compound, milder conditions are often preferable to preserve the ethyl ester.
A comparative overview can guide your decision:
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Conditions | 20-50% in Dichloromethane (DCM) or neat | 1-4 M in Dioxane, Methanol, or Ethyl Acetate (EtOAc) |
| Reaction Rate | Generally very fast (30 minutes to a few hours) | Can be fast, but often slower and more controllable than TFA |
| Selectivity | Less selective; higher risk of cleaving other acid-sensitive groups like esters | Generally more selective, especially in non-aqueous organic solvents like EtOAc |
| Product Isolation | TFA salts can be oily and difficult to handle | Hydrochloride salts are often crystalline, aiding in purification |
| Side Reactions | Can promote side reactions due to its strong acidity | Milder conditions can minimize side product formation |
Based on user experiences with similar substrates, HCl in an anhydrous organic solvent like ethyl acetate (EtOAc) is often the preferred choice for deprotecting Boc groups in the presence of acid-sensitive esters.[3] While the reaction may be slower, it offers a greater degree of selectivity, minimizing the undesired ester hydrolysis.[3]
Q3: Should I be concerned about the stability of the pyrrolidine ring itself under these acidic conditions?
A3: Under the typical conditions used for Boc deprotection (e.g., TFA in DCM, or HCl in organic solvents at room temperature), the pyrrolidine ring is generally stable.[4] This saturated heterocyclic system is robust and does not typically undergo ring-opening or other rearrangements under these conditions. More drastic conditions, such as high temperatures or the presence of specific reagents like deoxyfluorinating agents, would be required to induce transformations of the pyrrolidine ring.
Q4: How does the steric hindrance at the C3 position of my molecule affect the deprotection reaction?
A4: The presence of both a Boc-amino group and an ethyl carboxylate group on the same quaternary carbon atom creates significant steric hindrance. This can have two main consequences:
-
Slower Deprotection Rate: The bulky tert-butyl group of the Boc protecting group and the surrounding ethyl ester can impede the approach of the acid to the carbamate, potentially slowing down the rate of deprotection compared to less hindered amines.
-
Increased Potential for Incomplete Reactions: If the reaction conditions are too mild or the reaction time is too short, you may observe incomplete removal of the Boc group.
It is crucial to monitor the reaction progress carefully to ensure complete conversion.
Troubleshooting Guide: Protocols and Best Practices
Issue 1: Significant Ester Hydrolysis During Boc Deprotection
Recommended Protocol for Selective Boc Deprotection:
This protocol aims to maximize the removal of the Boc group while minimizing the hydrolysis of the ethyl ester by using a milder acidic solution.
Materials:
-
This compound
-
Anhydrous Ethyl Acetate (EtOAc)
-
4M HCl in Dioxane (or prepare a saturated solution of HCl gas in anhydrous EtOAc)
-
Anhydrous Diethyl Ether
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the this compound (1 equivalent) in anhydrous ethyl acetate under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of HCl in anhydrous ethyl acetate (approximately 4M, 2-3 equivalents) dropwise with stirring.
-
Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting material is consumed (typically 4-6 hours), stop the reaction.
-
If a precipitate (the hydrochloride salt of the product) has formed, it can be isolated by filtration. Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product as its hydrochloride salt.
Causality and Rationale:
-
Milder Acidity: HCl in EtOAc is generally less aggressive than TFA in DCM, which slows down the rate of ester hydrolysis relative to Boc deprotection.[3]
-
Anhydrous Conditions: The absence of water is critical to suppress the acid-catalyzed hydrolysis of the ethyl ester.[3]
-
Low Temperature: Running the reaction at 0 °C further disfavors the ester hydrolysis, which typically has a higher activation energy than Boc cleavage.
-
Product Precipitation: The hydrochloride salt of the deprotected amine is often insoluble in EtOAc, which can help to drive the reaction to completion and allows for easy isolation of the product away from the acidic reaction medium.
Issue 2: Incomplete Deprotection of the Boc Group
If you observe incomplete deprotection even after an extended reaction time with the milder HCl/EtOAc protocol, consider the following troubleshooting steps:
-
Increase HCl Concentration: Gradually increase the concentration or the number of equivalents of HCl. Monitor the reaction closely for the onset of ester hydrolysis.
-
Gradual Temperature Increase: Allow the reaction to slowly warm to room temperature. Avoid heating, as this will significantly accelerate ester hydrolysis.
-
Alternative Solvent: Consider using 4M HCl in dioxane, which is a more standard and often faster reagent for Boc deprotection. However, be aware that this may increase the risk of ester cleavage. A preliminary small-scale trial is recommended.
Effective Reaction Monitoring
Simultaneous monitoring of the starting material, the desired deprotected product, and the hydrolyzed side-product is crucial.
-
Thin Layer Chromatography (TLC):
-
Stains: Use a combination of stains. Ninhydrin will stain the deprotected amine (product), while a potassium permanganate stain can visualize all three components (starting material, product, and hydrolyzed acid).
-
Rf Values: The Boc-protected starting material will be the least polar. The deprotected amine will be more polar, and the hydrolyzed carboxylic acid will be the most polar, often remaining at the baseline.
-
-
LC-MS: This is the most effective method for quantitative monitoring. You can track the disappearance of the starting material peak and the appearance of the product and side-product peaks, allowing for precise determination of the optimal reaction time.
Alternative Strategy: Orthogonal Protection
If preserving the ethyl ester is paramount and acidic conditions prove too harsh, an orthogonal protection strategy is the most robust solution.[5] This involves using a protecting group for the amine that can be removed under conditions that do not affect the ester.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: The Fmoc group is a suitable alternative to Boc. It is stable to acidic conditions but is readily cleaved by a mild base, such as piperidine in DMF. This would allow for the selective deprotection of the amine without any risk to the ethyl ester.
Visualizing the Processes
Diagram 1: Mechanism of Acidic Boc Deprotection
Caption: Mechanism of Boc deprotection under acidic conditions.
Diagram 2: Troubleshooting Workflow for Boc Deprotection
Caption: Decision-making workflow for troubleshooting Boc deprotection.
References
- A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. Benchchem.
- Deprotection of N-Boc group present in amino acids and other derivatives a.
- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- How should I deprotect Boc-amino group without breaking ester bond?.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.
- Specific solvent issues with BOC deprotection. WordPress.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- 3-Aminopyrrolidine-4-carboxylic acid as versatile handle for internal labeling of pyrrolidinyl PNA. PubMed.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.
- Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl
- Process for the preparation of 3-amino-pyrrolidine derivatives.
- A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.
- Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
- Carboxyl protecting groups.
- SUPPORTING INFORM
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
- 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts.
- Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
- Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride.
- Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. PubMed.
- (S)-(-)-3-Aminopyrrolidine 98 128345-57-3. Sigma-Aldrich.
- Ethyl 3-Aminopyrrole-2-carboxyl
- Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism.
- 3-Aminopyrrolidine | C4H10N2 | CID 164401. PubChem.
- Ethyl pyrrolidine-3-carboxyl
Sources
Technical Support Center: Crystallization of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate
Welcome to the technical support guide for the crystallization of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in a high-purity, crystalline form. The inherent structural characteristics of Boc-protected amino esters—namely the combination of a bulky, lipophilic tert-butoxycarbonyl (Boc) group and polar ester/amine functionalities—often lead to purification challenges such as oiling out, formation of amorphous solids, or resistance to crystallization.[1] This guide provides a systematic, question-and-answer-based approach to troubleshoot and optimize your crystallization protocol.
Core Principles of Crystallization for Boc-Protected Amino Esters
Before delving into specific troubleshooting scenarios, it is crucial to understand the physicochemical principles governing the crystallization of this molecule class. Successful crystallization is a thermodynamic process that hinges on creating a supersaturated solution from which the solute can precipitate in an ordered, crystalline lattice.
-
Solvent Selection: The ideal solvent system is one in which the compound exhibits high solubility at elevated temperatures but low solubility at room temperature or below.[2] For molecules like this compound, a binary solvent system is often most effective. This typically involves a "solvent" in which the compound is readily soluble (e.g., ethyl acetate, diethyl ether, acetone) and an "anti-solvent" in which it is poorly soluble (e.g., hexanes, heptane, petroleum ether).[3][4] The rule of thumb "like dissolves like" is a good starting point; solvents with functional groups similar to the solute are often good solubilizers.[3]
-
Supersaturation Control: The rate at which supersaturation is achieved dictates the quality of the resulting crystals. Rapid cooling or fast addition of an anti-solvent leads to high supersaturation, often resulting in rapid precipitation of small, impure crystals or an amorphous oil.[5] Slow, controlled cooling is paramount for growing large, well-defined crystals with high purity.[2]
-
Nucleation: This is the initial formation of small, stable crystal nuclei. It can be spontaneous or induced. If spontaneous nucleation is difficult, it can be facilitated by scratching the inner surface of the flask with a glass rod (creates micro-abrasions that serve as nucleation sites), or by adding a "seed crystal" of the pure compound.[5][6]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the crystallization of this compound.
Q1: My compound separated as a viscous oil upon cooling instead of forming crystals. What should I do?
This phenomenon, known as "oiling out," is the most frequent challenge with Boc-protected amino derivatives.[1] It occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form, leading to the separation of a liquid phase instead of a solid.
Causality & Solution:
-
High Solute Concentration: The concentration of your compound may be too high. Re-heat the mixture to re-dissolve the oil, then add 10-20% more of the primary solvent to reduce the overall concentration. Allow this more dilute solution to cool slowly.[5]
-
Inappropriate Solvent System: The chosen solvent may be too "good" a solvent for the compound. A highly effective strategy for oils is trituration or "pulping." After the oil forms, add a weak polar or non-polar anti-solvent (e.g., n-hexane, cyclohexane) and stir vigorously at room temperature.[6] This process can induce solidification over time. A patent specifically describes obtaining an oily substance from a Boc-amino acid reaction, adding seed crystals, and then adding a weak polar solvent for pulping to induce crystallization.[6][7]
-
Rapid Cooling: Cooling the solution too quickly can shock the system into forming a metastable oil. Ensure a slow, gradual cooling process. You can insulate the flask to slow heat transfer.
Q2: My solution is clear and no crystals have formed, even after cooling in an ice bath. How can I induce crystallization?
This indicates that the solution has not yet reached a sufficient level of supersaturation, or that the energy barrier for nucleation has not been overcome.
Causality & Solution:
-
Insufficient Supersaturation: Your solution is likely too dilute. You can achieve supersaturation by:
-
Slow Evaporation: Leave the flask partially open in a fume hood to allow the solvent to evaporate slowly.[2] This is a gentle method to increase concentration.
-
Adding an Anti-Solvent: Carefully add a miscible anti-solvent (like hexanes) dropwise to the clear solution at room temperature until persistent cloudiness (turbidity) is observed. Then, add a few drops of the primary solvent to redissolve the solid and allow the system to cool slowly.[3]
-
-
Nucleation Barrier: If the solution is supersaturated but no crystals form, nucleation is the issue.
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. This creates high-energy surfaces that can promote nucleation.[5]
-
Seed Crystals: If you have a small amount of the pure solid, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth.[6] The purity of seed crystals should be high (95-100%).[6]
-
Q3: Crystals formed, but my final yield is very low (<50%). How can I improve it?
A low yield is almost always a consequence of the compound having significant solubility in the mother liquor at the final filtration temperature.
Causality & Solution:
-
Excess Solvent: Using too much solvent is the most common cause.[5] While some excess is needed to prevent rapid crashing, a large excess will keep a substantial amount of product dissolved. To confirm this, take a small sample of the mother liquor and evaporate it; if a significant amount of solid remains, this is the issue.
-
Optimization:
-
Reduce Solvent Volume: In your next attempt, use a more minimal amount of hot solvent to dissolve the crude product.
-
Lower Final Temperature: Cool the crystallization mixture for a longer period or to a lower temperature (e.g., in a -20 °C freezer, if the solvent allows) to further decrease the compound's solubility.
-
Concentrate the Mother Liquor: You can recover some product by carefully evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Q4: The crystallization happened very quickly, forming a fine powder. Is this a problem, and how can I fix it?
Yes, this is often problematic. Rapid crystallization, or "crashing out," tends to trap impurities and solvent within the crystal lattice, defeating the purpose of the purification.[5][8]
Causality & Solution:
-
Excessive Supersaturation: The solution was too concentrated, or the temperature was dropped too abruptly. An ideal crystallization should show initial crystal formation over 5-20 minutes.[5]
-
Corrective Action: Re-heat the flask to dissolve the powder completely. Add a small additional amount of the primary solvent (e.g., 5-10% more volume) to slightly reduce saturation.[5] Then, ensure the solution cools as slowly as possible. This can be achieved by placing the flask in a warm water bath that is then allowed to cool to room temperature, or by wrapping the flask in glass wool or foil.
Experimental Protocols
Protocol 1: Standard Recrystallization from a Binary Solvent System
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a warm (~40-50 °C) "good" solvent (e.g., Ethyl Acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Anti-Solvent Addition: While stirring, add a "poor" anti-solvent (e.g., Hexanes) dropwise until the solution becomes faintly and persistently turbid.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the process further, you may place the flask in an insulated container.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (0-5 °C) for at least one hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Trituration/Pulping for Oily Products
-
Solvent Removal: Ensure the crude product is under high vacuum to remove as much residual reaction solvent as possible, resulting in a thick oil or amorphous solid.[6]
-
Inducement: Add a small amount (0.2-2% by weight) of a seed crystal if available.[6] Let it stand for a period.
-
Pulping: Add a poor solvent in which the compound is mostly insoluble (e.g., n-hexane, cyclohexane, or diethyl ether). The volume should be 5-10 times the weight of the oily matter.[6]
-
Agitation: Stir the resulting slurry vigorously at room temperature for 1-5 hours.[6] The oil should gradually transform into a crystalline solid.
-
Isolation & Drying: Collect the solid by vacuum filtration, wash with a small amount of the cold pulping solvent, and dry under vacuum.
Data Summary Table
The selection of a solvent system is often empirical. The following table provides starting points for crystallization based on common laboratory solvents.
| Solvent (Good) | Anti-Solvent (Poor) | Typical Ratio (v/v) | Expected Outcome & Remarks |
| Ethyl Acetate | n-Hexane / n-Heptane | 1:2 to 1:5 | A robust system, good for forming well-defined crystals with slow cooling.[4] |
| Diethyl Ether | n-Hexane / Cyclohexane | 1:1 to 1:3 | Ether's volatility allows for easy concentration by evaporation. Use with caution due to flammability.[6] |
| Acetone | Water | ~2:1 | Can be effective if the compound has some water solubility. Risk of oiling out is higher.[4] |
| Ethanol | Water | Varies | Good for more polar compounds. The high polarity of ethanol may require a large amount of water as an anti-solvent. |
Crystallization Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting common crystallization issues.
Caption: Decision tree for troubleshooting crystallization.
References
- BenchChem. (n.d.). Troubleshooting low enantiomeric excess in chiral resolution experiments.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- Crystallization Guide. (n.d.). Guide for crystallization.
- Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?
- Patsnap. (n.d.). Crystallization method of Boc-amino acid.
- Google Patents. (2005). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
- ACS Publications. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. unifr.ch [unifr.ch]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Racemization of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate and are seeking to maintain its stereochemical integrity. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the challenges of preventing racemization in your experiments. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your work.
I. Troubleshooting Guide: Addressing Racemization Events
This section is structured to help you diagnose and resolve specific issues related to racemization that you may encounter during your experimental workflow.
Issue 1: Loss of Optical Purity Detected After a Base-Mediated Reaction
Symptom: You have performed a reaction involving this compound in the presence of a base, and subsequent chiral analysis (e.g., chiral HPLC) indicates a mixture of enantiomers where you started with a single enantiomer.
Root Cause Analysis: The primary mechanism for the racemization of α-amino acid derivatives is the formation of an enolate intermediate.[1][2] The α-proton (the hydrogen on the carbon atom bearing both the carboxylate and the Boc-amino group) is acidic and can be abstracted by a base. This abstraction leads to a planar enolate, which can be reprotonated from either face, resulting in a mixture of both enantiomers.[3] The ester group on your molecule can facilitate this enolization.[1][4][5][6]
Solutions & Causal Explanations:
-
Choice of Base is Critical: The strength and steric hindrance of the base play a significant role.[7]
-
Recommendation: Opt for weaker, sterically hindered bases. Bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferable to stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[7] The reduced basicity and increased steric bulk of NMM and collidine disfavor the abstraction of the α-proton, thereby minimizing enolate formation.[7]
-
-
Stoichiometry of the Base: Using an excess of a strong base will significantly increase the rate of racemization.
-
Recommendation: Use the minimum effective amount of base required for your reaction. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. For particularly sensitive substrates, consider using a base scavenger to remove any excess.
-
-
Temperature Control: Racemization is a kinetically controlled process, and higher temperatures provide the activation energy needed for proton abstraction.[8][9][10]
-
Recommendation: Perform your reaction at the lowest temperature at which it proceeds at a reasonable rate. For many base-mediated reactions, starting at 0°C or even -20°C can significantly suppress racemization.
-
Issue 2: Racemization Observed During Peptide Coupling Reactions
Symptom: When using this compound as a building block in peptide synthesis, you observe the formation of diastereomeric peptides.
Root Cause Analysis: During peptide bond formation, the carboxylic acid is activated to facilitate nucleophilic attack by the amine of the incoming amino acid. This activation, however, also increases the acidity of the α-proton, making the amino acid derivative highly susceptible to racemization, often through the formation of a 5(4H)-oxazolone (azlactone) intermediate.
Solutions & Causal Explanations:
-
Coupling Reagent Selection: The choice of coupling reagent is paramount in preventing racemization.
-
Recommendation: Utilize coupling reagents known for low racemization potential. Combinations like DIC/Oxyma or the use of uronium/aminium-based reagents such as HBTU and HATU are generally superior to carbodiimides like DCC or DIC used alone. Additives like HOBt, HOAt, and Oxyma act as racemization suppressors by forming active esters that are more stable and less prone to oxazolone formation.[7][11]
-
-
Pre-activation Time: The longer the activated species exists before reacting with the amine component, the greater the opportunity for racemization.
-
Recommendation: Minimize the pre-activation time. Ideally, the coupling reagent should be added to the mixture of the carboxylic acid and the amine component simultaneously, or the activated acid should be generated in situ and used immediately.
-
Issue 3: Gradual Loss of Enantiomeric Purity During Storage or Work-up
Symptom: A sample of this compound that was initially enantiomerically pure shows a decrease in optical purity over time or after aqueous work-up procedures.
Root Cause Analysis: While the Boc protecting group generally offers good stability, prolonged exposure to even mildly basic or acidic conditions can lead to slow racemization.[12][13] The stability is also influenced by the solvent and temperature.[9][14][15]
Solutions & Causal Explanations:
-
Storage Conditions:
-
Recommendation: Store this compound in a cool, dry, and dark place under an inert atmosphere.[16] For long-term storage, consider temperatures of 2-8°C.
-
-
Work-up Procedures:
-
Recommendation: During aqueous work-ups, avoid prolonged exposure to basic or acidic conditions. Use dilute, pre-chilled acidic and basic solutions for washing and perform the extractions quickly. Ensure the final product is thoroughly dried, as residual water or solvents could facilitate racemization over time. Neutralize the reaction mixture to a pH of ~7 before extraction if possible.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of racemization for this compound?
A1: The primary mechanism is the abstraction of the proton at the chiral α-carbon (the carbon atom bonded to the Boc-amino group and the ethyl carboxylate group). This deprotonation is typically base-catalyzed and results in the formation of a planar, achiral enolate intermediate.[1][3] Reprotonation of this intermediate can occur from either face with roughly equal probability, leading to a racemic mixture of the R and S enantiomers. The presence of the electron-withdrawing ester group increases the acidity of this α-proton, making the compound susceptible to this process.[4]
Q2: How does the Boc protecting group influence the rate of racemization?
A2: The tert-butyloxycarbonyl (Boc) group is a carbamate protecting group. While it is generally considered stable under basic conditions, the urethane proton can be abstracted under strongly basic conditions, which can influence the electronic environment of the chiral center. However, the primary pathway for racemization remains the abstraction of the α-carbon proton. The Boc group itself does not directly participate in the most common racemization mechanisms in the same way an acyl group can via oxazolone formation.[12][17]
Q3: Which analytical techniques are best suited for detecting and quantifying racemization of this compound?
A3: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) . By using a chiral stationary phase, the two enantiomers can be separated and their relative peak areas can be used to determine the enantiomeric excess (ee%). Other techniques that can be employed include:
-
Chiral Gas Chromatography (GC): This may require derivatization of the compound to make it more volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification.
-
Polarimetry: While this can indicate a loss of optical activity, it is not as precise as chromatographic methods for quantification, especially at high enantiomeric purities.
Q4: Can the choice of solvent affect the rate of racemization?
A4: Yes, the solvent can have a significant impact on racemization rates.[14][15] Polar aprotic solvents like DMF or DMSO can stabilize the charged enolate intermediate, potentially accelerating racemization. Protic solvents, depending on their properties, can either stabilize the ground state through hydrogen bonding, thus slowing racemization, or in some cases, facilitate proton transfer, which could increase the rate.[18] For reactions where racemization is a concern, it is often beneficial to use less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) when the reaction chemistry allows.
III. Experimental Protocols & Data
Protocol 1: Recommended Conditions for a Base-Mediated Alkylation Reaction
This protocol is designed to minimize racemization during an alkylation reaction at a position other than the chiral center.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add N-methylmorpholine (NMM) (1.1 eq) dropwise while maintaining the temperature at 0°C.
-
Reagent Addition: Slowly add the alkylating agent (e.g., benzyl bromide) (1.05 eq).
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature.
-
Quenching and Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Table 1: Influence of Base on Racemization in a Model Reaction
| Base | pKa of Conjugate Acid | Steric Hindrance | Relative Rate of Racemization |
| Triethylamine (TEA) | 10.75 | Low | High |
| Diisopropylethylamine (DIEA) | 10.1 | High | Moderate |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low |
| 2,4,6-Collidine | 7.43 | High | Very Low |
Data presented is a qualitative summary based on established principles in peptide chemistry.[7]
IV. Diagrams
Caption: Mechanism of base-catalyzed racemization.
Caption: Recommended workflow to minimize racemization.
V. References
-
Boc amino acid could, but doesn't, racemize. (1979). C&EN Global Enterprise, 57(38), 23. [Link]
-
Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 36(2), 72-79. Retrieved from [Link]
-
Zhang, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5285. [Link]
-
Bodák, B., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3446-3454. [Link]
-
Helfman, P. M., & Bada, J. L. (1975). Aspartic acid racemisation in tooth enamel from living humans. Proceedings of the National Academy of Sciences, 72(8), 2891-2894. [Link]
-
Hasegawa, M., et al. (2014). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. Molecules, 19(3), 2829-2841. [Link]
-
Yoshimura, T., & Esaki, N. (2003). Amino Acid Racemases: Functions and Mechanisms. Journal of Bioscience and Bioengineering, 96(2), 103-109. Retrieved from [Link]
-
Ahlberg, P., & Bergson, G. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica, 36a, 31-38. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. ResearchGate. Retrieved from [Link]
-
van der Meijden, M., et al. (2011). Chemically fuelled deracemization of amino acids. Chemical Communications, 47(1), 132-134. [Link]
-
Hansen Jr, D. W., & Pilipauskas, D. (1984). Chemoselective N-ethylation of Boc amino acids without racemization. The Journal of Organic Chemistry, 49(18), 3467-3469. [Link]
-
Wolf, C. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. Retrieved from [Link]
-
Bodák, B., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3446-3454. [Link]
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Evans, C. D., et al. (2011). Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives. Organic Letters, 13(23), 6276-6279. [Link]
-
Steendam, R. R. E., et al. (2016). Role of Additives during Deracemization Using Temperature Cycling. Crystals, 6(11), 147. [Link]
-
Bodák, B., et al. (2022). Solid-State Deracemization via Temperature Cycles in Continuous Operation: Model-Based Process Design. Crystal Growth & Design, 22(3), 1957-1968. [Link]
-
Evans, C. D., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276-6279. [Link]
-
Representative α‐amino acid enolate precursors. (n.d.). ResearchGate. Retrieved from [Link]
-
Enolate. (n.d.). In Wikipedia. Retrieved from [Link]
-
Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 27(9), 3409-3416. [Link]
-
Racemization in amino acids? (2017). ResearchGate. Retrieved from [Link]
-
Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents. (2021). ResearchGate. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (2018). ResearchGate. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Enolate - Wikipedia [en.wikipedia.org]
- 3. creation.com [creation.com]
- 4. thesis.unipd.it [thesis.unipd.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biochemistry of amino acid racemization and clinical application to musculoskeletal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. books.rsc.org [books.rsc.org]
By-product identification in Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate reactions
Welcome to the technical support guide for Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your synthetic routes, maximize yields, and ensure the purity of your target compounds.
Introduction: Understanding the Molecule's Reactivity
This compound is a chiral building block featuring three key functional groups: a tert-butyloxycarbonyl (Boc) protected secondary amine, an ethyl ester, and a quaternary stereocenter. Each of these sites presents distinct reactivity, which, if not properly managed, can lead to the formation of specific and often predictable by-products. This guide is structured to help you identify, understand, and mitigate these side reactions.
Part 1: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: An unexpected peak with a mass of -100 Da from the starting material is observed in LC-MS analysis.
-
Question: During reaction monitoring, I see a significant peak corresponding to the loss of 100 mass units from my starting material. What is this species and why is it forming?
-
Answer:
-
Potential Cause: This mass loss (-100.05 g/mol ) corresponds to the cleavage of the Boc (tert-butyloxycarbonyl) group. The Boc group is notoriously labile under acidic conditions.[1][2] Many reactions, even those not explicitly designed for deprotection, can inadvertently create a sufficiently acidic microenvironment to cause this side reaction. Common culprits include:
-
Use of acidic coupling reagents or additives in peptide synthesis.
-
Trace acidic impurities in solvents or reagents.
-
Reaction conditions that generate acidic by-products.
-
-
Recommended Solution & Rationale:
-
Re-evaluate Reagents: Scrutinize all reagents for their potential acidity. If using an acid-based coupling protocol, consider switching to a carbodiimide-based method with a non-acidic additive like Oxyma Pure.
-
Buffer the Reaction: If acidic conditions are unavoidable, the addition of a non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), can help neutralize trace acids without interfering with the primary reaction.
-
Purify Solvents: Ensure all solvents are anhydrous and free from acidic impurities by passing them through a column of activated alumina or by fresh distillation.
-
-
Issue 2: A new peak appears with a mass of -28 Da from the starting material, particularly during workup or basic reaction conditions.
-
Question: My reaction mixture shows a by-product with a mass loss of 28 Da. What is this impurity?
-
Answer:
-
Potential Cause: This mass difference (-28.03 g/mol ) is indicative of the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This reaction, known as saponification, is readily catalyzed by bases (e.g., NaOH, KOH, LiOH) but can also occur under strongly acidic conditions with excess water.[3][4][5] Basic aqueous workups are a common source of this by-product.
-
Recommended Solution & Rationale:
-
Avoid Strong Bases: If possible, use mild, non-aqueous basic conditions for your reaction. If a basic workup is required, use a weaker base like sodium bicarbonate (NaHCO₃) and minimize the exposure time.
-
Control Temperature: Perform basic workups at low temperatures (0-5 °C) to reduce the rate of hydrolysis.
-
Anhydrous Conditions: For the reaction itself, ensure strict anhydrous conditions to prevent acid-catalyzed hydrolysis, which, although slower, can still be a factor.[6][7]
-
-
Issue 3: My final product shows signs of racemization or the presence of diastereomers after a subsequent reaction.
-
Question: I started with an enantiomerically pure material, but my final product appears to be a racemic mixture. How can this happen?
-
Answer:
-
Potential Cause: The stereocenter at the C3 position is a quaternary carbon and is generally robust. Unlike carbons with an alpha-proton adjacent to a carbonyl, it does not racemize via standard enolization pathways.[8][9][10] However, racemization can occur under specific, harsh conditions that might involve the temporary cleavage and reformation of one of the bonds to the chiral center. This is a less common issue but can be promoted by very strong acids or bases at elevated temperatures.
-
Recommended Solution & Rationale:
-
Maintain Mild Conditions: Avoid extremes of pH and temperature throughout your synthetic sequence. Most issues with stereochemical integrity arise from overly aggressive reaction conditions.
-
Chiral Analysis: Use chiral HPLC or SFC to monitor the enantiomeric excess (ee) or diastereomeric excess (de) at each step of your synthesis. This will help pinpoint the exact stage where stereochemical integrity is lost.
-
Mechanism Consideration: If a reaction involves a suspected intermediate where the C3 carbon could become transiently planar (e.g., through a ring-opening/closing mechanism), consider alternative synthetic routes.
-
-
Issue 4: During a deprotection step, I observe a by-product with a mass of +56 Da relative to my desired deprotected amine.
-
Question: After removing the Boc group with Trifluoroacetic Acid (TFA), my LC-MS shows the expected product, but also a significant peak that is 56 mass units heavier. What is this?
-
Answer:
-
Potential Cause: During acid-mediated Boc deprotection, a reactive tert-butyl cation is generated.[1] This electrophile can be "scavenged" by nucleophiles in the reaction mixture. If your deprotected amine product is the most abundant nucleophile present, it can be alkylated by the tert-butyl cation, leading to the formation of an N-tert-butyl by-product (+56.06 g/mol ).
-
Recommended Solution & Rationale:
-
Use Scavengers: Always include a scavenger in your TFA deprotection cocktail to trap the tert-butyl cation. Common and effective scavengers include triisopropylsilane (TIS), water, or thioanisole.[1] A standard cocktail is 95% TFA, 2.5% Water, and 2.5% TIS.
-
Control Concentration: Running the deprotection at a lower concentration can disfavor the bimolecular alkylation side reaction.
Workflow: Logic for By-Product Identification
Caption: Logical workflow for identifying and addressing by-products.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the Boc group stable under basic conditions while the ethyl ester is not?
A1: This difference in reactivity is fundamental to many synthetic strategies. The Boc group (a carbamate) is stable to bases because the lone pair of electrons on the nitrogen atom resonates with the carbonyl group, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by hydroxide ions.[11][12] Conversely, the ethyl ester lacks this resonance stabilization from an adjacent nitrogen atom, making its carbonyl carbon significantly more electrophilic and prone to rapid hydrolysis (saponification) under basic conditions.[5]
Q2: Can the deprotected pyrrolidine nitrogen act as a nucleophile and cause dimerization?
A2: Yes, this is a significant possibility. Once the Boc group is removed, the resulting secondary amine is a potent nucleophile. If unreacted starting material (the ethyl ester) is present, the free amine of one molecule can attack the ester of another, forming an amide-linked dimer. This is essentially an intermolecular aminolysis reaction. To avoid this, ensure the deprotection reaction goes to completion or that the deprotected amine is immediately used in the next step without prolonged storage.
Q3: What are the best analytical methods to detect and quantify these by-products?
A3: A combination of techniques is ideal:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for reaction monitoring. It allows you to separate components in the mixture and get mass information for each, making it easy to spot the key by-products listed in this guide.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure confirmation of isolated by-products. For instance, the loss of the characteristic tert-butyl singlet at ~1.4 ppm in the ¹H NMR spectrum confirms Boc deprotection.
-
Chiral HPLC/SFC: As mentioned earlier, these techniques are necessary to determine if the stereochemical integrity of the C3 center has been compromised.
Table 1: Common By-products and Their Characteristics
| By-Product Name | Structure | Δ Mass from Starting Material (Da) | Formation Condition | Key Analytical Signature (¹H NMR) |
| Deprotected Amine | EtOOC-C(NH₂)-Pyrrolidine | -100.05 | Acidic conditions | Disappearance of ~1.4 ppm singlet (9H) |
| Carboxylic Acid | HOOC-C(NHBoc)-Pyrrolidine | -28.03 | Basic/Acidic + H₂O | Disappearance of ethyl quartet/triplet; appearance of broad COOH peak |
| N-tert-Butyl By-product | EtOOC-C(NH-tBu)-Pyrrolidine | -44.00 (from SM), +56.06 (from amine) | Acidic deprotection without scavenger | Appearance of a new tert-butyl singlet |
| Amide Dimer | [Structure] | +113.13 | Deprotection followed by reaction with SM | Complex spectra, presence of amide NH proton |
Part 3: Key Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers
This protocol is designed to efficiently remove the Boc group while minimizing the risk of t-butylation side reactions.
-
Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Prepare Cleavage Cocktail: In a separate vial, prepare the cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% deionized water, and 2.5% triisopropylsilane (TIS).
-
Addition: Add the cleavage cocktail (10 equiv of TFA relative to the substrate) to the cooled solution dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting product is the TFA salt of the deprotected amine, which can be used directly or neutralized.
Mechanism: Boc Deprotection and Side Reaction
Caption: Acid-catalyzed Boc deprotection and the competing t-butylation side reaction.
Protocol 2: Diagnostic Test for Ester Hydrolysis Sensitivity
Use this small-scale test to determine if your compound is prone to hydrolysis under planned basic conditions.
-
Preparation: Dissolve a small amount (~5 mg) of your ester starting material in a suitable solvent (e.g., 0.5 mL THF/Methanol).
-
Sample: Take an initial sample for LC-MS analysis (T=0).
-
Condition Test: Add a solution of the base you intend to use (e.g., 1M NaHCO₃ or 0.1M NaOH) and stir at room temperature.
-
Monitoring: Take aliquots at regular intervals (e.g., 15 min, 1 hr, 4 hr) and quench with a small amount of 1M HCl before injecting into the LC-MS.
-
Analysis: Compare the chromatograms to see the rate of formation of the carboxylic acid by-product (mass = -28 Da). This will inform you of the stability of your ester under the proposed workup or reaction conditions.
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Ester to Acid - Common Conditions. organic-chemistry.org. [Link]
-
Racemization of Carbonyl Compounds. AK Lectures. [Link]
-
Efficient and Stereoselective Dimerization of Pyrroloindolizine Derivatives. PMC - NIH. [Link]
-
19.11: Racemization. Chemistry LibreTexts. [Link]
-
Racemization at stereogenic centre. Chemistry Stack Exchange. [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
Deprotection of different N-Boc-compounds | Download Table. ResearchGate. [Link]
-
15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. Lumen Learning. [Link]
-
Ester hydrolysis. Wikipedia. [Link]
-
Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
-
Racemization. Wikipedia. [Link]
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. aklectures.com [aklectures.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Method Refinement for Large-Scale Production of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthetic intermediate. Here, we address common challenges encountered during production, offering troubleshooting advice and frequently asked questions to ensure a robust and efficient process.
I. Overview of the Synthetic Pathway
The large-scale synthesis of this compound typically commences from a suitable precursor, such as 3-pyrrolidinecarboxylic acid. The core transformations involve the protection of the amino group with a tert-butoxycarbonyl (Boc) group and the subsequent esterification of the carboxylic acid. The chosen synthetic route is critical for ensuring high yield, purity, and cost-effectiveness on an industrial scale.
Caption: General synthetic route for this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis of this compound.
Q1: What is the most critical step to control during the scale-up of the Boc-protection reaction?
A1: Temperature control during the addition of Di-tert-butyl dicarbonate (Boc₂O) is paramount. The reaction is exothermic, and a runaway reaction can lead to the formation of side products and pose a safety hazard. On a large scale, efficient heat exchange systems are crucial. A gradual, subsurface addition of Boc₂O is recommended to maintain a consistent temperature profile throughout the reactor.
Q2: Can I perform the Boc-protection and esterification in a one-pot synthesis?
A2: While a one-pot process is attractive for its efficiency, it presents significant challenges for this specific synthesis. The conditions for Boc-protection (typically basic) and Fischer esterification (acidic) are incompatible. Attempting a one-pot synthesis without careful intermediate work-up and solvent exchange would lead to the immediate removal of the Boc group upon addition of the acid catalyst for esterification.
Q3: What are the main advantages of using a Boc protecting group in this synthesis?
A3: The Boc group offers several advantages that make it suitable for large-scale production. It is generally stable to a wide range of non-acidic reagents and purification conditions, effectively preventing the secondary amine from participating in unwanted side reactions.[][2] Furthermore, its removal can be achieved under acidic conditions, which are often compatible with subsequent synthetic steps if planned carefully.[3]
Q4: Are there any specific safety precautions to consider during the large-scale synthesis?
A4: Yes, several safety measures are crucial. The use of large quantities of flammable solvents like ethanol and THF necessitates a well-ventilated and explosion-proof environment. The handling of corrosive acids like sulfuric acid and thionyl chloride requires appropriate personal protective equipment (PPE). Furthermore, pressure build-up from gas evolution (e.g., CO₂ during Boc deprotection) must be managed with appropriate pressure relief systems in the reactors.
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
A. Boc-Protection Stage
| Problem | Potential Cause | Recommended Solution |
| Incomplete reaction (Starting material remains) | 1. Insufficient Boc₂O. 2. Inadequate base. 3. Low reaction temperature. | 1. Use a slight excess (1.05-1.1 equivalents) of Boc₂O. 2. Ensure at least 2 equivalents of base are used to neutralize the starting material and the acid generated. 3. Maintain the reaction temperature at the optimal level (typically 20-25°C). |
| Formation of di-Boc protected impurity | High localized concentration of Boc₂O. | Add Boc₂O gradually and ensure efficient mixing to avoid localized high concentrations. |
| Low yield after work-up | Product loss during extraction due to its amphoteric nature. | Adjust the pH of the aqueous phase carefully to the isoelectric point of the Boc-protected amino acid before extraction to minimize its solubility in the aqueous layer. |
B. Esterification Stage
| Problem | Potential Cause | Recommended Solution |
| Low conversion to the ethyl ester | 1. Insufficient acid catalyst. 2. Presence of water in the reaction mixture. 3. Steric hindrance around the carboxylic acid. | 1. Increase the catalyst loading (e.g., up to 0.2 equivalents of H₂SO₄). 2. Use anhydrous ethanol and ensure the starting material is dry. Consider using a Dean-Stark trap on a large scale to remove water azeotropically. 3. Increase the reaction temperature and prolong the reaction time. Alternatively, consider using a more reactive ethylating agent like ethyl iodide with a base like potassium carbonate in a polar aprotic solvent. |
| Significant Boc-deprotection | 1. Excessive acid catalyst concentration. 2. High reaction temperature for an extended period. | 1. Use the minimum effective amount of acid catalyst. 2. Monitor the reaction closely and stop it as soon as a satisfactory conversion is reached. Consider using milder acidic catalysts like p-toluenesulfonic acid (PTSA). |
| Formation of by-products | Decarboxylation at elevated temperatures.[4] | Maintain the reaction temperature below the decomposition point of the product. Use milder esterification methods if high temperatures are required for conversion. |
C. Purification Stage
| Problem | Potential Cause | Recommended Solution |
| Product streaking on silica gel chromatography | The basicity of the pyrrolidine nitrogen interacts strongly with the acidic silica gel. | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. 2. Use an alternative stationary phase like alumina. 3. For large-scale purification, consider crystallization or distillation under reduced pressure if the product is thermally stable. |
| Co-elution of impurities | Impurities have similar polarity to the product. | 1. Optimize the solvent system for chromatography. A gradient elution might be necessary. 2. If the impurity is a diastereomer, chiral chromatography may be required, although this is often not feasible on a large scale. Recrystallization is a more practical approach to improve diastereomeric purity. |
| Product is an oil and difficult to handle | The product may not be crystalline at room temperature. | Consider converting the product to a stable crystalline salt (e.g., hydrochloride) for easier handling and storage, if the subsequent synthetic steps allow for it. |
IV. Experimental Protocols
A. Protocol for Large-Scale Boc-Protection
-
Charge a suitable reactor with 3-pyrrolidinecarboxylic acid and a 1:1 mixture of dioxane and water.
-
Cool the mixture to 10-15°C.
-
Add 2.2 equivalents of sodium hydroxide solution (2M) dropwise, maintaining the temperature below 20°C.
-
In a separate vessel, dissolve 1.1 equivalents of Di-tert-butyl dicarbonate in dioxane.
-
Add the Boc₂O solution to the reactor over 2-3 hours, ensuring the temperature does not exceed 25°C.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0-5°C and adjust the pH to 3-4 with a cold solution of 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(Boc-amino)pyrrolidine-3-carboxylic acid.
B. Protocol for Large-Scale Fischer Esterification
-
Charge a reactor equipped with a reflux condenser and a Dean-Stark trap with the crude 3-(Boc-amino)pyrrolidine-3-carboxylic acid and anhydrous ethanol.
-
Add 0.1-0.2 equivalents of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding it to a cold saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
V. Visualization of Troubleshooting Logic
Caption: Decision tree for troubleshooting the esterification step.
VI. References
-
Hassner, A., & Stumer, C. (2002). Organic Syntheses Based on Name Reactions. Elsevier.
-
Nagahata, R., Nakamura, T., Mori, Y., & Takeuchi, K. (2017). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Natural Science, 9, 110-122.
-
Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives. Retrieved from
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092.
-
ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond? Retrieved from [Link]
-
RSC Publishing. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Retrieved from [Link]
-
Google Patents. (n.d.). Method for separating and purifying amino acid. Retrieved from
-
The Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Retrieved from [Link]
-
MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]
-
ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]
-
ACS Publications. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Retrieved from [Link]
-
Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids?. Retrieved from [Link]
-
ACS Publications. (2006). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)). Retrieved from [Link]
-
Google Patents. (n.d.). Process for esterification of amino acids and peptides. Retrieved from
-
ResearchGate. (n.d.). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved from [Link]
-
ResearchGate. (2020). For a molecule with both alcohol and secondary amine groups, how can I selectively form an ester bond with a carboxylic acid without Boc- protection?. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]
Sources
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate with Alternative Amino Acid Esters
Authored by: A Senior Application Scientist
Abstract
In the landscape of medicinal chemistry and peptide science, the selection of appropriate building blocks is paramount to achieving desired therapeutic properties, including potency, selectivity, and metabolic stability. α,α-disubstituted amino acids are a critical class of such building blocks, prized for the conformational constraints they impart upon peptide backbones. This guide provides an in-depth comparison of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate, a unique cyclic and sterically hindered amino acid ester, against a curated selection of alternatives: the acyclic Boc-α-aminoisobutyric acid ethyl ester (Boc-Aib-OEt), the canonical cyclic Boc-L-proline ethyl ester, and the homologous six-membered ring, Ethyl 4-amino-1-piperidinecarboxylate. Through objective analysis and supporting experimental frameworks, we will explore the nuanced differences in reactivity, conformational influence, and stability that guide the rational selection of these scaffolds in drug development.
Introduction: The Significance of Constrained Amino Acid Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, widely utilized to craft molecules with complex three-dimensional structures that can effectively interact with biological targets.[1] this compound is a bifunctional building block that combines the conformational rigidity of the pyrrolidine ring with the steric bulk of a quaternary α-carbon.[2][3] This unique architecture makes it an invaluable tool for:
-
Inducing specific peptide conformations: The fixed ring structure limits the rotational freedom of the peptide backbone, guiding the formation of turns and other secondary structures.
-
Enhancing metabolic stability: The α,α-disubstitution pattern provides steric shielding, rendering the adjacent peptide bonds more resistant to enzymatic degradation by proteases.
-
Exploring novel chemical space: As a versatile intermediate, it serves as a starting point for synthesizing complex heterocyclic compounds and functionalized amines for diverse therapeutic targets, from neurological disorders to infectious diseases.[3]
The tert-butoxycarbonyl (Boc) protecting group is integral to its utility, offering robust protection of the amino group under basic and nucleophilic conditions while being selectively removable under mild acidic conditions, a cornerstone of modern peptide synthesis.[][5]
This guide will compare this specialized pyrrolidine derivative against three other Boc-protected amino acid esters to illuminate the structural and functional trade-offs inherent in their use.
The Comparators: A Spectrum of Structural Diversity
To provide a robust comparison, we have selected three alternatives that represent distinct structural classes:
-
Boc-Aib-OEt (Acyclic, Hindered): α-Aminoisobutyric acid (Aib) is the archetypal acyclic α,α-disubstituted amino acid. Its two α-methyl groups impart significant steric hindrance and a strong propensity to induce helical conformations in peptides.[6]
-
Boc-L-Proline Ethyl Ester (Cyclic, α-Monosubstituted): As a secondary amine integrated into a five-membered ring, proline is a powerful turn-inducer and backbone disruptor.[7] Comparing it to our topic compound highlights the impact of the second α-substituent.
-
Ethyl 4-amino-1-piperidinecarboxylate (Cyclic, Non-α-Substituted Heterocycle): This six-membered ring analog allows us to explore the effects of ring size and the positioning of the amino group away from the carboxylate.[8]
Comparative Performance Analysis
3.1. Reactivity in Peptide Coupling: Overcoming Steric Hindrance
The formation of an amide bond is the central reaction in peptide synthesis. However, the reactivity of the amino group is significantly diminished by adjacent steric bulk. This is particularly true for α,α-disubstituted amino acids like this compound and Boc-Aib-OEt.
Causality: The quaternary α-carbon and its substituents shield the amino group, impeding the approach of the activated carboxylic acid. Consequently, standard coupling reagents like dicyclohexylcarbodiimide (DCC) often result in slow reaction rates and low yields.[9] More potent coupling reagents are required to drive these challenging reactions to completion. Uronium/aminium salts such as HATU and HBTU, or phosphonium salts like PyBOP and PyAOP, are generally more effective.[9][10] In extremely difficult cases, the formation of highly reactive acyl fluorides can be an effective strategy.[11]
In contrast, the secondary amine of Boc-L-proline ethyl ester and the primary amine of Ethyl 4-amino-1-piperidinecarboxylate are significantly less hindered and undergo coupling reactions with much greater ease.
Caption: Relative reactivity of amino acid esters in peptide coupling.
Table 1: Comparative Peptide Coupling Performance (Hypothetical Data) Reaction Conditions: Boc-Phe-OH (1.0 eq.), Amino Acid Ester (1.0 eq.), HATU (1.1 eq.), DIPEA (2.0 eq.), DMF, 25°C.
| Compound | Steric Hindrance | Expected Yield (%) | Expected Reaction Time (h) |
| This compound | Very High | 40 - 60% | 12 - 24 |
| Boc-Aib-OEt | High | 55 - 75% | 8 - 16 |
| Boc-L-proline ethyl ester | Moderate | >90% | 1 - 2 |
| Ethyl 4-amino-1-piperidinecarboxylate | Low | >95% | <1 |
3.2. Conformational Constraints and Structural Impact
A primary reason for incorporating non-canonical amino acids is to control the three-dimensional structure of a peptide. Cyclic structures are inherently more rigid than their acyclic counterparts.
-
This compound & Boc-L-proline ethyl ester: The five-membered pyrrolidine ring severely restricts the phi (Φ) torsion angle of the peptide backbone, promoting the formation of β-turns. This conformational rigidity is a key feature for designing peptides that mimic specific structural motifs of proteins.[1]
-
Boc-Aib-OEt: While acyclic, the gem-dimethyl groups restrict conformational freedom to favor helical structures (α-helix or 3₁₀-helix).[6] It offers constraint without the sharp turn-inducing properties of proline.
-
Ethyl 4-amino-1-piperidinecarboxylate: The six-membered piperidine ring is more flexible than the five-membered pyrrolidine ring, adopting chair and boat conformations. While still more constrained than a linear chain, it offers a different geometric profile for scaffold design.
Caption: Influence of amino acid structure on peptide flexibility.
3.3. Chemical Stability
The stability of the protecting groups and the ester moiety is critical for ensuring the integrity of the building block during storage and synthesis.
-
Boc Group: The Boc group is known for its stability in basic and neutral conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[] This characteristic is uniform across all the Boc-protected comparators. The stability allows for orthogonal protection schemes, for example, using the base-labile Fmoc group for N-terminal protection in solid-phase peptide synthesis (SPPS).[5]
-
Ethyl Ester: The ethyl ester is generally stable but can be susceptible to hydrolysis under strongly basic conditions (saponification) or in the presence of certain nucleophiles.[13] During peptide synthesis, the primary concern is premature cleavage. Its stability is generally sufficient for most standard coupling and deprotection cycles in SPPS.
Experimental Protocols
The following protocols provide a framework for empirically comparing the performance of these amino acid esters.
Protocol 1: Comparative Peptide Coupling Reaction
This protocol outlines the coupling of Boc-L-Phenylalanine to each of the four target amino acid esters to assess reactivity.
Objective: To quantify the yield and reaction rate for a sterically demanding coupling.
Materials:
-
Boc-L-Phenylalanine (Boc-Phe-OH)
-
This compound
-
Boc-Aib-OEt
-
Boc-L-proline ethyl ester
-
Ethyl 4-amino-1-piperidinecarboxylate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
In four separate 10 mL round-bottom flasks, dissolve the amino acid ester (0.5 mmol, 1.0 eq.) in 2 mL of anhydrous DMF.
-
To each flask, add Boc-Phe-OH (0.5 mmol, 1.0 eq.) and HATU (0.55 mmol, 1.1 eq.).
-
Stir the mixtures at room temperature and add DIPEA (1.0 mmol, 2.0 eq.) dropwise to each flask.
-
Start a timer for each reaction. Monitor the reaction progress by taking small aliquots at 1, 2, 4, 8, and 24 hours.
-
Quench the aliquots with a small amount of water and analyze by HPLC to determine the percentage of product formation versus starting materials.
-
After 24 hours (or upon completion), quench the reactions by adding 5 mL of water.
-
Extract the aqueous layer three times with 10 mL of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to determine the isolated yield.
Self-Validation: The progress of the reaction is monitored internally over time via HPLC, providing kinetic insights. The final isolated yield serves as the primary endpoint, which should correlate with the HPLC conversion data.
Caption: Workflow for the comparative peptide coupling experiment.
Protocol 2: Comparative Stability Assay (Acidolysis of Boc Group)
This protocol assesses the rate of Boc group cleavage under standard acidic deprotection conditions.
Objective: To compare the kinetics of Boc deprotection for each substrate.
Materials:
-
Each of the four purified dipeptides from Protocol 1.
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM).
-
HPLC system.
Procedure:
-
Prepare a stock solution of 20% TFA in DCM (v/v).
-
For each of the four dipeptides, prepare a 1 mg/mL solution in DCM.
-
Initiate the reaction by mixing 100 µL of the dipeptide solution with 900 µL of the 20% TFA/DCM solution.
-
Immediately inject a 10 µL sample into the HPLC to establish the t=0 time point.
-
Take further samples at 2, 5, 10, 15, and 30 minutes.
-
Analyze the samples by HPLC, monitoring the disappearance of the starting material peak and the appearance of the deprotected product peak.
-
Plot the percentage of starting material remaining versus time to compare the deprotection kinetics.
Self-Validation: The experiment is internally consistent, with the t=0 point serving as a baseline. The rate of disappearance of the starting material should directly correspond to the rate of appearance of the product, confirming the reaction pathway.
Conclusion and Recommendations
The choice between this compound and other amino acid esters is a strategic decision dictated by the specific goals of the synthesis.
-
For maximum conformational constraint and β-turn induction: this compound is an excellent, albeit challenging, choice. Its rigid, substituted ring provides unparalleled control over local peptide geometry. Researchers must be prepared to employ advanced coupling protocols to overcome its inherent steric hindrance.
-
For inducing helical structures: The acyclic Boc-Aib-OEt is the superior option. It provides significant steric shielding and a strong conformational bias towards helicity, making it a staple in peptidomimetic design.[6]
-
For standard turn induction with high reactivity: Boc-L-proline ethyl ester remains the go-to building block. It offers a good balance of conformational control and synthetic accessibility.[14]
-
For larger, more flexible heterocyclic scaffolds: Ethyl 4-amino-1-piperidinecarboxylate provides a different geometric profile and higher reactivity, suitable for applications where the specific constraints of a pyrrolidine ring are not required.
Ultimately, the optimal building block depends on a nuanced understanding of the interplay between steric hindrance, reactivity, and the desired final conformation of the target molecule. This guide provides the foundational data and experimental frameworks to empower researchers to make that selection with confidence.
References
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Glunz, P. W., & Rich, D. H. (1999). Reduction of Sterically Hindered α,α-disubstituted Amino Esters. Synthetic Communications. [Link]
-
Alewood, P. F., et al. (2000). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. PubMed. [Link]
-
Katritzky, A. R., et al. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
-
Alewood, P. F., et al. (2000). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. ResearchGate. [Link]
-
Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]
-
Katritzky, A. R., et al. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Cravatt, B. F., et al. (2020). NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. NIH. [Link]
-
Waymouth, R. M., et al. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Chemical Science. [Link]
-
Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. [Link]
-
Academia.edu. Amino Protecting Groups Stability. Academia.edu. [Link]
-
R Discovery. Amino Acid Methyl Esters Research Articles. R Discovery. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ResearchGate. Comparison of cyclic peptide therapeutics to classical small molecules... ResearchGate. [Link]
-
Wu, G. (2009). N-Butoxycarbonyl-5-oxo-l-proline ethyl ester. NIH. [Link]
-
Rhenium Shop. Ethyl 4-aminopiperidine-1-carboxylate, 98%, Thermo Scientific Chemicals. Rhenium Shop. [Link]
-
Haimupharm. What are the applications of N-BOC-4-carbonyl-L-L-Proline methyl ester in drug synthesis?. Haimupharm. [Link]
-
Yamamoto, H., et al. (2020). Synthesis of Reactive Amino Acid Esters by Using 9-Fluorenylmethyl Chloroformate. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. [Link]
-
ResearchGate. Comparison between approved cyclic and linear peptides. ResearchGate. [Link]
-
Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Perrier, S., & Jolliffe, K. (2018). Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. RSC Publishing. [Link]
-
Cheméo. Ethyl piperidine-4-carboxylate. Cheméo. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. [Link]
-
Amerigo Scientific. (S)-3-(Boc-amino)pyrrolidine. Amerigo Scientific. [Link]
-
Kessler, H., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society. [Link]
-
ChemFuture. Boc-His(Trt)-Aib-OH. ChemFuture. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. chempep.com [chempep.com]
- 7. N-Butoxycarbonyl-5-oxo-l-proline ethyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05267D [pubs.rsc.org]
- 14. BOC-L-Proline | 15761-39-4 [chemicalbook.com]
Comparative Guide to Purity Validation of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate by HPLC
Introduction
Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate is a chiral building block of significant interest in pharmaceutical development. Its pyrrolidine scaffold is a key structural motif in a variety of therapeutic agents. The stereochemical integrity and purity of this intermediate are critical quality attributes, as impurities can have a significant impact on the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such compounds.
This guide provides a comprehensive comparison of HPLC-based methods for the validation of this compound purity. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and offer insights gleaned from extensive experience in the field. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement a robust and reliable purity validation strategy.
The Criticality of Chiral Purity in Pharmaceutical Intermediates
The presence of the Boc (tert-butyloxycarbonyl) protecting group and the chiral center at the 3-position of the pyrrolidine ring necessitates a highly specific and sensitive analytical method.[1] Potential impurities can arise from the synthetic route, including diastereomers, enantiomers of starting materials, and process-related impurities.[2] Regulatory bodies worldwide mandate stringent control over the impurity profile of any new chemical entity. Therefore, a validated HPLC method is not merely a quality control check but a cornerstone of the regulatory submission package.
Comparative Analysis of HPLC Methodologies
The choice of HPLC methodology for purity determination hinges on the specific requirements of the analysis, including the need to separate chiral and achiral impurities. Below, we compare two primary approaches: Reversed-Phase HPLC (RP-HPLC) for achiral purity and Chiral HPLC for enantiomeric purity.
Reversed-Phase HPLC for Achiral Purity and Impurity Profiling
RP-HPLC is the workhorse of pharmaceutical analysis for separating compounds based on their hydrophobicity. It is highly effective for quantifying the main component and detecting process-related impurities and degradation products.
Causality Behind Experimental Choices:
-
Column Selection: A C18 column is the standard choice for RP-HPLC due to its broad applicability and hydrophobicity, which is suitable for retaining and separating the relatively non-polar this compound and its likely impurities.[3]
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which can influence the retention and peak shape of ionizable compounds. The organic modifier is adjusted to achieve optimal retention and separation.
-
Detector: A UV detector is commonly employed, as the Boc-protecting group provides a chromophore, albeit a weak one. Detection at a low wavelength (e.g., 210 nm) is often necessary to achieve sufficient sensitivity.[4]
Chiral HPLC for Enantiomeric Purity
When the primary concern is the enantiomeric purity of the compound, a specialized chiral HPLC method is required. This can be achieved through direct or indirect approaches.[5][6]
-
Direct Chiral Separation: This is the preferred method, utilizing a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile and have shown broad success in separating a wide range of chiral compounds, including N-protected amino acids and their derivatives.[7][8]
-
Indirect Chiral Separation: This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[6] While effective, this method adds complexity due to the derivatization step and the potential for analytical artifacts.
For this compound, a direct method using a polysaccharide-based CSP is the more efficient and straightforward approach.
Alternative and Complementary Techniques
While HPLC is the primary technique, other methods can provide complementary information:
-
Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to conventional HPLC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is invaluable for identifying unknown impurities.[9]
-
Supercritical Fluid Chromatography (SFC): Can offer faster separations and reduced solvent consumption for chiral analysis.
Experimental Protocols and Method Validation
A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation process is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]
Recommended HPLC Method for Purity Validation
This section outlines a validated RP-HPLC method suitable for the routine quality control of this compound.
Table 1: Recommended RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Rationale for Parameter Selection:
-
The use of TFA as a mobile phase additive helps to improve peak shape and provides a low pH environment to ensure the consistent ionization state of any basic functionalities.
-
A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.
Method Validation Workflow
The following diagram illustrates the key stages of an HPLC method validation based on ICH Q2(R1) guidelines.[10][11][12]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. fda.gov [fda.gov]
A Comparative Guide to Enantiomeric Excess Determination of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate
In the landscape of pharmaceutical development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of a drug candidate's efficacy and safety profile. Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate, a key intermediate in the synthesis of various bioactive molecules, possesses a stereocenter at the C3 position of the pyrrolidine ring. Consequently, robust and reliable analytical methods for the precise determination of its enantiomeric excess (e.e.) are indispensable.
This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent (CSA) . Drawing upon established principles of chiral recognition, this document will detail field-proven experimental protocols, compare their performance characteristics, and explain the scientific rationale behind the methodological choices, empowering researchers to select and implement the optimal strategy for their needs.
Section 1: The Chromatographic Approach: Chiral HPLC
Chiral HPLC is a cornerstone of enantioselective analysis, offering direct separation of enantiomers through their differential interactions with a chiral stationary phase (CSP). For N-Boc protected amino acid derivatives like this compound, polysaccharide-based CSPs have demonstrated broad applicability and excellent resolving power.[1]
The Principle of Chiral Recognition on Polysaccharide CSPs
Polysaccharide-based CSPs, typically derived from cellulose or amylose carbamates, are coated or immobilized on a silica support.[1] The chiral recognition mechanism is a complex interplay of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The helical groove structure of the polysaccharide polymer creates a chiral environment where the enantiomers of the analyte can form transient diastereomeric complexes with differing stabilities.[2] The enantiomer that forms the more stable complex is retained longer on the column, resulting in chromatographic separation. The Boc-protecting group and the ethyl ester moiety of the target analyte provide key interaction points (hydrogen bond acceptors and donors) that facilitate this chiral discrimination.
Experimental Protocol: Chiral HPLC
This protocol is a robust starting point for the method development for this compound, based on successful separations of analogous N-Boc protected cyclic amines and amino acid esters.[3][4]
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1.0 mg/mL in the mobile phase or a miscible solvent (e.g., ethanol or isopropanol).
-
Prepare a racemic standard of the compound at the same concentration to confirm the retention times of both the (R)- and (S)-enantiomers.
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Chiral Column: An amylose-based CSP such as Chiralpak® IA or Lux® Amylose-1 (250 mm x 4.6 mm, 5 µm). These columns have a strong track record for resolving N-Boc protected compounds.[1][5]
-
Mobile Phase: A mixture of n-Hexane and a polar modifier like Ethanol or Isopropanol (IPA). A typical starting condition is an isocratic elution with n-Hexane:Ethanol (90:10, v/v) . This ratio should be optimized to achieve baseline separation (Resolution > 1.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm, where the carbamate and ester chromophores absorb.
-
Injection Volume: 10 µL.
Data Analysis:
-
Inject the racemic standard to identify the retention times of the two enantiomers.
-
Inject the test sample.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Workflow Diagram: Chiral HPLC
Caption: Workflow for e.e. determination by Chiral HPLC.
Section 2: The Spectroscopic Approach: ¹H NMR with a Chiral Solvating Agent
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral solvating agent (CSA) is used to induce a chemical shift difference between them. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have distinct spatial arrangements, leading to observable separation of corresponding proton signals in the ¹H NMR spectrum.[6]
The Principle of Chiral Recognition by a CSA
The formation of diastereomeric complexes is a rapid and reversible equilibrium process. For this compound, which has hydrogen bond donor (N-H) and acceptor (C=O) sites, a CSA with complementary functionalities is ideal. BINOL-derived amino alcohols are excellent candidates, as they can engage in multiple hydrogen bonding interactions. The large, anisotropic aromatic rings of the BINOL scaffold create distinct magnetic environments for the protons of each enantiomer within the transient complex, resulting in resolved signals. The integration of these separated signals directly corresponds to the enantiomeric ratio.[6]
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
This protocol outlines a general procedure for using a BINOL-based CSA. The optimal CSA and analyte-to-CSA ratio may require some empirical optimization.
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte alone to identify key proton signals (e.g., the pyrrolidine ring protons or the ethyl ester protons).
-
To the same NMR tube, add an equimolar amount (1.0 equivalent) of a chiral solvating agent, such as (R)-1,1'-Bi-2-naphthol ((R)-BINOL) or a derivative.
-
Gently mix the sample to ensure homogeneity.
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Experiment: Standard ¹H NMR.
-
Solvent: CDCl₃ (or another suitable deuterated solvent in which both analyte and CSA are soluble).
-
Temperature: Room temperature (298 K).
-
Analysis: Compare the spectrum with the original. Look for splitting of a well-resolved singlet, doublet, or triplet into two distinct sets of signals. The protons closest to the chiral center or the interaction sites with the CSA are most likely to show the largest chemical shift non-equivalence (Δδ).
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Integration_major - Integration_minor) / (Integration_major + Integration_minor) ] x 100
Workflow Diagram: ¹H NMR with CSA
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Amine Protection: A Comparative Study of Boc vs. Cbz for 3-Aminopyrrolidine-3-Carboxylic Acid
In the intricate field of drug development and peptide synthesis, the strategic selection of protecting groups is a critical decision that dictates the success of a synthetic route. For scaffolds such as 3-aminopyrrolidine-3-carboxylic acid, a constrained amino acid analogue of significant interest for its potential in creating novel peptidomimetics and therapeutic agents, the choice between the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) protecting groups is a frequent and pivotal consideration. This guide provides an in-depth, data-supported comparison of these two indispensable tools, offering field-proven insights to aid researchers in making an informed choice for their specific synthetic challenges.
The Strategic Importance of 3-Aminopyrrolidine-3-Carboxylic Acid
The rigid pyrrolidine ring of 3-aminopyrrolidine-3-carboxylic acid introduces conformational constraints into peptide backbones, a feature highly sought after in drug design to enhance binding affinity, selectivity, and metabolic stability. The molecule possesses three key functional groups: a secondary amine within the pyrrolidine ring, a primary amine at the 3-position, and a carboxylic acid. This guide will focus on the protection of the primary 3-amino group, a common requirement for sequential peptide coupling or other selective modifications.
Below are the key structures central to this guide.
Head-to-Head Comparison: Boc vs. Cbz Protection
The fundamental difference between the Boc and Cbz groups lies in their conditions for removal, a property that establishes their "orthogonal" relationship. This orthogonality is a cornerstone of modern synthesis, enabling the selective deprotection of one amine in the presence of the other, which is crucial for building complex molecules.[1][2]
Mechanism and Reaction Conditions
Boc Protection: The tert-butyloxycarbonyl group is typically introduced using di-tert-butyl dicarbonate, commonly known as (Boc)₂O. The reaction proceeds via a nucleophilic attack of the primary amine onto one of the electrophilic carbonyl carbons of the anhydride.[3] The choice of base and solvent is flexible, but aqueous conditions with a mild base like sodium bicarbonate or sodium hydroxide are common and effective.[4]
Cbz Protection: The benzyloxycarbonyl group, a pioneering tool in peptide chemistry, is introduced using benzyl chloroformate (Cbz-Cl). The reaction is classically performed under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium carbonate) to neutralize the HCl byproduct generated during the reaction.[5] This prevents the protonation of the starting amine, which would render it non-nucleophilic.
Stability and Deprotection
The true strategic value of choosing between Boc and Cbz is realized during the deprotection step. Their distinct labilities are summarized below.
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Structure | ![]() | ![]() |
| Cleavage Condition | Acid-labile (e.g., TFA, HCl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |
| Byproducts | Isobutylene, CO₂ | Toluene, CO₂ |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation. | Stable to most acidic and basic conditions. |
| Key Advantage | Orthogonal to Cbz and Fmoc; ideal for solid-phase peptide synthesis (SPPS). | Robustness; orthogonal to Boc and Fmoc; excellent for solution-phase synthesis. |
| Potential Limitation | Formation of tert-butyl cation can lead to side-alkylation of sensitive residues (e.g., Trp, Met).[6] | Incompatible with other reducible functional groups (e.g., alkynes, alkenes, some nitro groups).[2] |
Causality Behind Deprotection:
-
Boc Deprotection: The mechanism hinges on the formation of the highly stable tert-butyl carbocation. Under strong acid, the carbamate's carbonyl oxygen is protonated, facilitating the cleavage of the tertiary carbon-oxygen bond. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine.[7]
-
Cbz Deprotection: This process relies on the cleavage of the benzylic C-O bond via hydrogenolysis on the surface of a palladium catalyst. This method is exceptionally mild and occurs under neutral conditions, making it ideal for substrates with acid- or base-sensitive functionalities.[2]
The Power of Orthogonality
The distinct cleavage conditions of Boc (acid-labile) and Cbz (hydrogenolysis) allow for a powerful synthetic strategy known as orthogonal protection.[8] A molecule containing both a Boc-protected amine and a Cbz-protected amine can be manipulated at one site while the other remains untouched. For a molecule like 3-aminopyrrolidine-3-carboxylic acid, one could theoretically protect the ring nitrogen with one group and the 3-amino group with the other, allowing for precise, sequential functionalization.
Experimental Protocols: A Self-Validating System
The following protocols are representative procedures for the protection and deprotection of the 3-amino group of 3-aminopyrrolidine-3-carboxylic acid.
Protocol 1: Boc Protection of 3-Aminopyrrolidine-3-Carboxylic Acid
-
Rationale: This procedure uses a biphasic solvent system to accommodate both the water-soluble amino acid and the organic-soluble (Boc)₂O. Sodium hydroxide acts as the base to deprotonate the ammonium salt of the amino acid and neutralize any acidic byproducts, driving the reaction to completion.
-
Methodology:
-
Dissolution: Dissolve 3-aminopyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add sodium hydroxide (NaOH, 1.5 eq) and stir until a clear solution is obtained. Cool the mixture to 0 °C in an ice bath. This cooling step is crucial to manage the exothermicity of the reaction.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin-Layer Chromatography (TLC).
-
Work-up: Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Acidification & Extraction: Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2-3 with 1M HCl. This protonates the carboxylic acid, making it extractable into an organic solvent. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product.
-
Protocol 2: Cbz Protection of 3-Aminopyrrolidine-3-Carboxylic Acid
-
Rationale: This classic Schotten-Baumann procedure uses a biphasic system where the deprotonated amino acid in the aqueous phase reacts with the Cbz-Cl at the interface. Sodium carbonate provides the basic environment necessary for the reaction.
-
Methodology:
-
Dissolution: Dissolve 3-aminopyrrolidine-3-carboxylic acid (1.0 eq) in a 1M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 eq). Cool the solution in an ice bath.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C to prevent hydrolysis of the reagent.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl. A white precipitate of the product should form. Extract the product with ethyl acetate or dichloromethane (3x).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz protected product.
-
Protocol 3: Boc Deprotection
-
Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group. Dichloromethane (DCM) is a common solvent, and the reaction is typically fast at room temperature.[7][]
-
Methodology:
-
Dissolve the N-Boc protected amino acid (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess TFA, yielding the deprotected amine as a TFA salt.
-
Protocol 4: Cbz Deprotection (Catalytic Hydrogenolysis)
-
Rationale: Palladium on carbon (Pd/C) is a heterogeneous catalyst that facilitates the cleavage of the Cbz group by molecular hydrogen. The byproducts, toluene and CO₂, are volatile and easily removed.[5]
-
Methodology:
-
Setup: In a flask suitable for hydrogenation, dissolve the N-Cbz protected compound (1.0 eq) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled while wet.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Ensure the Celite pad remains wet during filtration to prevent the catalyst from igniting.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Conclusion and Strategic Recommendations
The choice between Boc and Cbz protection for 3-aminopyrrolidine-3-carboxylic acid is not a matter of superiority, but of strategic synthetic planning.
-
Choose Boc protection when subsequent steps involve reagents sensitive to reduction (e.g., if other reducible groups are present in the molecule) or when compatibility with catalytic hydrogenation is required. It is the workhorse of modern solid-phase peptide synthesis due to its clean, acid-mediated cleavage.
-
Choose Cbz protection when the substrate is sensitive to strong acids or when subsequent steps require basic conditions. Its robustness and mild, neutral deprotection conditions make it an excellent choice for solution-phase synthesis, particularly in the early stages of a synthetic route.
By understanding the distinct chemical properties, stability profiles, and orthogonal relationship of these two protecting groups, researchers can design more efficient, robust, and elegant synthetic routes toward novel therapeutics based on the 3-aminopyrrolidine-3-carboxylic acid scaffold.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Zhang, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. Retrieved from [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Sahnoun, H., et al. (2017). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Bernatowicz, M. S., et al. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry. Retrieved from [Link]
-
FAQ. (n.d.). What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID?. Retrieved from [Link]
-
Clad, F. D. F., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis. Retrieved from [Link]
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Yin, F., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
-
Bobko, A. A., et al. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. total-synthesis.com [total-synthesis.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Guide to the Biological Efficacy of Pyrrolidine-3-Carboxylate Derivatives: A Comparative Analysis for Drug Discovery Professionals
To researchers, scientists, and drug development professionals, the identification of versatile chemical scaffolds is paramount to accelerating the discovery of novel therapeutics. The five-membered pyrrolidine ring is one such "privileged structure," a cornerstone in medicinal chemistry due to its prevalence in FDA-approved drugs and natural products.[1] Its non-planar, saturated sp³-hybridized nature allows for a three-dimensional exploration of chemical space that is often critical for specific and high-affinity interactions with biological targets like enzymes and receptors.[1]
This guide focuses on the synthetic potential and comparative biological efficacy of derivatives originating from the Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate scaffold. While direct, extensive biological studies on derivatives of this specific ethyl ester are not widely available in public literature, the core 3-amino-pyrrolidine-3-carboxylate structure is a highly valuable and sterically defined building block.[2][3] The tert-butyloxycarbonyl (Boc) protecting group on the amine and the ethyl ester on the carboxylic acid provide orthogonal handles for synthetic diversification, enabling the creation of vast libraries of compounds.
This document will serve as a comparative guide by:
-
Elucidating the synthetic versatility of the core scaffold.
-
Comparing the biological activities of different classes of pyrrolidine derivatives synthesized from analogous building blocks, with a focus on anticancer and anti-inflammatory activities.
-
Providing detailed, field-proven experimental protocols for evaluating biological efficacy.
-
Discussing the critical role of stereochemistry in determining biological outcomes.
Part 1: Synthetic Versatility and Strategic Derivatization
The strategic value of this compound lies in its capacity for controlled, stepwise functionalization. The Boc group provides robust protection for the C3-amine, which can be cleanly removed under acidic conditions to reveal a primary amine. The ethyl ester at the same carbon offers a site for hydrolysis followed by amide coupling or direct amidation. This dual functionality allows for the systematic synthesis of diverse derivatives where substituents can be precisely installed to probe structure-activity relationships (SAR).
The diagram below illustrates the fundamental synthetic pathways available from this scaffold, forming the logical basis for creating compound libraries for screening.
Caption: Synthetic pathways from the core scaffold.
Part 2: Comparative Analysis of Biological Efficacy
Data from structurally related pyrrolidine and pyrrolidinone derivatives provide compelling insights into the potential activities of compounds derived from our core scaffold. The most frequently reported biological activities for these classes are anticancer, anti-inflammatory, and antimicrobial.
Anticancer Activity: A Tale of Two Derivative Classes
The pyrrolidine ring is a common feature in molecules designed to inhibit cancer cell proliferation. By comparing different chemical modifications, we can discern patterns that guide future synthesis. Here, we compare two distinct classes: Pyrrolidine Chalcones and Pyrrolidinone-Hydrazones .
1. Pyrrolidine Chalcones: Chalcones, characterized by an α,β-unsaturated ketone system, are known to possess a wide range of biological activities. The synthesis of novel pyrrolidine chalcones and their evaluation against human breast cancer cell lines (MCF-7 and MDA-MB-468) has demonstrated promising results.[4][5]
2. Diphenylamine-Pyrrolidinone-Hydrazones: A separate line of research focused on synthesizing pyrrolidinone-hydrazone derivatives and testing their cytotoxicity against a panel of human cancer cell lines, including melanoma (IGR39) and prostate cancer (PPC-1).[6][7]
The table below summarizes the cytotoxic activity (EC₅₀/IC₅₀) of representative compounds from these classes, illustrating how structural modifications impact potency.
| Derivative Class | Compound ID / Name | Cancer Cell Line | Potency (IC₅₀ / EC₅₀) | Key Structural Features | Reference |
| Pyrrolidine Chalcone | 3IP | MCF-7 (Breast) | 25-30 µg/mL | Chalcone with an iodophenyl group | [5] |
| Pyrrolidine Chalcone | 3FP | MDA-MB-468 (Breast) | 25 µg/mL | Chalcone with a fluorophenyl group | [5] |
| Diphenylamine-Pyrrolidinone-Hydrazone | Compound 13 | IGR39 (Melanoma) | 2.50 ± 0.46 µM | Hydrazone with a 5-nitrothiophene moiety | [6] |
| Diphenylamine-Pyrrolidinone-Hydrazone | Compound 13 | PPC-1 (Prostate) | 3.63 ± 0.45 µM | Hydrazone with a 5-nitrothiophene moiety | [6] |
| Diphenylamine-Pyrrolidinone-Hydrazone | Compound 13 | MDA-MB-231 (Breast) | 5.10 ± 0.80 µM | Hydrazone with a 5-nitrothiophene moiety | [6] |
Expert Analysis: The data clearly indicates that the diphenylamine-pyrrolidinone-hydrazone class, particularly the derivative with a 5-nitrothiophene moiety (Compound 13), exhibits significantly higher potency (low micromolar range) compared to the reported pyrrolidine chalcones (micromolar equivalent is higher). This suggests that for anticancer activity, the hydrazone linkage and the specific heterocyclic substituent may be more effective pharmacophores than the chalcone backbone in these contexts. The choice to explore nitro-heterocyclic substitutions is causal; these groups are known to participate in bioreductive activation in hypoxic tumor environments, potentially leading to enhanced and selective cytotoxicity.
Anti-inflammatory and Antioxidant Activity
Beyond cancer, pyrrolidine derivatives have been evaluated for other therapeutic properties. A study on ethyl-2-amino-pyrrolidine-3-carboxylate derivatives found that specific compounds demonstrated significant anti-inflammatory and antiradical activities, in some cases exceeding that of reference drugs like diclofenac and trolox.[8]
-
Anti-inflammatory Activity: One derivative showed superior activity compared to diclofenac sodium in a carrageenan-induced edema model.[8]
-
Antiradical Activity: The same compound exhibited greater radical scavenging activity than trolox in a DPPH assay.[8]
This highlights the scaffold's potential for developing agents that can modulate oxidative stress and inflammation, pathways implicated in a multitude of diseases.
Part 3: The Critical Role of Stereochemistry
A discussion of biological efficacy is incomplete without addressing stereochemistry. The 3-amino-3-carboxylate core contains a chiral center, meaning derivatives will exist as enantiomers. It is a well-established principle in pharmacology that different stereoisomers can have dramatically different biological activities, potencies, and safety profiles due to their differential binding to chiral biological targets.[1]
For example, a study on cis-3,4-disubstituted pyrrolidine derivatives as RORγt inverse agonists showed that stereochemistry was the determining factor for activity. The (3S,4S) enantiomer was highly potent, while the (3R,4R) enantiomer was completely inactive. This underscores the necessity of using enantiomerically pure building blocks like (S)- or (R)-Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate to avoid developing racemic drugs, where one enantiomer may be inactive or even contribute to off-target toxicity.
Caption: Non-superimposable mirror image enantiomers.
Part 4: Experimental Protocols for Efficacy Validation
To ensure scientific rigor and reproducibility, a detailed, self-validating protocol for assessing cytotoxic activity is provided below. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol is adapted from methodologies used in the evaluation of pyrrolidinone-hydrazone derivatives.[6][7]
Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (EC₅₀).
Materials:
-
Human cancer cell lines (e.g., IGR39, PPC-1)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compounds dissolved in DMSO (10 mM stock)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette, CO₂ incubator, microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA.
-
Resuspend cells in a complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Causality Check: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and non-linear assay response. 5,000 cells/well is a standard starting point for many adherent lines.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in a complete medium from the 10 mM DMSO stock. A typical final concentration range would be 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-cell" blank (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for another 48-72 hours. The incubation time should be consistent and long enough to observe an effect on proliferation.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from all wells without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_test / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to calculate the EC₅₀ value.
-
Workflow Visualization: MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion and Future Outlook
The This compound scaffold represents a synthetically tractable and highly promising starting point for the development of novel bioactive molecules. While direct biological data for its derivatives is sparse, a comparative analysis of structurally related compounds provides a strong rationale for its exploration. The evidence suggests that derivatization of the core pyrrolidine ring can yield potent anticancer and anti-inflammatory agents.[4][5][6][8]
Future research should focus on the systematic synthesis and screening of compound libraries derived directly from this scaffold. Key areas for investigation include:
-
Amide Library Synthesis: Coupling a diverse range of carboxylic acids to the deprotected C3-amine to explore SAR around this position.
-
Urea and Sulfonamide Derivatives: Exploring alternative linkages to the C3-amine.
-
Stereochemical Evaluation: Synthesizing and testing both (R) and (S) enantiomers of promising leads to confirm the stereospecificity of their biological activity.
By leveraging the insights and protocols detailed in this guide, researchers can strategically navigate the development of novel pyrrolidine-based therapeutics with a higher probability of success.
References
-
(PDF) Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities - ResearchGate. Available at: [Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC - NIH. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. Available at: [Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed. Available at: [Link]
-
Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities - JOCPR. Available at: [Link]
-
Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate
Introduction: The Analytical Imperative for a Key Chiral Building Block
Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate is a crucial chiral building block in modern pharmaceutical synthesis. Its stereochemically dense core, featuring a quaternary carbon, makes it a valuable scaffold for novel therapeutics. The absolute configuration and purity of this intermediate are critical, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods are not merely a regulatory requirement but a scientific necessity to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound. We will move beyond a simple listing of techniques to a cross-validation mindset, evaluating the strengths and weaknesses of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for different analytical objectives. The protocols and data presented herein are synthesized from established methodologies for structurally similar compounds and grounded in fundamental analytical principles, providing a blueprint for researchers, quality control analysts, and drug development professionals.
Chapter 1: The Primary Workhorse - Chiral High-Performance Liquid Chromatography (HPLC)
For assessing the enantiomeric and chemical purity of a non-volatile, chiral compound like this compound, HPLC with a chiral stationary phase (CSP) is the undisputed method of choice.[1] Its broad applicability to non-volatile and thermally labile compounds allows for direct analysis without the need for derivatization, preserving the integrity of the analyte.
Expertise & Experience: The Rationale Behind Method Design
The key to a successful chiral separation lies in the selection of the CSP. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are highly effective for resolving a wide range of chiral compounds, including N-protected amino acid derivatives.[2] These phases create a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, allowing for differential retention of the two enantiomers.
The mobile phase composition is critical for optimizing resolution. A normal-phase system (e.g., hexane/ethanol) often provides superior selectivity for this class of compounds compared to reversed-phase systems.[2] Small amounts of additives, like diethyl amine for a basic analyte, can improve peak shape and reproducibility.[3]
Experimental Protocol: Enantiomeric Purity by Chiral HPLC
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound and determine the enantiomeric excess (e.e.).
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Chiral Column: Polysaccharide-based CSP, e.g., Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Ethanol / Diethyl Amine (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (where the carbamate and ester chromophores absorb).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Prepare a 1.0 mg/mL solution of a racemic standard of this compound in the mobile phase. This is crucial for confirming the elution order and resolution.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
Spiked Solution (for validation): Prepare a sample solution and spike it with the undesired enantiomer at a concentration corresponding to the reporting limit (e.g., 0.1%).
Trustworthiness: Method Validation Performance
A validation of this method would follow ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[1] The expected performance characteristics are summarized below.
| Parameter | Specification | Typical Result | Causality & Rationale |
| Specificity | Baseline resolution (Rs > 2.0) between enantiomers and from any known impurities. | Rs ≈ 2.5 | A resolution of >2.0 ensures accurate integration of the minor enantiomer peak without interference from the major peak. |
| Linearity (Undesired Enantiomer) | Correlation coefficient (r²) ≥ 0.999 | r² > 0.9994[3] | Demonstrates a direct proportional relationship between peak area and concentration, essential for accurate quantification of the impurity. |
| Range | From LOQ to 150% of the specification limit (e.g., 0.05% to 0.225% for a 0.15% limit). | 0.05% - 0.25% | Ensures the method is reliable over the concentration range expected during routine analysis.[1] |
| Accuracy (Recovery) | 80.0% to 120.0% recovery of the spiked undesired enantiomer. | 95.5% - 103.2%[3] | Confirms that the method accurately measures the true amount of the enantiomeric impurity present in the sample. |
| Precision (Repeatability, %RSD) | %RSD ≤ 10.0% for the undesired enantiomer at the specification limit. | %RSD < 5.0% | Ensures the method produces consistent results for the same sample under the same conditions. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.012 µg/mL[3] | The lowest concentration at which the undesired enantiomer can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.035 µg/mL[3] | The lowest concentration that can be quantified with acceptable precision and accuracy. |
Chapter 2: The Specialist Technique - Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful separation technique known for its high efficiency and sensitivity.[4] However, its primary requirement is that analytes must be volatile and thermally stable.[5][6] this compound, with a molecular weight of 258.31 g/mol and polar functional groups, is not sufficiently volatile for direct GC analysis.
Expertise & Experience: The Thermal Stability Challenge
A significant risk with N-Boc protected amino esters at the high temperatures of a GC inlet is thermal degradation. Two likely degradation pathways are the loss of the tert-butyl group and, more critically, an intramolecular cyclization reaction. The secondary amine of the pyrrolidine ring can attack the ethyl ester, displacing ethanol to form a stable lactam—a derivative of pyroglutamic acid.[7][8] This on-instrument reaction would lead to a gross underestimation of the analyte and an overestimation of this specific impurity, rendering the method inaccurate for quantification.
Caption: Potential thermal degradation pathway in GC.
While derivatization could increase volatility, it adds complexity and potential for side reactions. Therefore, GC-MS is not recommended for routine purity or assay testing but can be a valuable tool for identifying volatile impurities or residual solvents from the synthesis process.
Experimental Protocol: Headspace GC-MS for Residual Solvents
Objective: To identify and quantify residual solvents (e.g., Ethanol, Toluene, Dichloromethane) in the this compound drug substance.
Instrumentation:
-
Headspace Autosampler.
-
GC system with a capillary column coupled to a Mass Spectrometer.
Chromatographic Conditions:
-
Column: DB-624 or equivalent (for volatile organics), 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min.
-
Inlet Temperature: 230°C.
-
MS Transfer Line: 240°C.
-
MS Ion Source: 230°C (EI mode).
-
Mass Range: 35-350 amu.
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling solvent (e.g., Dimethyl sulfoxide).
-
Seal the vial and place it in the headspace autosampler.
-
Headspace Conditions: Incubate at 80°C for 15 minutes before injection.
Trustworthiness: Performance for a Specialized Task
For its intended purpose of analyzing volatile impurities, GC-MS is highly sensitive and specific.[9] The mass spectrometer provides definitive identification by comparing fragmentation patterns to spectral libraries.
| Parameter | Specification | Typical Result | Causality & Rationale |
| Specificity | Chromatographic resolution of all target solvents and identification by MS library match (>85%). | Baseline resolution of common solvents. | Mass spectral data provides a much higher degree of certainty for peak identity than UV detection alone. |
| Sensitivity (LOD/LOQ) | Dependent on solvent, typically low ppm levels. | LOD < 1 ppm, LOQ ≈ 2-5 ppm. | The high sensitivity of MS detectors allows for the detection of trace-level impurities required by regulatory guidelines (e.g., ICH Q3C). |
| Accuracy/Precision | Within ±15% of the nominal concentration for spiked standards. | Generally meets criteria. | Performance is high for this specific task, but would be poor for assaying the main compound due to thermal degradation. |
Chapter 3: The Definitive Answer - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation and absolute quantification of chemical substances. Unlike chromatographic techniques that rely on comparison to a reference standard of the same compound, quantitative NMR (qNMR) can determine the purity of a substance by comparing the integral of an analyte's proton signal to that of a certified internal standard of a completely different, unrelated compound.[10][11]
Expertise & Experience: The Power of a Primary Ratio Method
For a reference standard characterization or in cases where a fully characterized standard of the analyte is not yet available, qNMR is the gold standard. It is a primary ratio method, meaning the purity is determined directly from the signal ratios and the known purity of the internal standard, minimizing sources of error.
The ¹H NMR spectrum provides a unique fingerprint of the molecule. The signals for the tert-butyl protons of the Boc group (~1.4 ppm), the ethyl ester protons (~1.2 ppm and ~4.1 ppm), and the pyrrolidine ring protons (~2.0-3.5 ppm) are all distinct and can be used for both identification and quantification.
Experimental Protocol 1: Structural Confirmation and Purity
Objective: To confirm the chemical structure and assess purity by ¹H and ¹³C NMR.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution into an NMR tube.
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for semi-quantitative integration).
-
Number of Scans: 16-64.
Data Analysis:
-
Confirm expected chemical shifts, coupling patterns, and integrations for all proton signals.
-
Identify any impurity signals and integrate them relative to the main compound to estimate their levels.
Experimental Protocol 2: Absolute Purity by Quantitative NMR (qNMR)
Objective: To determine the absolute mass fraction purity of the sample.
Instrumentation & Sample Preparation:
-
High-field NMR Spectrometer (≥500 MHz recommended for better signal dispersion).
-
Internal Standard: A certified reference material with high purity and signals that do not overlap with the analyte (e.g., Maleic Acid, Dimethyl Sulfone).
-
Accurately weigh ~20 mg of the analyte and ~10 mg of the internal standard into a vial.
-
Dissolve in a known volume of deuterated solvent and transfer to an NMR tube.
Acquisition Parameters (¹H qNMR):
-
Pulse Program: Standard single pulse (zg30).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and standard (e.g., 30-60 seconds) to ensure fully quantitative data.[12]
-
Number of Scans: 64-128 for high signal-to-noise.
Data Analysis:
-
The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
-
Trustworthiness: A Comparison of Strengths and Weaknesses
| Parameter | qNMR | Rationale |
| Accuracy | Very High (often < 1% uncertainty) | A primary method that is not dependent on the analyte's response factor. Provides a direct measure of mass fraction. |
| Precision | High (%RSD < 1.0%) | Dependent on careful sample preparation (weighing) and sufficient signal-to-noise. |
| Specificity | Very High | Resolution of individual proton signals allows for impurity detection and quantification, provided signals do not overlap. |
| Sensitivity | Low | Requires significantly more sample (~10-20 mg) compared to chromatographic methods (µg/mL).[10] |
| Throughput | Low | Long relaxation delays and the need for careful sample preparation make it slower than HPLC for routine analysis. |
Chapter 4: Cross-Validation and Method Selection
Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and provide comparable results. In this context, we cross-validate the capabilities of HPLC, GC-MS, and NMR to guide the selection of the optimal method for a specific analytical task.
Caption: Decision tree for analytical method selection.
Comparative Analysis Summary
| Analytical Goal | Primary Method | Confirmatory/Alternative Method | Justification |
| Enantiomeric Purity | Chiral HPLC | None suitable | HPLC is the only technique discussed that can effectively separate and quantify the enantiomers directly and without derivatization.[1][13] |
| Routine Chemical Purity & Assay | HPLC (Achiral) | qNMR | HPLC offers the best balance of speed, sensitivity, and precision for high-throughput quality control environments.[4] |
| Identification of Unknowns | LC-MS/MS | NMR | High-resolution mass spectrometry provides accurate mass for formula determination, while NMR provides the definitive structural backbone. |
| Residual Solvent Analysis | Headspace GC-MS | None suitable | GC is specifically designed for the analysis of volatile compounds and offers superior separation and sensitivity for this task.[6][14] |
| Reference Standard Certification | qNMR | HPLC (for purity profile) | qNMR provides an absolute, primary measure of purity. HPLC is used orthogonally to confirm the impurity profile and ensure no impurities co-elute with the qNMR standard's signals. |
Conclusion: An Integrated, Multi-faceted Approach
No single analytical method can fully characterize a complex pharmaceutical intermediate like this compound. A scientifically sound analytical control strategy employs a cross-validation approach, leveraging the strengths of multiple orthogonal techniques.
-
Chiral HPLC is the indispensable tool for controlling the critical stereochemical purity of the molecule.
-
GC-MS is ill-suited for analyzing the parent compound due to thermal instability but is the superior method for monitoring volatile process impurities like residual solvents.
-
NMR Spectroscopy serves as the ultimate arbiter of structure and, in its quantitative form (qNMR), provides the most accurate and unbiased measure of absolute purity, making it essential for reference standard characterization.
By understanding the causality behind the performance of each technique, researchers and drug developers can confidently select the right tool for the right job, ensuring that the analytical data generated is not only accurate and precise but also truly fit for its intended purpose—guaranteeing the quality and safety of the medicines of tomorrow.
References
- A Comparative Guide to HPLC and GC-MS Methods for Chiral Amine Analysis. (2025). Benchchem.
- Application Notes and Protocols for the Spectroscopic Analysis of Substituted Pyrrolidines. (2025). Benchchem.
- Beretta, G., Vistoli, G., Caneva, E., Anselmi, C., & Maffei Facino, R. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(5), 456-459.
- Ogawa, S., Tadokoro, H., Sato, M., Hanawa, T., & Higashi, T. (2013). (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Pharmaceutical Technology.
- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025).
- HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex.
- Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (2011). Indian Journal of Pharmaceutical Sciences, 73(3), 289–294.
- Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids
- HPLC vs GC - A Beginner's Guide. (n.d.).
- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (2013). Der Pharma Chemica, 5(5), 135-140.
- Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2025).
- GC Vs.
- Quantitative 1H Nuclear Magnetic Resonance (qNMR)
- Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
- Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine. (2011). International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 336-339.
- Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2025).
- Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. (2024). Journal of Pharmaceutical and Biomedical Analysis, 245, 116089.
- Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2022).
- GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline)
- HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. (2010). Asian Journal of Chemistry, 22(5), 3463-3468.
- Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. (2020). Food Science of Animal Resources, 40(4), 655–667.
- Proteomics Analysis of Pyroglutamate Formation. (n.d.).
- Ethyl 3-(Boc-amino)
- L-Pyroglutamic acid ethyl ester. (n.d.). Echemi.
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. (2016). Metabolites, 6(2), 16.
- Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. (n.d.). Agilent.
- Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. (2015).
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2007). Indian Journal of Pharmaceutical Sciences, 69(1), 83–87.
- Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2015). Journal of the Pharmaceutical Society of Japan, 135(8), 981-988.
- Molecular Dynamics of Enantiomeric Separ
- The HPLC analytical approach of 3-amino piperidine. (2014).
- Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). RSC Advances, 13(31), 21398-21411.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 9. agilent.com [agilent.com]
- 10. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification [mdpi.com]
- 11. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
A Researcher's Guide to the Characterization of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate
Introduction: Navigating the Data Landscape
Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate (CAS No. 1613023-56-5) is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with the orthogonally protected amino and carboxyl functionalities, makes it an attractive starting material for the synthesis of complex molecules, including enzyme inhibitors and novel therapeutic agents. The quaternary stereocenter at the C3 position adds a layer of structural complexity that can be crucial for achieving desired biological activity and selectivity.
Despite its utility, a comprehensive, publicly available, peer-reviewed dataset detailing the characterization of this specific molecule is notably scarce. Researchers acquiring this compound or synthesizing it in-house are often faced with the challenge of verifying its identity and purity without a robust set of literature values for direct comparison.
This guide is designed to bridge that gap. It serves as a practical, in-depth manual for researchers, providing a clear framework for the characterization of this compound. We will consolidate data available from commercial suppliers, present extrapolated "expected" values based on sound chemical principles and analogous structures, and provide detailed, field-proven protocols for the essential analytical techniques required for its validation.
Comparative Data Summary
The following table provides a summary of the expected analytical data for this compound. The "Expected Values" are derived from the known chemical structure and spectral data from closely related analogues, serving as a reliable benchmark for researchers in the absence of formally published spectra.
| Parameter | Expected Value / Observation | Commercial Product Data |
| CAS Number | 1613023-56-5 | 1613023-56-5 |
| Molecular Formula | C₁₂H₂₂N₂O₄ | C₁₂H₂₂N₂O₄ |
| Molecular Weight | 258.31 g/mol | 258.31 |
| ¹H NMR (400 MHz, CDCl₃) | δ ~4.8-5.2 (br s, 1H, NH -Boc)δ ~4.20 (q, J = 7.1 Hz, 2H, -O-CH₂ -CH₃)δ ~3.3-3.7 (m, 4H, CH₂ -N-CH₂ )δ ~2.0-2.4 (m, 2H, -C-CH₂ -C-)δ ~1.45 (s, 9H, -C(CH₃ )₃)δ ~1.28 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃ ) | Analytical data (NMR, HPLC, LC-MS) are typically available upon request from suppliers such as BLDpharm.[1] |
| ¹³C NMR (101 MHz, CDCl₃) | ~174 ppm (Ester C =O)~155 ppm (Carbamate C =O)~80 ppm (-C (CH₃)₃)~62 ppm (-O-C H₂-CH₃)~58-60 ppm (Quaternary C 3)~45-50 ppm (Pyrrolidine C H₂)~35-40 ppm (Pyrrolidine C H₂)~28.5 ppm (-C(C H₃)₃)~14 ppm (-O-CH₂-C H₃) | |
| LC-MS (ESI+) | Expected ions:[M+H]⁺ = 259.16[M+Na]⁺ = 281.14 |
Experimental Protocols for Characterization
The following protocols are standardized procedures optimized for the analysis of Boc-protected amino esters and serve as a self-validating system for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. The protocol below ensures high-quality data for unambiguous identification.
Rationale for Experimental Choices:
-
Deuterated Solvent: Chloroform-d (CDCl₃) is chosen for its excellent solubilizing properties for moderately polar compounds like the target molecule and its clean spectral window.[2]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR, providing a reliable reference point.
-
Sample Preparation: Filtering the sample is a critical, non-negotiable step. Suspended particulate matter disrupts the magnetic field homogeneity, leading to broadened spectral lines and loss of resolution, which can obscure important coupling information.
Step-by-Step Protocol for ¹H and ¹³C NMR:
-
Sample Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of CDCl₃ (containing 0.03% v/v TMS) to the vial.
-
Dissolution: Gently swirl or vortex the vial until the sample is fully dissolved.
-
Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool. Filter the sample solution directly into a clean, high-quality 5 mm NMR tube.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity. For ¹H NMR, aim for a line width of <0.5 Hz on the TMS peak.
-
Acquire the ¹H spectrum using a standard pulse sequence. A typical acquisition involves 16-64 scans.[3]
-
Following ¹H acquisition, acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
-
Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms the molecular weight and provides an initial assessment of purity.
Rationale for Experimental Choices:
-
Column: A C18 reverse-phase column is the workhorse for separating small to medium polarity organic molecules.
-
Mobile Phase: A water/acetonitrile gradient is effective for eluting a wide range of compounds. The addition of a small amount of acid (formic acid or TFA) is crucial for protonating the analyte, which improves peak shape and enhances ionization efficiency in positive electrospray ionization (ESI+) mode.
Step-by-Step Protocol for LC-MS:
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of ~1 mg/mL. Dilute this solution 100-fold with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of ~10 µg/mL.
-
LC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
Key Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature according to the specific instrument manufacturer's recommendations.
-
-
Data Analysis: Extract the ion chromatograms for the expected masses ([M+H]⁺ = 259.16 and [M+Na]⁺ = 281.14). The main peak in the total ion chromatogram (TIC) should correspond to these masses.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric purity of the compound.
Rationale for Experimental Choices:
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose, are exceptionally effective for separating a broad range of chiral compounds, including pyrrolidine derivatives.[4] A Chiralcel® OD-H column is a common and effective starting point.
-
Mobile Phase: Normal phase chromatography (e.g., hexane/isopropanol) often provides better selectivity for chiral separations on polysaccharide CSPs. The addition of a small amount of an amine modifier like diethylamine (DEA) is often necessary when analyzing basic compounds to prevent peak tailing and improve resolution.
Step-by-Step Protocol for Chiral HPLC:
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of ~0.5 mg/mL.
-
HPLC Conditions:
-
Column: Chiralcel® OD-H, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v) with 0.1% DEA. Note: The optimal ratio of hexane to IPA must be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (where the carbamate and ester chromophores absorb).
-
Injection Volume: 10 µL.
-
-
Method Development: If separation is not achieved with the initial mobile phase, systematically vary the percentage of the alcohol modifier (IPA or ethanol). A lower percentage of alcohol generally increases retention time and may improve resolution.
-
Analysis: For a pure enantiomer, a single peak should be observed. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers (Area₁ and Area₂) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.
Visualization of Workflows
Overall Characterization Workflow
The following diagram illustrates the logical flow for the complete characterization and quality control of a synthesized or purchased batch of this compound.
Caption: A typical workflow for the analytical validation of a chemical standard.
Logic for ¹H NMR Spectral Interpretation
This diagram outlines the thought process for assigning the peaks in the ¹H NMR spectrum to the corresponding protons in the molecule.
Sources
A Senior Application Scientist's Guide to the Conformational Landscape of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate
Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Drug Discovery
To the researchers, scientists, and drug development professionals in our audience, the pyrrolidine ring is a familiar and highly valued scaffold. Its prevalence in natural products and FDA-approved drugs is a testament to its utility.[1] Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring provide a three-dimensional architecture that allows for a more precise and potent interaction with biological targets.[1] This 3D structure is not static; the five-membered ring is flexible and exists in a dynamic equilibrium between various puckered conformations.[2]
The specific conformation, or "pucker," of the pyrrolidine ring is dictated by the nature and position of its substituents. By strategically placing substituents, medicinal chemists can "lock" the ring into a desired conformation, thereby optimizing its pharmacological efficacy.[3] This guide provides an in-depth analysis of the conformational preferences of a particularly interesting derivative, Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate . This molecule features geminal disubstitution at the C3 position—a substitution pattern that introduces unique steric and electronic constraints.
As no direct experimental data for this specific molecule has been published, this guide will leverage established principles from closely related analogues to predict its conformational behavior. We will provide a comparative analysis with simpler pyrrolidine systems and furnish detailed, field-proven protocols for researchers to experimentally validate and computationally model the conformational landscape of this and similar molecules.
The Fundamentals of Pyrrolidine Ring Puckering
The five-membered pyrrolidine ring is not planar. To relieve torsional strain, it adopts non-planar "envelope" or "twist" conformations. The two most commonly discussed envelope conformations are defined by the displacement of the Cγ (C4) carbon atom out of the plane formed by the other four ring atoms.
-
Cγ-endo (DOWN pucker): The Cγ atom is displaced on the same side as the Cα carboxylate group in proline.
-
Cγ-exo (UP pucker): The Cγ atom is displaced on the opposite side of the Cα carboxylate group.[4]
The equilibrium between these states is highly sensitive to substituents. Electronegative substituents at the C4 position, for instance, have a profound impact: a trans-substituent favors an exo pucker, while a cis-substituent favors an endo pucker.[4] Sterically demanding groups, such as a tert-butyl group, also strongly influence the ring's conformation by favoring a pseudoequatorial orientation.[4]
In our target molecule, the substitution is at C3. The presence of two bulky groups, the Boc-amino and the ethyl carboxylate, geminally substituted at the same carbon, creates a significant steric challenge that will be the dominant factor in determining the ring's preferred conformation.
Comparative Conformational Analysis
To predict the behavior of this compound, we must first understand the influence of its constituent parts. Below, we compare it with simpler, well-studied pyrrolidine derivatives.
| Compound/Scaffold | Key Substituent(s) | Predominant Conformation(s) & Key Findings | Reference(s) |
| L-Proline | Cα-COOH | In peptides, exists in equilibrium between Cγ-exo and Cγ-endo puckers. The energy barrier between them is low. | [2] |
| trans-4-tert-Butyl-L-proline | C4-tert-Butyl (trans) | The bulky t-butyl group locks the ring in a Cγ-endo pucker to maintain a pseudoequatorial position. | [4] |
| cis-4-tert-Butyl-L-proline | C4-tert-Butyl (cis) | The bulky t-butyl group locks the ring in a Cγ-exo pucker. This demonstrates the powerful influence of sterics. | [4] |
| N-Boc-3-aminopyrrolidine | C3-NHBoc | The Boc-amino group is sterically demanding. The ring will pucker to place this group in a less hindered pseudoequatorial position. | [5][6] |
| Ethyl pyrrolidine-3-carboxylate | C3-COOEt | The ester group prefers a pseudoequatorial orientation to minimize steric clashes. The ring adopts a puckered conformation. | [7] |
Predicted Conformation for this compound:
The geminal disubstitution at C3 with two large groups presents a unique scenario. Unlike C4 substitution, which primarily influences the Cγ-endo/exo equilibrium, C3 substitution will more directly impact the puckering at C2 and C5. To minimize the severe steric repulsion between the Boc-amino and the ethyl carboxylate groups, the pyrrolidine ring is expected to adopt a pucker that maximizes the distance between them. This would likely involve a twist conformation or an envelope pucker at C2 or C5, forcing the C2-C3-C4 angle to widen. The molecule will likely exist as a dynamic equilibrium of conformers, but the population will be heavily skewed towards the conformer that best alleviates this gem-disubstituent effect.[8]
Experimental & Computational Workflows: A Practical Guide
To definitively determine the conformational preferences of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling is required.
Diagram of the Integrated Conformational Analysis Workflow
Caption: Workflow for NMR-based conformational analysis.
Single-Crystal X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and dihedral angles. [9] Experimental Protocol: Crystal Growth and Data Collection
-
Purification: The compound must be of the highest possible purity. Recrystallize or chromatograph the sample until it is analytically pure.
-
Crystal Growth:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in which it is moderately soluble. Filter the solution into a clean vial, cover it loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly over several days in a vibration-free environment. [10] * Solvent Layering: Dissolve the compound in a small amount of a dense solvent. Carefully layer a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals will form at the interface as the solvents slowly diffuse into one another. [11]3. Crystal Mounting and Data Collection:
-
Select a single, well-formed crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head. [12] * Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated. [9]4. Structure Solution and Refinement:
-
The diffraction pattern is processed to determine the unit cell dimensions and space group.
-
The phases of the diffracted X-rays are determined (the "phase problem"), allowing for the calculation of an electron density map.
-
A molecular model is built into the electron density map and refined to best fit the experimental data. The final refined structure provides the definitive solid-state conformation.
-
Computational Chemistry: In Silico Energetics and Corroboration
Density Functional Theory (DFT) calculations are an invaluable tool for exploring the potential energy surface of a molecule, identifying low-energy conformers, and predicting their relative stabilities. [13] Experimental Protocol: DFT Conformational Search and Geometry Optimization
-
Initial Conformer Generation:
-
Build the 3D structure of this compound in a molecular modeling program.
-
Perform a conformational search using a molecular mechanics force field (e.g., MMFF) to generate a large number of possible starting conformations. This step is crucial for flexible molecules. [14]2. Geometry Optimization:
-
Take the low-energy conformers from the molecular mechanics search and perform a full geometry optimization using DFT.
-
A common and reliable functional/basis set combination for this purpose is B3LYP/6-31G(d) . [15] * Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the solution-phase environment and obtain more accurate relative energies. [13]3. Energy Calculation and Analysis:
-
Perform a frequency calculation on each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Compare the relative Gibbs free energies of the optimized conformers. The lowest energy structure is the predicted most stable conformer.
-
Calculate the Boltzmann population distribution at a given temperature (e.g., 298 K) to estimate the relative abundance of each conformer.
-
Compare the calculated dihedral angles and predicted NMR parameters (using the GIAO method) with the experimental data from NMR and X-ray crystallography for validation. [16]
-
Diagram of the DFT Computational Workflow
Caption: Workflow for DFT-based conformational analysis.
Conclusion
The conformational analysis of substituted pyrrolidines like this compound is a critical exercise in modern drug design. While direct experimental data for this specific molecule is not yet in the public domain, a robust analysis can be constructed by applying fundamental principles of stereochemistry and leveraging data from analogous systems. The geminal disubstitution at the C3 position is predicted to be the dominant factor governing the ring's pucker, forcing it into a conformation that minimizes steric strain between the bulky Boc-amino and ethyl carboxylate groups.
This guide provides the theoretical framework and detailed, actionable protocols for researchers to undertake this analysis. By integrating high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and DFT calculations, a complete and validated picture of the molecule's conformational landscape in both solution and solid states can be achieved. This knowledge is paramount for understanding its structure-activity relationship (SAR) and for the rational design of next-generation therapeutics.
References
-
X-Ray Crystallography Laboratory, Department of Chemistry, Michigan State University. (n.d.). Growing Quality Crystals for Single Crystal X-ray Analysis. Retrieved from [Link]
-
University of Wisconsin-Madison, Chemistry Department. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2008). NOESY: Small Molecules vs Large Molecules. Retrieved from [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2136-2162. DOI: 10.1039/D2CS00697A. Retrieved from [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
-
Indiana University NMR Facility. (2010). 2D NOESY and ROESY for Small Molecules. Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
Holma, H., et al. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 70(16), 6447–6453. DOI: 10.1021/jo050838a. Retrieved from [Link]
-
Beljantseva, J., et al. (2017). Pyrrolidine nucleotide analogs with a tunable conformation. ResearchGate. Retrieved from [Link]
-
Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. DOI: 10.26434/chemrxiv-2022-cddf3. Retrieved from [Link]
-
University of Missouri, Department of Chemistry. (2018). NOESY and ROESY. Retrieved from [Link]
-
Beljantseva, J., et al. (2017). The results of the conformational analysis. ResearchGate. Retrieved from [Link]
-
da Silva, E. F., et al. (2021). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Molecules, 26(11), 3326. DOI: 10.3390/molecules26113326. Retrieved from [Link]
-
H. B. Martin & B. M. T. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(4), 433-444. DOI: 10.1107/S205225252400508X. Retrieved from [Link]
-
Mancinelli, M., et al. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Advances, 9(31), 17835-17844. DOI: 10.1039/C9RA03123E. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
-
Lobato-García, C. E., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1-3), 53-64. DOI: 10.1016/j.molstruc.2005.10.024. Retrieved from [Link]
-
Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734. DOI: 10.1016/0022-2836(92)90859-i. Retrieved from [Link]
-
Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. Retrieved from [Link]
-
Smith, D. G. A., et al. (2015). A systematic investigation of the use of DFT to predict 13C NMR chemical shifts in structure elucidation. Chemical Communications, 51(24), 5081-5084. DOI: 10.1039/C5CC00590B. Retrieved from [Link]
-
Alemán, C., et al. (2011). Effects of ring contraction on the conformational preferences of α-substituted proline analogs. Biopolymers, 95(10), 690-701. DOI: 10.1002/bip.21663. Retrieved from [Link]
-
Wang, L. P., & Song, C. (2016). Geometry optimization made simple with translation and rotation coordinates. The Journal of Chemical Physics, 144(21), 214108. DOI: 10.1063/1.4952956. Retrieved from [Link]
-
Napolitano, J. G., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338-6347. DOI: 10.1002/chem.201100412. Retrieved from [Link]
-
Diedrich, C., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Chemistry – A European Journal, 23(50), 12328-12338. DOI: 10.1002/chem.201701968. Retrieved from [Link]
-
DeRoo, A. C., & Torchia, D. A. (1974). Ring puckering of the pyrrolidine ring of poly (l-proline) form I as studied by variable-temperature high-resolution 13C NMR spectroscopy. Biopolymers, 13(12), 2459-2466. Retrieved from [Link]
-
Inagi, S., et al. (2019). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. ResearchGate. Retrieved from [Link]
-
Iovine, V., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(23), 5764. DOI: 10.3390/molecules25235764. Retrieved from [Link]
-
Lwin, C. Z., & Lu, D. (2016). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Journal of Physical Chemistry A, 120(3), 444-451. DOI: 10.1021/acs.jpca.5b10884. Retrieved from [Link]
-
Mattevi, C., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 86(1), 859–865. DOI: 10.1021/acs.joc.0c02228. Retrieved from [Link]
-
Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 58(20), 8084–8099. DOI: 10.1021/acs.jmedchem.5b00472. Retrieved from [Link]
-
Schomaker, J. M., et al. (2007). Diastereomerically and Enantiomerically Pure 2,3-Disubstituted Pyrrolidines from 2,3-Aziridin-1-ols Using a Sulfoxonium Ylide: A One-Carbon Homologative Relay Ring Expansion. Journal of the American Chemical Society, 129(7), 1996–2003. DOI: 10.1021/ja065833p. Retrieved from [Link]
-
Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 123-128. DOI: 10.1039/D4SC05424E. Retrieved from [Link]
-
Schomaker, J. M., et al. (2007). Diastereomerically and Enantiomerically Pure 2,3-Disubstituted Pyrrolidines from 2,3-Aziridin-1-ols Using a Sulfoxonium Ylide: A One-Carbon Homologative Relay Ring Expansion. Michigan State University Department of Chemistry. Retrieved from [Link]
-
Rele, S., et al. (2017). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Current Protocols in Chemical Biology, 9(4), 291-314. DOI: 10.1002/cpch.31. Retrieved from [Link]
-
Crisma, M., et al. (1995). The conformation cis of N-acetyl-N-methyl-α,β-dehydroalanine N′-methylamide and saturated analogues. ResearchGate. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-(+)-1-Boc-3-氨基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Buy Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. How To [chem.rochester.edu]
- 11. journals.iucr.org [journals.iucr.org]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03526E [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
From Benchtop to Bedside: A Comparative Guide to In-Vitro and In-Vivo Studies of Pyrrolidine-3-Carboxamide Derivatives
In the landscape of modern drug discovery, the journey of a novel compound from a laboratory curiosity to a potential therapeutic agent is a rigorous, multi-stage process. Central to this journey is the critical transition from in-vitro to in-vivo evaluation. This guide provides an in-depth comparison of these two fundamental research paradigms, using compounds derived from the versatile pyrrolidine scaffold as a case study. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, making it an attractive starting point for designing potent and selective modulators of biological targets.[1]
This guide will dissect the experimental choices and logical progression from cell-free assays to whole-organism studies, offering researchers, scientists, and drug development professionals a framework for understanding the translational challenges and successes in contemporary pharmacology.
The Strategic Leap: From In-Vitro Potency to In-Vivo Efficacy
The initial stages of drug discovery are dominated by in-vitro studies, which are experiments conducted in a controlled environment outside of a living organism, such as a test tube or a petri dish. These assays are designed for high-throughput screening and rapid determination of a compound's activity against a specific molecular target, be it an enzyme or a receptor. They are indispensable for establishing a preliminary Structure-Activity Relationship (SAR), guiding the chemical optimization of a lead scaffold.[3]
However, a potent molecule in an isolated system does not guarantee therapeutic success. The complex biological milieu of a living organism—the in-vivo setting—introduces a host of variables, including absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and toxicities. Therefore, in-vivo studies in animal models are a crucial, subsequent step to evaluate not just the efficacy but also the overall safety and pharmacokinetic profile of a drug candidate.
This guide will explore this critical transition through the lens of pyrrolidine carboxamide derivatives, a class of compounds that has shown promise in various therapeutic areas, including metabolic diseases and inflammation.
Case Study 1: Pyrrolidine Carboxamides as 11β-HSD1 Inhibitors for Metabolic Disease
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a compelling target for type 2 diabetes and metabolic syndrome, as it catalyzes the conversion of inactive cortisone to active cortisol, a glucocorticoid that modulates glucose metabolism.
In-Vitro Evaluation: Pinpointing Potency and Selectivity
The initial exploration of pyrrolidine carboxamides as 11β-HSD1 inhibitors involved a series of in-vitro enzymatic assays. The primary goal was to measure the direct inhibitory effect of the synthesized compounds on the target enzyme.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
A standard method for assessing 11β-HSD1 inhibition is the HTRF assay. This robust, high-throughput technique measures the enzymatic conversion of a substrate in a homogenous format.
-
Reaction Setup : Recombinant human or mouse 11β-HSD1 enzyme is incubated in a microplate well with a specific substrate (e.g., cortisone) and a cofactor (e.g., NADPH).
-
Compound Addition : Test compounds, dissolved in a suitable solvent like DMSO, are added at varying concentrations to determine their inhibitory capacity.
-
Detection : The reaction product (cortisol) is detected using specific antibodies labeled with fluorescent dyes (a donor and an acceptor). When the antibodies bind to cortisol, the dyes are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET), which generates a measurable signal.
-
Data Analysis : The signal intensity is inversely proportional to the enzyme activity. The concentration of the compound that causes 50% inhibition of the enzyme's activity is determined and reported as the IC₅₀ value.
This process allows for the rapid screening of numerous compounds and the establishment of a clear SAR. For a series of pyrrolidine carboxamides, this in-vitro screening identified compounds with potent activity against both human and mouse 11β-HSD1 enzymes.[4] For instance, the compound PF-877423 emerged as a highly potent inhibitor in these cell-free assays.[4]
Table 1: In-Vitro Activity of a Lead Pyrrolidine Carboxamide
| Compound | Target Enzyme | In-Vitro Assay | IC₅₀ (nM) |
| PF-877423 | Human 11β-HSD1 | HTRF | Potent (specific value proprietary) |
| PF-877423 | Mouse 11β-HSD1 | HTRF | Potent (specific value proprietary) |
Data synthesized from Cheng et al., 2010.[4]
In-Vivo Validation: Assessing Efficacy in a Biological System
Based on its promising in-vitro profile, PF-877423 was advanced to in-vivo testing to determine if its enzymatic inhibition translated into a physiological effect.[4]
Experimental Protocol: Pharmacodynamic (PD) Assay in Mice
The objective of this in-vivo study was to measure the ability of the compound to inhibit 11β-HSD1 in a living organism.
-
Animal Model : Mice were used as the model system.
-
Compound Administration : PF-877423 was administered orally to the mice.
-
Substrate Challenge : After a set period to allow for drug absorption and distribution, the mice were given an oral dose of cortisone.
-
Blood Sampling : Blood samples were collected at various time points after the cortisone challenge.
-
Bioanalysis : The plasma concentrations of both cortisone and cortisol were measured using a sensitive analytical technique like liquid chromatography-mass spectrometry (LC-MS/MS).
-
Efficacy Endpoint : The primary endpoint was the inhibition of the conversion of cortisone to cortisol, as reflected by the ratio of the two hormones in the plasma.
The results of this study demonstrated that PF-877423 effectively inhibited the conversion of cortisone to cortisol in a dose-dependent manner, confirming that the compound was orally bioavailable and could engage its target in a complex biological system.[4] This successful translation from in-vitro potency to in-vivo target engagement is a critical milestone in the drug development process.
Diagram 1: The Drug Discovery and Development Workflow
Caption: A simplified workflow from in-vitro screening to in-vivo validation.
Case Study 2: Pyrrolidine-2,5-diones as Multi-Target Anti-Inflammatory Agents
Inflammation is a complex biological response involving multiple enzymatic pathways, notably those mediated by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. A multi-target approach, inhibiting both pathways, can offer superior anti-inflammatory effects.
In-Vitro Profiling: A Multi-Pronged Attack
Researchers synthesized a series of N-substituted pyrrolidine-2,5-dione derivatives and evaluated their potential to inhibit multiple inflammatory targets in-vitro.[5]
Experimental Protocols: In-Vitro Anti-Inflammatory Assays
-
COX-1 and COX-2 Inhibition Assay : The ability of the compounds to inhibit the COX-1 and COX-2 isoforms was measured using an enzyme immunoassay kit. This assay quantifies the production of prostaglandin E2 (PGE₂), a key product of the COX pathway. The IC₅₀ values were determined to assess both potency and selectivity for the inducible COX-2 enzyme over the constitutive COX-1 enzyme.
-
5-LOX Inhibition Assay : The inhibitory activity against 5-lipoxygenase was determined by measuring the formation of leukotriene B4 (LTB₄), a product of the 5-LOX pathway, using a similar immunoassay-based method.
-
Albumin Denaturation and Anti-Protease Assays : These assays provide a broader measure of anti-inflammatory potential by assessing the ability of the compounds to prevent protein denaturation and inhibit protease activity, which are hallmarks of the inflammatory process.
These in-vitro studies identified several compounds with potent, low micromolar to submicromolar inhibition of COX-2 and 5-LOX.[5] Notably, compound 13e emerged as the most potent and selective COX-2 inhibitor with an IC₅₀ of 0.98 µM and a selectivity index of 31.5.[5]
Table 2: In-Vitro Anti-Inflammatory Profile of Pyrrolidine-2,5-dione Derivatives
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 Selectivity Index | 5-LOX IC₅₀ (µM) |
| 13e | 0.98 | >30 | 31.5 | Potent |
| 3b | Moderate | Moderate | - | Moderate |
Data synthesized from Jan et al., 2020.[5]
In-Vivo Confirmation: From Enzyme Inhibition to Reduced Inflammation
The most promising compounds from the in-vitro screens, 13e and 3b , were selected for in-vivo evaluation using a standard model of acute inflammation.[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
This widely used model assesses the anti-inflammatory activity of a compound in a living animal.
-
Animal Model : BALB/c mice were used for the study.
-
Compound Administration : The test compounds or a reference drug (e.g., diclofenac) were administered orally to different groups of mice.
-
Induction of Inflammation : One hour after drug administration, a solution of carrageenan was injected into the sub-plantar tissue of the right hind paw of each mouse to induce localized inflammation and edema (swelling).
-
Measurement of Edema : The volume of the paw was measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Efficacy Endpoint : The percentage inhibition of paw edema in the drug-treated groups was calculated relative to the control group that received only the vehicle.
The in-vivo results corroborated the in-vitro findings. The compounds demonstrated a significant, dose-dependent reduction in paw edema, confirming their anti-inflammatory effects in a live animal model.[5] Further studies were conducted to elucidate the possible mechanism of action, suggesting that the compounds interfered with inflammatory mediators like histamine, bradykinin, and prostaglandins.[5]
Diagram 2: The Inflammatory Cascade and Points of Intervention
Caption: Dual inhibition of COX and 5-LOX pathways by pyrrolidine derivatives.
Conclusion: Bridging the Gap with Scientific Integrity
The development of novel therapeutics from scaffolds like Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate is a testament to the power of a structured, evidence-based approach. This guide illustrates that while in-vitro studies are essential for identifying potent molecules and understanding their mechanism of action at a molecular level, they are but the first step. The true test of a compound's therapeutic potential lies in its performance within the complex, dynamic environment of a living system.
The successful translation of in-vitro potency to in-vivo efficacy, as seen in the case studies of 11β-HSD1 and COX/LOX inhibitors, is not a given. It requires careful experimental design, a deep understanding of the underlying biology, and a commitment to rigorous, self-validating protocols. By logically progressing from high-throughput in-vitro screens to carefully designed in-vivo models, researchers can confidently identify and advance the most promising candidates, bridging the critical gap between the benchtop and the bedside.
References
-
Cheng, H., Hoffman, J., Le, P., et al. (2010). The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 2897-902. [Link]
-
Conti, P., Di Francesco, L., Genco, B., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(21), 7177. [Link]
-
Jan, M. S., Ahmad, S., Hussain, F., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [Link]
-
Fesharaki, M., et al. (2025). Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors. Archiv der Pharmazie. [Link]
-
Shafiq, Z., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Medicinal Chemistry. [Link]
-
Jan, M. S., Ahmad, S., Hussain, F., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [Link]
-
Conti, P., Di Francesco, L., Genco, B., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
-
RSC Publishing. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. [Link]
-
Semantic Scholar. (n.d.). Synthesis and Molecular Modeling Studies of Anti‐inflammatory Active 1H‐Pyrrolizine‐5‐carboxamides. [Link]
-
ResearchGate. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. [Link]
-
Adewole, E., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE. [Link]
-
Tedford, C. E., et al. (2008). In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series. Bioorganic & Medicinal Chemistry Letters, 18(1), 355-9. [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate
As a key building block in contemporary drug discovery and development, Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate is increasingly common in research laboratories. While its synthetic utility is well-established, a thorough understanding of its handling and disposal is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
While a specific, comprehensive toxicological profile for this compound is not widely published, the foundational principles of chemical safety dictate that it be handled as a hazardous substance. This approach is based on the known hazards of structurally similar compounds and the precautionary principle. Safety data sheets for analogous Boc-protected pyrrolidines consistently identify several key hazards.[1][2][3][4]
Table 1: GHS Hazard Profile Based on Analogous Compounds
| Hazard Class | GHS Code | Description | Rationale |
| Skin Irritation | H315 | Causes skin irritation | The pyrrolidine and carbamate moieties can interact with skin, causing local irritation.[1][4][5] |
| Eye Irritation | H319 | Causes serious eye irritation | Direct contact with eyes is likely to cause significant irritation or damage.[1][4][5] |
| Respiratory Irritation | H335 | May cause respiratory irritation | Inhalation of the powdered form or aerosols can irritate the respiratory tract.[1][3][4][5] |
Given these potential hazards, under no circumstances should this compound or its residues be disposed of via standard trash or sewer systems .[6][7] The P501 precautionary statement, "Dispose of contents/container to an approved waste disposal plant," is the guiding directive.[1][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for any purpose, including disposal, the appropriate PPE must be worn. The selection of PPE is directly linked to the hazards identified above.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation (H315).[8][9] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles causing eye irritation (H319).[8][9] |
| Body Protection | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 dust mask (if handling powder) | To prevent inhalation of airborne particles and respiratory irritation (H335).[3] All handling should be done in a well-ventilated area or chemical fume hood.[1][5] |
Core Disposal Protocol: Waste Collection and Storage
The primary method for disposal is collection and segregation as hazardous chemical waste. This process must be systematic to ensure safety and compliance.
Step-by-Step Waste Collection:
-
Designate a Waste Container:
-
Select a container that is chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.[10]
-
The container must have a secure, leak-proof screw cap.[11]
-
Ensure the container is clean and dry before its first use as a waste receptacle.
-
-
Label the Container:
-
Immediately affix a "Hazardous Waste" label to the container.
-
Write the full, unabbreviated chemical name: "this compound".
-
List any solvents or other chemicals that will be added to this waste stream. Incompatible wastes must always be segregated.[11]
-
Indicate the relevant hazards (e.g., "Irritant").
-
-
Transfer Waste:
-
Carefully transfer all waste containing the compound, including residues from reaction vessels and contaminated consumables (e.g., weighing paper), into the designated waste container.
-
Perform this transfer inside a chemical fume hood to minimize inhalation exposure.
-
Keep the waste container closed at all times, except when actively adding waste.[10]
-
-
Store the Waste Container:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11] This area should be at or near the point of generation and under the control of laboratory personnel.[11]
-
The SAA must be equipped with secondary containment (e.g., a tray or bin) to capture any potential leaks.
-
Do not accumulate more than 25 gallons of total chemical waste in the laboratory before requesting a pickup.[6]
-
Spill Management and Decontamination
Accidental spills must be managed immediately and the cleanup materials disposed of as hazardous waste.[12]
For Small Spills (Solid):
-
Wear the appropriate PPE as detailed in Table 2.
-
Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[9]
-
Carefully sweep the material into a dustpan and place it in the designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), then with soap and water.
-
All cleanup materials (absorbent, cloths, contaminated gloves) must be placed in the hazardous waste container.[12]
For Large Spills:
-
Evacuate the immediate area and alert colleagues.
-
If the spill poses a respiratory hazard, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent entry into the area until it has been cleared by trained personnel.
Disposal of Empty Containers
An "empty" container that held this compound must still be handled with care.
-
Triple Rinsing: The standard procedure for a container that held a non-acutely hazardous chemical is to triple rinse it.[6][13]
-
Rinse the container three times with a small amount of a suitable solvent (e.g., acetone or ethanol).
-
Crucially, each rinse (the "rinsate") must be collected and added to your hazardous waste container. [6] Do not pour the rinsate down the drain.
-
-
Final Disposal: Once triple-rinsed and fully dry, the container's label must be completely removed or defaced.[13] The cap should be removed, and the container can then be disposed of in the regular trash or glass disposal box, as per institutional policy.[12]
Final Disposal Pathway: From Lab to Licensed Facility
The ultimate destination for this chemical waste is a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Your role as a researcher is to ensure the waste is safely collected, labeled, and stored for pickup by your institution's EHS department or their contracted waste handler.
Figure 1: Decision workflow for the disposal of this compound waste.
By adhering to this comprehensive disposal plan, you ensure that your work with this compound is conducted safely, responsibly, and in full compliance with environmental regulations, building a foundation of trust in your laboratory's operational integrity.
References
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Agilent. (2024). Safety Data Sheet: Amino Acid Standard. Retrieved from [Link]
-
Jubilant Ingrevia Limited. (2024). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved from [Link]
- European Patent Office. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives.
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. (R)-3-(Boc-amino)pyrrolidine - Safety Data Sheet [chemicalbook.com]
- 3. (S)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-76-9 [sigmaaldrich.com]
- 4. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. vumc.org [vumc.org]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Researcher's Guide to the Safe Handling of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate
As a novel building block in drug discovery and chemical synthesis, Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate holds significant potential. Its unique structure, featuring a protected amine and an ester functional group on a pyrrolidine scaffold, makes it a valuable intermediate. However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of robust handling protocols. This guide provides essential safety and logistical information, grounded in established laboratory safety principles, to ensure the well-being of researchers and the integrity of their work.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure.[3] For handling this compound, the following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[4][5] This combination provides comprehensive protection against accidental splashes that could cause serious eye damage.[1][2][6]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[7][5] Nitrile gloves are a suitable choice for incidental contact and splash protection.[8] However, for prolonged handling or in situations with a higher risk of exposure, butyl rubber gloves offer superior protection against a broader range of organic compounds.[9][10] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[7]
-
Body Protection: A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing.[4] For operations with a higher risk of significant spillage, a chemically resistant apron or suit may be necessary.[8][11]
-
Respiratory Protection: Handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors or aerosols.[1][4][12] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.[4][6][13]
PPE Selection Summary
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Chemical splash goggles, Face shield (as needed) | Protects against splashes which can cause serious eye irritation or damage.[1] |
| Hand Protection | Nitrile gloves (incidental contact), Butyl rubber gloves (extended contact) | Prevents skin irritation and potential absorption.[5][8][10] Nitrile offers good splash protection, while butyl rubber provides broader chemical resistance.[9][10] |
| Body Protection | Laboratory coat, Chemical-resistant apron (as needed) | Protects skin and personal clothing from contamination.[4][11] |
| Respiratory Protection | Chemical fume hood, NIOSH-approved respirator (if needed) | Minimizes inhalation of potentially harmful vapors or aerosols.[1][4][12][13] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an appropriate spill kit and fire extinguisher are readily accessible.
-
Don all required personal protective equipment as detailed in the section above.[1][7][5]
2. Handling:
-
When weighing the compound, perform the task within the fume hood to contain any dust or vapors.
-
Handle the compound with care, avoiding the generation of dust or aerosols.
-
If dissolving or reacting the compound, do so in a closed or contained system whenever possible. Maintain constant ventilation.
3. Cleanup:
-
Decontaminate all glassware and equipment that has come into contact with the compound. A suitable solvent, such as ethanol, followed by a detergent wash is generally effective.
-
Clean the work area thoroughly after the procedure is complete.
Disposal Plan: Managing Waste Safely and Responsibly
Proper waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All excess this compound and solutions containing the compound should be disposed of as hazardous chemical waste.[5][12] Follow your institution's specific guidelines for chemical waste disposal. Do not pour this chemical down the drain.[7]
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as used gloves, weigh boats, and paper towels, should be considered contaminated waste.[7] These items should be collected in a designated, sealed waste container and disposed of according to your institution's hazardous waste procedures.
-
Empty Containers: Empty containers may retain product residue and should be handled with care.[4] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to local regulations.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to scientific advancement.
References
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
-
New Jersey Department of Health. (1999). HAZARD SUMMARY - Pyrrolidine. Retrieved from [Link]
-
University of Tennessee, Knoxville - Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
University of Hawai'i at Mānoa - CTAHR. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
-
Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
S3: Science Safety Security. (n.d.). Personal Protective Equipment (PPE) – Biorisk Management. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
University of California, Berkeley - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
University of Pennsylvania - Environmental Health and Radiation Safety. (2019). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


